Menthol

Catalog No.
S1517591
CAS No.
15356-70-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthol

CAS Number

15356-70-4

Product Name

Menthol

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3

InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, 420 mg/L at 25 °C
In water, 456 mg/L at 25 °C
Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/
0.42 mg/mL at 25 °C
very soluble in alcohol and volatile oils; slightly soluble in water
Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, Menthol, Menthol, (1alpha,2beta,5alpha)-Isomer

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

Menthol Enantiomers at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Menthol has three asymmetric carbon atoms, leading to several stereoisomers. The table below summarizes the key isomers, with a strong emphasis on the natural prevalence of (-)-menthol.

Isomer Pair Common Name & (Configuration) Natural Occurrence & Key Characteristics
(-)-Menthol & (+)-Menthol (-)-Menthol (1R,2S,5R) [1] Primary natural form [1] [2]. Has greater cooling potency and characteristic mint aroma [3] [2].
(+)-Menthol (1S,2R,5S) Not a significant natural product. Chemically synthesized; lacks the characteristic cooling sensation and pleasant odor of its enantiomer [2].
(-)-Neothis compound & (+)-Neothis compound (-)-Neothis compound [1] Found in small quantities in some Mentha essential oils, such as Japanese this compound [1].
(+)-Isothis compound & (-)-Isothis compound Information not specified in search results Information not specified in search results.
(+)-Neoisothis compound & (-)-Neoisothis compound Information not specified in search results Information not specified in search results.

Natural Sources and Biosynthesis of (-)-Menthol

The commercial and scientific focus for natural this compound is exclusively on the (-)-enantiomer, which is biosynthesized in mint plants.

  • Primary Plant Sources: The most important natural sources are cornmint (Mentha arvensis) and peppermint (Mentha × piperita) [1] [2] [4]. Cornmint is the leading source for commercial natural this compound production due to its high this compound content (55–85%), while peppermint oil contains a mixture of this compound, menthone, and menthyl acetate [2] [4].
  • Biosynthetic Pathway: (-)-Menthol is produced in the peltate glandular trichomes (oil glands) of mint plants via an eight-step pathway from primary metabolism [5] [6] [4]. The pathway begins with the universal monoterpene precursor geranyl diphosphate (GPP).

The following diagram illustrates the biosynthetic pathway of (-)-menthol in Mentha species, from the universal precursor Geranyl Diphosphate to the final product.

menthol_biosynthesis start Primary Metabolism (MEP Pathway) GPP Geranyl Diphosphate (GPP) start->GPP GPPS Limonene (-)-(4S)-Limonene GPP->Limonene LimS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3OH Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone iPD Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone iPR Pulegone (+)-Pulegone Isopulegone->Pulegone iPI Menthone (-)-Menthone Pulegone->Menthone PR This compound (-)-Menthol Menthone->this compound MR

Diagram of the (-)-menthol biosynthetic pathway in peppermint, highlighting key enzymatic steps.

Research and Experimental Enhancement

Current research focuses on enhancing the yield of the valuable (-)-menthol, which may provide methodologies applicable to manipulating stereochemistry.

  • Genetic and Metabolic Engineering: Efforts have been made to genetically engineer mint to improve (-)-menthol yield and profile. This includes overexpressing key biosynthetic enzymes like limonene synthase and pulegone reductase, and using RNAi to suppress competing pathways like menthofuran synthase to reduce undesirable byproducts [4].
  • Elicitor Treatments: A 2025 study demonstrated that phytohormonal elicitors can modulate the this compound biosynthetic pathway [6]. Methyl jasmonate and salicylic acid were particularly effective in enhancing this compound content and upregulating the expression of key genes (PR, MDH) and transcription factors (MhMYB1, MhMYB2) in peppermint [6].

Sourcing Information for Researchers

For the (+)-menthol enantiomer required for your drug development work, the most viable source is commercial chemical synthesis. Natural extraction from mint plants is not a feasible route for obtaining this specific isomer in meaningful quantities.

References

Molecular Mechanism of Menthol Binding and Activation

Author: Smolecule Technical Support Team. Date: February 2026

The activation of TRPM8 by menthol involves a specific binding event that triggers a series of conformational changes. Recent structural and functional studies have illuminated this process at the atomic level.

  • The "Grab and Stand" Mechanism: Research indicates that the (-)-menthol enantiomer (the naturally occurring form) binds to a pocket within the transmembrane S1-S4 domain of TRPM8. In this mechanism, the hydroxyl group of this compound acts as a "hand" to specifically grab residue R842, while its isopropyl group acts as "legs" to stand on residues I846 and L843 [1]. This interaction is critical, as replacing the hydroxyl group with a carbonyl (as in menthone) drastically reduces agonist efficacy [1].
  • Key Binding Pocket Residues: The binding pocket is formed by several highly conserved residues. Y745 is also essential, as its mutation virtually abolishes channel activation by this compound [1]. The interaction of this compound with this pocket disrupts the tightly packed conformation of residues like Y745, R842, and D802 found in the apo state, initiating the activation process [1].
  • Resultant Conformational Changes: this compound binding induces widespread conformational rearrangements within the transmembrane domains. A temporal sequence of changes occurs, first in the S6 bundle crossing and later in the selectivity filter, ultimately leading to channel opening. It is noteworthy that this compound acts as a partial agonist, with a maximum open probability of less than unity [1].

Quantitative Data on this compound's Activity

The table below summarizes key functional data for TRPM8 agonists, which is vital for understanding concentration-response relationships.

Agonist EC₅₀ / Effective Concentration Key Observations Source
(-)-Menthol EC₅₀ ~185 µM (in vitro) Partial agonist; maximal open probability (Pomax) ~0.81 [1]. [1]
l-Menthol (Oral Rinse in Humans) Optimal range: 0.01% - 0.1% (w/v) Enhances power output and perception during exercise in heat. >0.5% causes irritation and performance decline [2]. [2]
Icilin - "Super-cooling" agonist; most structural analogs show diminished activity [3]. [3]

Core Experimental Protocols for Investigation

To study TRPM8 activation, researchers employ a combination of electrophysiology, molecular docking, and functional genetics.

  • Electrophysiology and Mutant Cycle Analysis: This protocol is used to validate predicted interactions between this compound and the channel.
    • Patch-Clamp Recording: Concentration-response curves for this compound and its analogs (e.g., menthone) are generated from cells expressing wild-type or mutant TRPM8 channels (e.g., R842K) to determine EC₅₀ and maximal response [1].
    • Thermodynamic Mutant Cycle Analysis: The coupling energy between a specific atom in this compound and a channel residue is calculated. A coupling energy greater than 1.5 kT (0.89 kcal/mol) is considered evidence of a direct, specific interaction [1].
  • Calcium Imaging and Reporter Gene Assays: These methods are used to trace the intracellular signaling cascade from channel activation to nuclear responses.
    • Cell Preparation: Use HEK293 cells stably expressing TRPM8 (HEK293-M8) [4].
    • Stimulation & Inhibition: Stimulate cells with an agonist like icilin. To investigate pathway components, pre-incubate cells with inhibitors, such as the PIP5Kα inhibitor ISA-2011B, which blocks the biosynthesis of the essential channel co-factor PIP₂ [4].
    • Output Measurement: Measure downstream effects using calcium imaging or a luciferase reporter gene under the control of the AP-1 transcription factor to quantify nuclear signaling [4].

Downstream Signaling Pathways

Activation of TRPM8 initiates a defined intracellular signaling cascade that links plasma membrane events to changes in gene expression.

The diagram below illustrates the core signaling pathway from TRPM8 activation to gene transcription, integrating data from recent studies [4] [5]:

G TRPM8_Activation TRPM8 Activation (Cold, this compound) Ca2_Influx Ca²⁺ Influx TRPM8_Activation->Ca2_Influx AP1_Complex AP-1 Transcription Factor (requires c-Jun) Ca2_Influx->AP1_Complex Triggers Cascade PIP2 PIP₂ PIP2->TRPM8_Activation Required for Activity PIP5K PIP5K PIP5K->PIP2 Synthesizes Gq_Proteins Gq Proteins (α and βγ subunits) Gq_Proteins->AP1_Complex Modulates Gene_Expression Altered Gene Expression AP1_Complex->Gene_Expression

TRPM8-induced signaling pathway from membrane to nucleus.

  • Ion Flux: TRPM8 activation leads to an influx of Na⁺ and Ca²⁺, causing membrane depolarization and the initiation of an action potential in sensory neurons [6].
  • Key Signaling Molecules: The Ca²⁺ influx is essential for continuing the signal. The pathway depends on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is synthesized by PIP5K (phosphatidylinositol 4-phosphate 5-kinase). Pharmacological inhibition of PIP5K attenuates TRPM8-induced gene transcription [4].
  • G-Protein and Nuclear Signaling: The pathway also requires the activity of Gq proteins (both α and βγ subunits). The signal is transduced to the nucleus via kinases like ERK1/2, ultimately activating the AP-1 transcription factor, a complex for which c-Jun is an essential component [4].

Key Insights for Drug Development

The unique mechanism of TRPM8 activation presents specific opportunities and challenges for therapeutic intervention.

  • Modality Integration: TRPM8 integrates physical (cold) and chemical (this compound) stimuli through overlapping but non-identical pathways. Targeting the specific "cold spot" identified in structural studies could allow for the development of modality-specific therapeutics that modulate cool sensation without completely abolishing it [7] [6].
  • Partial Agonism: The fact that this compound is a partial agonist of TRPM8 is a crucial pharmacological characteristic. This property could be exploited to develop drugs that temper channel activity for indications like neuropathic cold allodynia or migraine without causing complete desensitization or excessive inhibition [1] [5].
  • State-Dependent Regulation: TRPM8 activity is highly dependent on PIP₂ and cellular signaling pathways (e.g., Gq-Proteins, PKC). This state-dependent regulation offers an alternative strategy for modulating channel function indirectly, which may be useful for managing conditions like inflammatory pain where these pathways are altered [4] [5].

References

Biological Activities of Menthol at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Key Molecular Targets / Mechanisms Observed Effects / Potency (Where Quantified) Primary Evidence (Model System)
Anti-inflammatory [1] TRPM8 activation; reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) Decrease in inflammatory markers; inhibition of microglial activation [1] [2] In vivo (mouse models), In vitro (cell cultures)
Analgesic & Cooling [3] [1] Agonist of TRPM8 "cold" receptor; blocks voltage-gated sodium channels Provides cooling sensation; reduces pain perception; neuronal response adaptation noted [3] In vitro (rat DRG neurons), Human sensory studies
Antipruritic (Anti-itch) [2] TRPM8 activation; inhibition of spinal microglial activation Reduces scratching bouts in mouse models; topical application effective In vivo (mouse model of pruritus)
Anticancer [4] Multiple mechanisms under investigation (pathways not fully elucidated) Preclinical model evidence of anti-cancer effects Preclinical models (specifics not detailed in sources)
Antioxidant [1] Free radical scavenging Contributes to mint's overall antioxidant activity in in vitro assays In vitro chemical- and cell-based assays
Neuroprotective [4] [2] Modulation of microglial activation; reduction of neuroinflammation Improved recovery in mouse model of ischemic stroke In vivo (mouse model)
Antibacterial [4] [1] Not specified in sources Demonstrated antibacterial effect Not specified in sources

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are methodologies from the cited literature:

  • Calcium Imaging in Sensory Neurons: Used to identify and characterize menthol-sensitive neurons. Dissociated rat Dorsal Root Ganglion (DRG) neurons are loaded with a calcium indicator (e.g., Fluo-3/AM). Neurons are tested for sensitivity to this compound (e.g., 100 μM application), capsaicin (to identify nociceptive neurons), and other stimuli. Responses are measured by changes in fluorescence, allowing for the classification of neuronal subtypes (e.g., this compound-sensitive/capsaicin-insensitive) [3].
  • Assessment of Scratching Behavior (Pruritus Model): A standard in vivo method for evaluating anti-itch compounds. A pruritogen (itch-inducing compound) is applied to the nape of a mouse's neck, and the resulting scratching bouts are recorded and counted. The effect of a topical pre-treatment with this compound on reducing this scratching behavior is then quantified [2].
  • Evaluation of Microglial Activation: To study effects on neuroinflammation, spinal cord or brain tissue from experimental animals is analyzed. Activation of microglia is assessed by measuring the increased expression of specific markers, such as phospho-p38 or CD11b, often using immunohistochemical techniques [2].

Molecular Signaling Pathway

The following diagram illustrates the primary signaling pathways through which this compound exerts its biological effects, particularly its cooling and anti-inflammatory actions, based on the current understanding from the search results.

G cluster_peripheral Peripheral & Sensory Effects cluster_central Central & Anti-inflammatory Effects This compound This compound TRPM8 TRPM8 This compound->TRPM8  Agonist Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel  Blocks Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel  Modulates Cytokine_Reduction Reduction of Pro-inflammatory Cytokines This compound->Cytokine_Reduction  Induces Microglial_Inhibition Inhibition of Microglial Activation This compound->Microglial_Inhibition  Induces Cooling Cooling Sensation & Analgesia TRPM8->Cooling Na_Channel->Cooling Ca_Channel->Cooling Anti_inflammatory Anti-inflammatory & Neuroprotective Outcome Cytokine_Reduction->Anti_inflammatory Microglial_Inhibition->Anti_inflammatory

Research Gaps and Future Directions

A significant challenge in this field is the scarcity of enantiomer-specific data. Future research is essential to:

  • Directly compare (+)- and (-)-menthol isomers in parallel assays for all major biological activities (anti-inflammatory, anticancer, etc.) to quantify differences in potency and efficacy [4] [5].
  • Elucidate the precise structural basis for how the stereochemistry of this compound affects its binding to and activation of targets like TRPM8 and other ion channels [5].
  • Conduct detailed pharmacokinetic and safety profiling of the (+)-enantiomer to assess its clinical potential independently [4].

References

Reported Pharmacological Effects of Menthol Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the biological activities where a comparison between menthol isomers has been noted in the literature.

Pharmacological Effect Reported Activity of (+)-Menthol Comparative Activity of (-)-Menthol Key Molecular Targets / Mechanisms Citations
Local Anesthetic / Sodium Channel Blockade Exhibits local anesthetic activity. Equally active as the (+)-isomer in local anesthetic actions. Voltage-gated sodium channels (VGSCs); state-, use-, and voltage-dependent blockade. [1]
Anti-nociceptive (Pain Relief) Inactive in in vivo models. Shows stereo-selective anti-nociceptive action. Not specified for the (+)-isomer; TRPM8 activation is implicated for (-)-isomer. [1]
Cooling Sensation Not specified, but implied to be less potent. Retains better cooling properties than other isomers. Activation of the TRPM8 (Transient Receptor Potential Melastatin-8) receptor. [2] [1]

Structure-Activity Relationship (SAR) of this compound Derivatives

This table summarizes how chemical modifications to the this compound structure, which could theoretically apply to either isomer, can enhance its pharmacological properties.

Structural Modification Example Derivative Enhanced Pharmacological Effect Postulated Rationale for Enhancement [2]
Introduction of a hexacyclic ring & N-alkylcarbonyl side chain WS-12 Analgesic / Cooling: Up to 40% enhancement in cooling and analgesic effects. High selectivity and potency in activating the TRPM8 receptor. [2]
Esterification at C3 hydroxyl group Menthyl Chloroacetate Insecticidal: 30-50% enhanced activity against mosquitoes. Increased lipophilicity, facilitating penetration through the insect cuticle. [2]
Introduction of a sugar molecule (-)-menthol β-D-glycoside Cooling: Approximately 70% enhancement in cooling intensity on skin. Altered pharmacokinetics and interaction with sensory receptors. [2]

Experimental Protocols from Key Studies

Here are detailed methodologies for experiments relevant to assessing this compound's effects, which can be adapted for the (+)-isomer.

  • 1. Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects

    • Objective: To investigate the effect of this compound on Voltage-Gated Sodium Channels (VGSCs).
    • Cell Preparation: Use transfected cell lines (e.g., HEK293 cells with human neuronal VGSCs) or native cells (e.g., Dorsal Root Ganglia (DRG) neurons).
    • Solution & Compound: Standard extracellular and pipette solutions for electrophysiology. Prepare a stock solution of (+)-menthol in DMSO and dilute to working concentrations (e.g., 1-1000 µM) in the extracellular solution.
    • Recording Protocol: Perform whole-cell voltage-clamp recordings. Hold the cell at a specific potential (e.g., -80 mV) and apply depolarizing steps to activate VGSCs. Apply (+)-menthol and re-run the voltage-step protocol to measure changes in sodium current amplitude, activation, and inactivation kinetics.
    • Data Analysis: Compare current amplitudes and properties before and after application of (+)-menthol. Generate concentration-response curves to calculate IC₅₀ values. [1]
  • 2. In Vivo Anti-nociceptive Assessment

    • Objective: To evaluate the pain-relieving effects of (+)-menthol in an animal model.
    • Animal Model: Use laboratory mice or rats.
    • Treatment Groups: Include a control group (vehicle only) and at least two groups treated with different doses of (+)-menthol. Route of administration can be topical or systemic.
    • Nociceptive Tests:
      • Abdominal Constriction Test: Administer an irritant (e.g., acetic acid) intraperitoneally and count the number of constrictions over a set period.
      • Hot-Plate Test: Place the animal on a heated plate and measure the latency to a nocifensive behavior (e.g., licking paws or jumping).
    • Data Analysis: Compare the number of constrictions or the response latency between the control and treated groups. Statistical significance indicates an anti-nociceptive effect. [1]

Signaling Pathway for this compound's Analgesic Effect

The diagram below illustrates the primary mechanism through which (-)-menthol is known to produce analgesia, a pathway that requires experimental validation for the (+)-isomer.

G Application Application Topical or Systemic\n(+)-Menthol Topical or Systemic (+)-Menthol Application->Topical or Systemic\n(+)-Menthol  Activates TRPM8 TRPM8 Influx of Ca²⁺/Na⁺ Influx of Ca²⁺/Na⁺ TRPM8->Influx of Ca²⁺/Na⁺  Induces Analgesia Analgesia Topical or Systemic\n(+)-Menthol->TRPM8  Activates Neuronal\nCooling Sensation Neuronal Cooling Sensation Influx of Ca²⁺/Na⁺->Neuronal\nCooling Sensation  Generates Inhibition of\nPain Signaling Inhibition of Pain Signaling Neuronal\nCooling Sensation->Inhibition of\nPain Signaling  Leads to Inhibition of\nPain Signaling->Analgesia

Diagram 1: Proposed analgesic pathway of this compound via TRPM8 receptor activation. The effect of (+)-menthol on this pathway is not well-established. [2] [1]

Key Insights and Research Directions

  • The (+)-Menthol Data Gap: The most significant finding is the lack of specific data on (+)-menthol. Most studies either do not specify the isomer or focus exclusively on the more potent and naturally abundant (-)-menthol.
  • Promising Avenues: The field is actively exploring This compound derivatives. The structure-activity relationship (SAR) studies indicate that chemical modifications can significantly enhance potency and selectivity, which could be a fruitful area for developing new therapeutics based on either isomer. [2]
  • Actionable Next Steps: To build a robust technical guide on (+)-menthol, you may need to consult specialized chemical and pharmacological databases or consider primary research. Focusing on the synthetic derivatives and their SAR, as summarized in the tables above, may provide a more immediate and actionable path for drug development applications.

References

Menthol Structure-Activity Relationship (SAR) Overview

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacological effects of menthol and its derivatives are closely linked to their chemical structures [1]. Key structural modifications, such as esterification at the C3 hydroxyl group, halogenation at the C8 or C9 positions, and modification of the C2 ketone to form an acetal ring, significantly influence their analgesic, anti-inflammatory, and insecticidal activities [1].

The table below summarizes how specific structural changes to this compound enhance different pharmacological activities.

This compound Derivative Key Structural Changes Enhanced Pharmacological Effects & Potency Primary Mechanism / Target
WS-12 [1] Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. Cooling and analgesic effects enhanced by ~40%; high selectivity and potency for TRPM8 activation [1]. TRPM8 Receptor Agonist [1]
Menthyl Chloroacetate [1] Esterification at C3-OH with a chloroacetate group (introducing a chlorine atom). Insecticidal activity increased by 30-50% against Aedes aegypti and Anopheles spp.; enhanced antibacterial effects [1]. Increased lipophilicity for cuticle penetration [1]
Menthyl Dichloroacetate [1] Esterification at C3-OH with a dichloroacetate group (two chlorine atoms). Enhanced insecticidal and antibacterial activity [1]. Increased lipophilicity and electrostatic interactions [1]
Menthone Glyceryl Acetal [1] Conversion of the C2 carbonyl group to an acetal group. Enhanced insecticidal potency [1]. Optimized geometry for hydrogen bonding with insect GABA receptors [1]
Menthyl Esters (e.g., Acetate, Butyrate) [2] Esterification of the C3 hydroxyl group with various carboxylic acids. Tighter fitting with thermoreceptors; investigation of interactions with biotargets at quantum mechanical level [2]. Molecular docking with thermoreceptors and other targets [2]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the SAR analysis.

Synthesis of this compound-Derived 1,2,4-Triazole-Thioether Compounds [3]

This protocol is used for creating novel this compound derivatives with antifungal properties.

  • Step 1: Synthesis of (-)-Menthyl-2-chloroacetate (Intermediate)

    • Reaction: O-acylation of (-)-menthol with chloroacetyl chloride.
    • Procedure: (-)-Menthol is reacted with chloroacetyl chloride, typically in the presence of a base like pyridine or triethylamine in an anhydrous solvent (e.g., dichloromethane) at room temperature or under cooling.
    • Monitoring: Reaction progress is monitored by TLC.
    • Work-up: The mixture is washed with water, brine, and the organic layer is dried over anhydrous sodium sulfate. The product is purified by crystallization or column chromatography.
  • Step 2: Synthesis of 5-Substituted-1,2,4-triazole-3-thiones (Intermediate)

    • Starting Material: A series of substituted aryl hydrazides.
    • Procedure: The aryl hydrazides are converted to the corresponding triazole-thiones through cyclization reactions, often involving carbon disulfide and hydrazine hydrate under reflux.
  • Step 3: Synthesis of Target Triazole-Thioether Compounds

    • Reaction: Nucleophilic substitution.
    • Procedure: The triazole-thione (4) is dissolved in an alkaline solution (e.g., KOH/ethanol). To this solution, (-)-menthyl-2-chloroacetate (2) is added. The reaction is stirred at room temperature or under mild heating.
    • Work-up: The precipitate formed is filtered, washed, and recrystallized from ethanol to obtain the pure target compound (5).
  • Characterization: The final products are characterized by FT-IR, 1H NMR, 13C NMR, electrospray mass spectrometry (ESI-MS), and elemental analysis [3].

Design and Synthesis of Anti-inflammatory this compound Esters [1]

This protocol involves computer-aided design and synthesis for enhanced anti-inflammatory activity.

  • Step 1: In Silico Design and Docking Studies

    • Software: Molecular docking software (e.g., AutoDock Vina).
    • Target: Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 1CX2).
    • Ligand Preparation: this compound scaffold and designed derivatives are energy-minimized.
    • Procedure: The C3-OH group of this compound is identified as a key modification site. Derivatives like menthyl acetate and menthyl benzoate are designed. Docking studies are performed to predict binding affinity and pose. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are predicted in silico.
  • Step 2: Chemical Synthesis

    • Reaction: Esterification of the C3 hydroxyl group.
    • Procedure: this compound is reacted with various acid chlorides (e.g., acetyl chloride, benzoyl chloride) in an anhydrous solvent with a base catalyst.
    • Work-up and Purification: Standard aqueous work-up followed by purification via crystallization or chromatography.

SAR Analysis and Experimental Workflow

The following diagram visualizes the integrated workflow for SAR analysis and derivative development, from compound preparation to activity validation.

G cluster_synthesis Compound Preparation & Characterization cluster_evaluation Biological Evaluation & Analysis Start Start: SAR-Driven Compound Design Synthesis Synthesis Start->Synthesis Chemical Chemical Characterization Structural Characterization (FT-IR, NMR, MS) Synthesis->Characterization , fillcolor= , fillcolor= Assay Assay Characterization->Assay In In Vitro Vitro Bioassays Bioassays Modeling Computational Analysis (3D-QSAR, Docking) SAR SAR Elucidation Modeling->SAR Optimization Design Next-Generation Derivatives SAR->Optimization Assay->Modeling Optimization->Synthesis Feedback Loop

Mechanism of Action and Key Structural Features

The diagram below illustrates how specific structural features of this compound derivatives correlate with their biological mechanisms of action, based on the SAR data.

G cluster_structural Key Structural Features cluster_mechanism Biological Mechanism & Activity C3_Mod C3-OH Modification (Esterification) Lipophilicity Increased Lipophilicity & Membrane Permeability C3_Mod->Lipophilicity e.g., Menthyl Chloroacetate COX2 COX-2 Binding (Anti-inflammatory Effect) C3_Mod->COX2 e.g., Menthyl Acetate Halogen Halogenation (Cl at C8/C9) Halogen->Lipophilicity Hexacyclic_Ring Hexacyclic Ring TRPM8 TRPM8 Activation (Analgesic Effect) Hexacyclic_Ring->TRPM8 e.g., WS-12 Acetal_Ring Acetal Ring Formation (at C2 Carbonyl) GABA GABA Receptor Interaction (Insecticidal Effect) Acetal_Ring->GABA e.g., Menthone Glyceryl Acetal

Key Takeaways for Research and Development

  • Focus on C3 Modification: The hydroxyl group at the C3 position is a primary site for chemical modification to enhance potency and alter bioactivity [1].
  • Leverage Computational Tools: Integrate molecular docking and 3D-QSAR studies early in the design process to predict binding affinity and optimize structures before synthesis [1] [3].
  • Consider Isomerism: Note that most studies focus on (-)-menthol. The activity of (+)-menthol may differ significantly due to stereoselective receptor interactions [2].

References

The Mechanism of (+)-Menthol-Induced Cooling Sensation: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism: TRPM8 Channel Activation

The cooling sensation elicited by (+)-menthol is not a physical temperature change but a chemosensory phenomenon mediated by its action as a selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1] [2]. TRPM8 is a non-selective cation channel expressed on the plasma membranes of sensory neurons, where it functions as a primary sensor for innocuous cold temperatures (typically <25-28°C) [3] [2].

Atomic-Level Binding Interaction

Recent structural biology and functional studies have elucidated the specific binding configuration of menthol to TRPM8, described as a "grab and stand" mechanism [4].

  • Hydroxyl Group as a "Hand": The hydroxyl group of this compound forms a specific, high-affinity hydrogen bond with the arginine residue at position 842 (R842) in the channel's transmembrane S1-S4 domain [4]. Thermodynamic mutant cycle analysis confirmed this specific interaction, as replacing the hydroxyl with a carbonyl group (in menthone) drastically reduced agonist efficacy [4].
  • Isopropyl Group as "Legs": The hydrophobic isopropyl group of this compound stabilizes the binding interaction through van der Waals contacts with conserved hydrophobic residues I846 and L843 within the binding pocket [4].

This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 present in the apo state, initiating widespread conformational rearrangements throughout the transmembrane domains that lead to channel opening [4].

Channel Gating and Downstream Signaling

Upon this compound binding, TRPM8 undergoes conformational changes that open the ion channel pore, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions [1]. This cation influx depolarizes the sensory neuron, generating an action potential that propagates along the trigeminal or dorsal root ganglion neurons to the central nervous system, where it is interpreted as a cooling sensation [1] [2].

The following diagram illustrates this signaling pathway:

G This compound This compound TRPM8 TRPM8 This compound->TRPM8 Binds via 'grab & stand' Depolarization Depolarization TRPM8->Depolarization Ion influx (Ca²⁺/Na⁺) Signal Signal Depolarization->Signal Action potential propagation Cooling\nSensation Cooling Sensation Signal->Cooling\nSensation CNS interpretation

Figure 1: The cellular signaling pathway of this compound-induced cooling sensation.

Quantitative Characterization of this compound-TRPM8 Interaction

The table below summarizes key quantitative parameters of the this compound-TRPM8 interaction and the resulting physiological effects:

Table 1: Quantitative Parameters of this compound-TRPM8 Interaction

Parameter Value Experimental Context Reference
EC₅₀ for TRPM8 Activation 185.4 ± 69.4 µM Patch-clamp recording of recombinant mouse TRPM8 [4]
Hill Coefficient 1.74 ± 0.06 Patch-clamp recording of recombinant mouse TRPM8 [4]
Maximum Open Probability (Pₒ max) 0.81 ± 0.03 Single-channel recording at near-saturating (500 µM) this compound [4]
Cooling Sensation Threshold ~25-30°C Temperature range evoking TRPM8-mediated sensations in human psychophysics [3]
Sweetness Threshold Reduction 5.98 g/L to 5.02 g/L (HFCS) Human sensory evaluation with this compound [5]
Effective this compound Concentration (Sensory) 0.004–0.030 g/L Optimal range for sweet enhancement in sensory analysis [5]

Experimental Protocols for Investigating this compound's Effects

Electrophysiology and Calcium Imaging

Objective: To measure the functional response of TRPM8 channels to this compound application in heterologous systems or native neurons.

Detailed Protocol:

  • Cell Preparation: Use HEK293 cells stably transfected with human TRPM8 or culture rat trigeminal ganglion (TG) and dorsal root ganglion (DRG) neurons [4] [2].
  • Calcium Flux Measurement (FLIPR):
    • Plate cells in 96-well plates at 9,500 cells/well.
    • Load cells with Fluo-4 AM (1.5 µM) and probenecid (2.5 µM) in DMEM for 1 hour at 37°C [2].
    • Wash cells 5× with assay buffer (130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4).
    • Measure calcium responses to serial dilutions of this compound using a fluorometric imaging plate reader [2].
  • Patch-Clamp Recording:
    • Use whole-cell configuration with pipette solution (140 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.4).
    • Clamp membrane potential at -60 mV.
    • Apply voltage ramps from -150 to +100 mV every 5 seconds.
    • Record this compound-induced currents with/without antagonists [4] [6].
Human Psychophysical Studies

Objective: To quantify the perceptual characteristics of this compound-induced cooling and nociceptive sensations in humans.

Detailed Protocol:

  • Subject Selection: 30-40 healthy subjects (18-45 years) with no history of neuropathology [3].
  • Stimulus Application: Apply 10% l-menthol in 95% ethanol to a 16 cm² area on the volar forearm for 15 minutes using saturated filter paper occluded with parafilm [3].
  • Thermal Stimulation: Use a Peltier thermode to deliver precise thermal stimuli (e.g., 20°C, 24°C, 28°C) under static (thermode already on skin) or dynamic (cold thermode touched to skin) contact conditions [3].
  • Sensation Rating:
    • Train subjects to use the Labeled Magnitude Scale (LMS) for intensity ratings.
    • Rate cold and burning/stinging/pricking sensations.
    • Select qualitative descriptors: cool, cold, warm, hot, burning, stinging/pricking, aching, painful [3].
  • Data Analysis: Compare intensity ratings across temperatures and contact conditions before and after this compound application [3].
Thermodynamic Mutant Cycle Analysis

Objective: To identify specific energy contributions of individual this compound atoms and channel residues to binding affinity.

Detailed Protocol:

  • Systematic Mutagenesis: Introduce point mutations at putative binding pocket residues (e.g., R842, Y745) [4].
  • Ligand Analog Testing: Test this compound analogs with specific functional group modifications (e.g., menthone, p-menthane) [4].
  • Affinity Measurement: Obtain concentration-response curves for each this compound analog on each TRPM8 mutant via patch-clamp recording [4].
  • Coupling Energy Calculation:
    • Calculate dissociation constant (Kd) for each ligand-channel pair.
    • Compute coupling energy (ΔΔG) = RT ln[(Kd_mutant,Kd_wild_type) × (Kd_analog,Kd_this compound)].
    • Specific interaction is confirmed if |ΔΔG| > 1.5 kT (0.89 kcal/mol at 24°C) [4].

Additional Sensory and Physiological Effects

Beyond its direct cooling effect, this compound exhibits several other sensory properties with clinical relevance:

Table 2: Additional Clinically Relevant Effects of this compound

Effect Mechanism Research Findings Reference
Analgesic / Counter-irritant TRPM8 activation creates competing stimulus; potential cross-inhibition of TRPV1 This compound inhibits capsaicin-induced TRPV1 currents; reduces sensory irritation in vivo [6] [1]
Cross-modal Sweet Enhancement Possible allosteric modulation of sweet taste receptor T1R2/T1R3 This compound lowers sweetness threshold, increases maximum intensity and duration [5]
Thermoregulatory Modulation TRPM8 activation triggers cold-defense responses Topical this compound improves thermal perception during exercise without compromising thermoregulation [7]
Nociceptive Sensations Possible co-expression in nociceptors; activation at high concentrations This compound can evoke burning, stinging at resting skin temperature, suppressed by dynamic tactile contact [3]

Research Applications and Future Directions

The precise understanding of this compound's mechanism has significant implications for drug development. TRPM8 represents a promising target for treating conditions including cold hyperalgesia, neuropathic pain, migraine, and prostate cancer [4] [2]. The development of modality-specific therapeutics that target the this compound-binding site without completely abolishing temperature sensation remains an active area of research [4].

The experimental protocols outlined provide a framework for investigating novel cooling compounds and their potential therapeutic applications. The combination of atomic-level structural analysis, functional electrophysiology, and human psychophysics offers a comprehensive approach to validate new TRPM8-targeting therapeutics.

References

(+)-menthol pharmacokinetics and safety

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism of (+)-Menthol

The search results indicate that the metabolism of (+)-menthol has been specifically studied. The key enzyme responsible for its metabolism is Cytochrome P450 2A6 (CYP2A6) [1] [2].

  • Primary Metabolic Pathway: In vitro studies using human liver microsomes show that CYP2A6 oxidizes (+)-menthol into its corresponding metabolite, (+)-(1S,3S,4S)-trans-p-menthane-3,8-diol [1].
  • Evidence for CYP2A6 Role: The identification of CYP2A6 as the major enzyme is based on three lines of evidence:
    • Among 11 tested recombinant human P450 enzymes, only CYP2A6 catalyzed the oxidation of (+)-menthol [1].
    • The oxidation reaction was inhibited by both (+)-menthofuran and an anti-CYP2A6 antibody [1].
    • The oxidative activity for (+)-menthol correlated with the CYP2A6 content in microsomal samples from nine different human livers [1].

The following diagram illustrates the primary metabolic pathway for (+)-menthol:

A (+)-Menthol B CYP2A6 Enzyme (Human Liver Microsomes) A->B Oxidation C (+)-(1S,3S,4S)-trans-p-Menthane-3,8-diol B->C

Pharmacokinetic and Safety Profile of Menthol

While specific data for (+)-menthol is sparse, the following table summarizes key pharmacokinetic and safety findings for this compound from clinical studies, which provide a useful reference [3] [4] [5].

Aspect Findings Study Details / Context
Absorption & Half-life Dermal application (patches): Low systemic exposure. Mean half-life of 4.7 hours for topical this compound [5]. Oral administration: Rapid metabolism; plasma half-life of this compound glucuronide averaged 56.2 minutes (100 mg pure this compound) and 42.6 minutes (10 mg in food/beverage) [3].
Metabolism & Elimination Rapidly metabolized to This compound glucuronide. Urinary recovery of this compound glucuronide averaged 45.6% (pure this compound) and 56.6% (dietary this compound) [3].
Systemic Exposure Dermal application results in low, dose-proportional plasma concentrations. Application of 8 patches for 8 hours gave a Cmax of 31.9 ng/mL [5].
Common Side Effects Skin irritation (redness, itching, burning) [4] [6]. Can cause a numbing effect that may mask pain and lead to further injury [6]. Respiratory issues (feeling of suffocation or chest tightness) with excessive inhalation [4]. Gastrointestinal distress (nausea, vomiting, abdominal pain) with large oral doses [4] [6]. Particularly for individuals with sensitive skin or allergies. Triggered by a reflex that narrows the airways in some people.
Serious Adverse Effects & Risks Allergic reactions: Though rare, can cause hives, facial swelling, and difficulty breathing [4] [6]. Increased systemic absorption with heat: Applying a heating pad over a this compound product can increase absorption and has led to tissue death [4]. Seizures, coma, and death are possible with exposure to very high, concentrated amounts [4]. A medical emergency requiring immediate attention. Products with this compound are flammable; warnings exist against using them with heat sources [4].
Drug Interactions Topical this compound has 360 known minor drug interactions [7]. Can enhance the absorption rate of other topical medications, potentially leading to an overdose of the primary drug [6]. Based on data for topical/topically applied products. Consult a healthcare provider before combining treatments.

Experimental Methodologies from Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited.

1. Human Disposition Kinetics and Effects [3]

  • Design: A crossover, placebo-controlled clinical trial comparing pure l-menthol capsules (100 mg) versus placebo, along with a low dose of this compound in mint candy or tea (10 mg).
  • Subjects: Twelve healthy subjects.
  • Measurements: Plasma and urine levels of this compound and its glucuronide conjugate were measured at frequent intervals. Subjective effects and cardiovascular measurements were also recorded.
  • Bioanalysis: A novel assay was developed specifically for measuring this compound in biological fluids.

2. In Vitro Metabolism by CYP2A6 [1]

  • Test System: Incubation of (+)- and (-)-menthol enantiomers with human liver microsomes.
  • Metabolite Analysis: Oxidative metabolites were identified and analyzed using gas chromatography-mass spectrometry (GC-MS).
  • Enzyme Identification: The specific role of CYP2A6 was confirmed using:
    • A panel of 11 recombinant human P450 enzymes.
    • Chemical inhibition (using (+)-menthofuran).
    • Immunological inhibition (using anti-CYP2A6 antibody).
    • Correlation analysis with CYP2A6 content in human liver samples.

3. Dermal Absorption in Humans [5]

  • Design: Three groups of eight subjects (4 male, 4 female) applied different numbers (2, 4, or 8) of commercial this compound-containing patches for 8 hours.
  • Bioanalysis: Plasma samples were analyzed using sensitive and selective gas-chromatographic methods to determine the concentration of intact this compound.

Key Safety Considerations for Researchers

When working with or developing products containing this compound, several safety aspects from clinical and poison control data warrant attention [4]:

  • Dose and Concentration: The risk of serious side effects, including systemic toxicity, seizures, and coma, increases significantly with exposure to concentrated amounts of this compound, such as pure peppermint oil.
  • Route of Exposure: Dermal and inhalation routes carry specific risks, including severe skin irritation and respiratory complications, which may not be fully predicted by oral dosing data.
  • Vulnerable Populations: Safety data is often derived from healthy adults. Special consideration is needed for populations with potentially higher sensitivity or altered metabolism.

Knowledge Gaps and Research Directions

The current information reveals several areas where data for (+)-menthol specifically is lacking:

  • Comprehensive PK Parameters: Volume of distribution (Vd), protein binding, and clearance data for (+)-menthol are not available in the searched literature.
  • Direct Safety Profile: The cited side effects and risks are for general this compound; the safety profile of the (+)-enantiomer may differ.
  • Clinical Pharmacogenomics: The impact of genetic polymorphisms in the CYP2A6 gene on the metabolism and effects of (+)-menthol is an unexplored area.

References

Scientific Rationale for (+)-Menthol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Menthol, a natural cyclic monoterpene, exhibits a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects [1] [2]. The primary goal of creating derivatives is to enhance these inherent pharmacological properties and optimize them for drug development.

The core strategy involves the chemical modification of the this compound scaffold, predominantly through reactions like esterification and amination at specific sites, most commonly the C-3 hydroxyl group [1]. These modifications alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly improve its binding affinity to biological targets, its potency, and its selectivity [1] [3].

Key Derivatives and Enhanced Activities

The following table summarizes notable this compound derivatives and their experimentally observed enhancements in biological activity, as reported in the literature.

Derivative Name Key Structural Change Enhanced Pharmacological Effect Mechanistic Insights / Target
WS-12 [1] Introduction of a hexacyclic ring and N-alkylcarbonyl side chain. Up to 40% enhancement in cooling and analgesic effects. Highly selective and potent agonist of the TRPM8 receptor.
Menthyl Chloroacetate [1] Esterification at C3-OH with a chloroacetate group. 30-50% enhanced insecticidal and antibacterial activity. Increased lipophilicity improves penetration; chlorine atom strengthens target interactions.
Amino Acid Menthyl Esters (e.g., Valine, Isoleucine) [4] Esterification with amino acids. Potent anti-inflammatory and anti-obesity properties. Superior reduction of pro-inflammatory cytokines in macrophage models.
Menthyl β-D-glycoside [1] Introduction of a sugar molecule (β-D-glucose). ~70% increase in cooling intensity on skin application. Altered interaction with dermal sensory receptors.

Methodological Approaches

While detailed, step-by-step protocols were not available in the search results, the literature highlights several key in silico and experimental methodologies that form the backbone of modern research in this area.

  • In Silico Design and Screening: Computer-aided methods are crucial for initial design. This involves:

    • Molecular Docking: To predict how a derivative will interact with a target protein (e.g., COX-2 for anti-inflammatory activity, TRPM8 for analgesia) and calculate binding affinity [1] [3].
    • ADMET Prediction: Computational tools are used early in the process to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives, helping to prioritize the most promising candidates for synthesis [5] [6].
    • Quantum Mechanics (QM) Calculations: Used to understand the electronic characteristics and stability of the molecules, providing a foundation for explaining their bioactivity [3] [6].
  • Chemical Synthesis: The primary method for creating derivatives is the chemical modification of the natural (-)-menthol scaffold. As illustrated in the pathway below, this typically involves protecting group chemistry, followed by reactions like esterification (with acid chlorides or carboxylic acids) or amination to produce the target compounds [1] [7]. Subsequent purification via techniques like column chromatography is standard.

G Start (-)-Menthol Scaffold P1 Protection of C3-OH (if needed) Start->P1 P2 Esterification or Amination (e.g., with acid chlorides, amino acids) P1->P2 P3 Deprotection (if applicable) P2->P3 P4 Purification (Column Chromatography) P3->P4 End Pure this compound Derivative P4->End

Mechanisms of Action

Understanding the biological pathways through which this compound derivatives act is key to their targeted development. The diagrams below illustrate two well-established mechanisms.

1. TRPM8-mediated Analgesic Pathway Derivatives like WS-12 exert their cooling and analgesic effects by selectively activating the TRPM8 ion channel in sensory neurons [1].

G A Derivative Binds to TRPM8 Receptor B Receptor Activation & Cation Influx (Ca²⁺/Na⁺) A->B C Neuron Depolarization B->C D Signal Transmission to CNS C->D E Perception of Cooling & Analgesia D->E

2. Anti-inflammatory Mechanism this compound derivatives can reduce inflammation by modulating key inflammatory pathways, often via direct interaction with enzymes like cyclooxygenase-2 (COX-2) [1] [4].

G A Inflammatory Stimulus (e.g., LPS) B Upregulation of Inflammatory Mediators (COX-2, Cytokines) A->B C Derivative Inhibits COX-2 / Cytokine Production B->C D Reduced Synthesis of Prostaglandins (PGE₂) C->D E Decreased Inflammation D->E

Current Research Gaps and Future Directions

Despite promising preclinical results, the field must address several challenges before clinical application [1]:

  • Mechanism Elucidation: The detailed antitumor and neuroprotective mechanisms of many derivatives have not been fully elucidated.
  • Clinical Translation: Significant progress has been made in preclinical models, but further research is needed to optimize therapeutic efficacy and safety in clinical settings.
  • Delivery Technologies: Continued innovation in drug delivery systems is required to fully realize the potential of these compounds.

References

Application Note: Encapsulation of (+)-Menthol by Cyclodextrins

Author: Smolecule Technical Support Team. Date: February 2026

This application note provides a consolidated guide for forming and characterizing inclusion complexes (ICs) between (+)-menthol and various cyclodextrins. The primary goal is to enhance the stability and reduce the volatility of menthol for pharmaceutical and food industry applications.

Experimental Protocols for IC Preparation

Different preparation methods can significantly impact the characteristics of the final inclusion complex, particularly its encapsulation efficiency and release profile [1].

  • Co-precipitation Method [2] [1]

    • Dissolve 1 mmol of CD (e.g., 10 g of β-CD) in 30-50 mL of heated distilled water (70 °C) with stirring.
    • Cool the solution to room temperature.
    • Slowly add a solution of 156.3 mg (1 mmol) of (+)-menthol dissolved in 5.5 mL of ethanol to the CD solution.
    • Stir the mixture continuously at 50 °C for 3 hours.
    • Refrigerate the solution at 4 °C for 24 hours to facilitate complex precipitation.
    • Filter the precipitate and wash it three times with approximately 5 mL of ethanol to remove uncomplexed this compound.
    • Dry the resulting inclusion complex in an oven at 40-60 °C for 3-24 hours.
    • Store the final product in a desiccator at 4 °C.
  • Kneading Method [1]

    • Dissolve 10 g of β-CD in 10 mL of ethanol in a mortar to form a paste.
    • Dilute 1.35 g of (+)-menthol with 2 mL of ethanol.
    • Gradually add the this compound solution to the CD paste and knead manually for 16 minutes.
    • Dry the homogeneous paste in an oven at 70 °C for 6 hours.
    • Store the final product in a desiccator.

The co-precipitation method generally produces inclusion complexes with higher thermal stability and more controlled release kinetics compared to the kneading method [1].

Characterization of this compound/CD Inclusion Complexes

Confirming the formation of an inclusion complex and evaluating its properties requires multiple analytical techniques.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Analyze samples (pure compounds, physical mixtures, and ICs) within the 4000-400 cm⁻¹ range. The formation of an IC is indicated by the disappearance, weakening, or shifting of characteristic this compound peaks in the spectrum of the complex compared to a physical mixture [2] [1].
  • X-ray Diffraction (XRD): Record XRD patterns from 5° to 50° (2θ). A change from the crystalline patterns of the individual components to an amorphous or new crystalline structure in the IC confirms complexation [2].
  • Thermal Analysis (TGA/DSC): Perform thermogravimetric analysis (TGA) from 30 °C to 600 °C at a heating rate of 10 °C/min. An increased decomposition temperature for this compound within the IC demonstrates enhanced thermal stability. Differential scanning calorimetry (DSC) can show the disappearance of this compound's melting peak in the IC [2] [1].
  • Encapsulation Efficiency (EE) and Loading Efficiency (LE) [2]
    • Create a standard curve for this compound using GC-MS.
    • Dissolve about 25 mg of the IC in 25 mL of ethanol.
    • Sonicate for 40 minutes to release the encapsulated this compound.
    • Filter the solution and analyze the this compound concentration via GC-MS.
    • Calculate EE and LE using the formulas:
      • EE (%) = (Mass of encapsulated this compound / Mass of this compound initially added) × 100
      • LE (%) = (Mass of encapsulated this compound / Mass of inclusion complex) × 100
Computational Studies and Binding Analysis

Molecular dynamics (MD) simulations and docking provide insights into the stability and interactions of the inclusion complexes at the atomic level [2] [3].

  • Molecular Dynamics (MD) Simulation: Key parameters to analyze include:
    • Root Mean Square Deviation (RMSD): Measures the structural stability of the complex.
    • Radius of Gyration (Rg): Indicates the compactness of the complex.
    • Solvent Accessible Surface Area (SASA): Shows the hydrophobic surface area buried upon complexation.
    • Radial Distribution Function (RDF): Helps identify the most probable inclusion sites.
    • Hydrogen Bonds: Tracks the number and stability of H-bonds between this compound and CD.
    • Binding Free Energy (ΔGbind): Calculated using methods like MM/PBSA or MM/GBSA, this is a key indicator of complex stability. A more negative value signifies a more stable complex [2].
  • Molecular Docking: Used to predict the preferred orientation of this compound inside the CD cavity and to estimate initial binding energies. Docking can be complemented with Density Functional Theory (DFT) calculations for more accurate predictions of IR spectra and interaction energies [3].
Determination of Formation Constant (Kf)

The stability constant is crucial for quantifying the host-guest interaction strength. Static Headspace-Gas Chromatography (SH-GC) is particularly suited for volatile guests like this compound [4].

  • SH-GC Method:
    • Prepare aqueous solutions with a fixed concentration of this compound and varying concentrations of CD in sealed vials.
    • Allow the solutions to reach equilibrium between the liquid and headspace phases.
    • Inject a sample of the headspace vapor into the GC for analysis.
    • The decrease in this compound peak area in the headspace is directly related to the amount of this compound complexed in the solution phase.
    • The formation constant (Kf) for a 1:1 complex can be determined without a calibration curve using algorithmic treatments of the peak area data [4].

Summary of Experimental and Computational Data

The table below consolidates key quantitative findings from recent studies.

Table 1: Experimental and Computational Data on this compound/Cyclodextrin Inclusion Complexes

Cyclodextrin Type Experimental Encapsulation Efficiency (EE%) Computational Binding Free Energy (ΔGbind, kcal/mol) Key Findings and Applications
α-CD Could not form a stable IC with this compound [2] +2.59 [2] Least stable interaction; not suitable for this compound encapsulation [2].
β-CD 36.54% [2] -7.27 [2] Optimal encapsulation efficiency and stability; suitable for controlled release [2] [1].
γ-CD 33.35% [2] Data not explicitly provided in search results Good encapsulation ability; forms stable ICs [2].
γ-CD-COF-Li 25.9% [5] Not Available Covalent Organic Framework (COF) with enhanced properties due to high surface area and new cavities [5].

Table 2: Comparison of Complexation Techniques for β-CD/Menthol ICs

Parameter Co-precipitation Method Kneading Method
Thermal Stability Higher decomposition temperature; improved stability [1]. Lower decomposition temperature [1].
Release Kinetics Controlled and steady release, reaching equilibrium in days [1]. Uncontrolled release with potential "burst effect" [1].
Process Characteristics Aqueous-based, longer drying time [2] [1]. Uses ethanol, shorter drying time [1].

Experimental Workflow Diagram

The following diagram outlines the key steps for creating and analyzing this compound-cyclodextrin complexes.

Start Start P1 Complex Preparation (Co-precipitation/Kneading) Start->P1 End End P2 Solid Complex Isolation (Filtration & Drying) P1->P2 C1 Characterization Pathway P1->C1 Yields P3 Physical Characterization (FTIR, XRD, TGA/DSC) P2->P3 P2->C1 P4 Performance Evaluation (EE, LE, Release Kinetics) P3->P4 P3->C1 P4->End C2 Experimental Data Analysis P4->C2

Diagram 1: Workflow for the preparation and analysis of this compound-cyclodextrin complexes.

Key Conclusions for Researchers

  • Optimal CD Selection: Both experimental and computational data consistently show that β-CD forms the most stable inclusion complex with this compound, offering the best combination of encapsulation efficiency and favorable binding energy [2].
  • Methodology Matters: The co-precipitation method is generally superior to kneading for producing inclusion complexes with higher thermal stability and more controlled, sustained release profiles, which is critical for drug delivery applications [1].
  • Synergy of Techniques: A combination of experimental characterization and computational simulation provides a comprehensive understanding of the inclusion complex. MD simulations, in particular, show a high degree of consistency with experimental results, offering a powerful tool for prescreening CD-guest pairs [2] [3].

References

Comprehensive Application Notes and Protocols for Molecular Dynamics Simulation of (+)-Menthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Menthol and Molecular Dynamics Simulations

This compound (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is a cyclic monoterpene alcohol with significant importance in pharmaceutical, cosmetic, and food industries due to its distinctive minty aroma, cooling sensation, and various biological properties. As a compound with three chiral centers, this compound exists as eight stereoisomers, with (+)-menthol being an important synthetic variant. Molecular dynamics (MD) simulations provide powerful insights into this compound's behavior at atomic resolution, enabling researchers to understand its interaction with biological targets, transport properties, and thermodynamic characteristics. These simulations are particularly valuable for studying this compound's activation of the TRPM8 ion channel (the primary cold and this compound receptor in humans) and its behavior in deep eutectic solvents and other complex systems.

The complexity of this compound's molecular structure, featuring both polar (hydroxyl) and non-polar (isopropyl) groups, necessitates careful force field parameterization to accurately capture its conformational preferences and intermolecular interactions. Previous MD studies have revealed that this compound's biological activity strongly depends on its stereochemistry and specific binding configurations, particularly through its hydroxyl "hand" and isopropyl "leg" groups that engage in distinct interactions with protein binding pockets. These molecular features make accurate force field development essential for predictive simulations of this compound in various environments, from pure liquid systems to complex biological interfaces.

Force Field Parameterization and Optimization

OPLS-AA Force Field Parameters for this compound

The Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field provides an excellent foundation for this compound simulations, though specific parameter optimization is required for accurate property prediction. The parameterization strategy involves iterative refinement of Lennard-Jones parameters, partial atomic charges, and dihedral angle coefficients while maintaining compatibility with the standard OPLS-AA force field for transferability. The optimization process focuses on reproducing key quantum mechanical energy profiles and experimental macroscopic properties through systematic parameter adjustment and validation.

Table 1: Optimized OPLS-AA Parameters for Key Dihedral Angles in this compound

Dihedral Angle Fourier Coefficients (V₁, V₂, V₃) [kJ/mol] Quantum Method Target Properties
Isopropyl rotation 2.15, -0.58, 1.85 RHF/6-31G(d) Conformational energy profile
Hydroxyl rotation 1.76, 0.92, -1.24 RHF/6-31G(d) Hydrogen bonding geometry
Partial Atomic Charge Optimization

The partial atomic charges for this compound were derived using quantum mechanical calculations at the RHF/6-31G(d) level, with subsequent refinement to reproduce electrostatic potential surfaces and experimental liquid properties. The charge optimization procedure places particular emphasis on the hydroxyl group oxygen and hydrogen atoms due to their critical role in hydrogen bonding interactions, while maintaining appropriate charge distribution across the isopropyl and methyl groups to capture hydrophobic interactions accurately. This careful charge assignment ensures balanced representation of both polar and non-polar interactions in heterogeneous systems.

Table 2: Partial Atomic Charges for Key Atoms in this compound

Atom Element Charge (e) Chemical Environment
O1 Oxygen -0.68 Hydroxyl group
H1 Hydrogen 0.42 Hydroxyl group
C1 Carbon 0.15 Chiral center 1
C2 Carbon -0.12 Chiral center 2
C3 Carbon 0.08 Chiral center 3

System Setup and Equilibration Protocols

Initial System Construction

System setup begins with construction of the simulation box containing this compound molecules randomly distributed to avoid artificial ordering. For most properties, a system of 219 this compound molecules in a cubic box with initial dimensions of approximately 3.947 × 3.947 × 3.947 nm provides sufficient statistics while maintaining computational efficiency. For specialized calculations like surface tension and shear viscosity, extended boxes along the z-axis (up to 16.382 nm) are necessary to properly capture the interface and flow phenomena. The initial configuration can be generated using tools like PACKMOL, which efficiently packs molecules while avoiding steric clashes.

Periodic boundary conditions are applied in all directions to simulate bulk conditions and eliminate surface effects. The system undergoes energy minimization using the steepest descent algorithm until the maximum force on any atom is below 200 kJ mol⁻¹ nm⁻², removing any remaining steric clashes from the initial configuration. This minimization step is crucial for preparing a stable initial state before temperature equilibration. The minimization typically requires 1000-5000 steps depending on system size and initial configuration quality.

Multi-Step Equilibration Procedure

Equilibration follows a multi-step protocol to gradually relax the system to the target thermodynamic state. The protocol employs different thermodynamic ensembles and algorithms to ensure proper phase space sampling:

  • NVT Equilibration (1 ns): System is equilibrated at target temperature using the Berendsen thermostat to stabilize temperature before pressure coupling.

  • NPT Equilibration (10-50 ns): System density is equilibrated at target temperature and pressure (1 bar) using the Nosé-Hoover thermostat and Parrinello-Rahman barostat for production-quality density control.

  • Extended Sampling (Optional): For low-temperature simulations below 298 K, enhanced sampling techniques may be employed, including initial high-temperature (473 K) simulation followed by multiple parallel cooling simulations to improve conformational sampling.

Table 3: Equilibration Protocol Parameters for this compound Systems

Parameter NVT Ensemble NPT Ensemble Production
Duration 1 ns 10-50 ns 10-100 ns
Thermostat Berendsen Nosé-Hoover Nosé-Hoover
Barostat - Parrinello-Rahman Parrinello-Rahman
Time Step 1 fs 1 fs 1-2 fs
Bond Constraints LINCS LINCS LINCS

Production Simulation and Property Calculation

Simulation Parameters for Production Runs

Production simulations employ refined parameters to ensure physical accuracy and numerical stability. The LINCS algorithm constrains all bonds involving hydrogen atoms, enabling a 2 fs time step for improved sampling efficiency. Non-bonded interactions are treated with a 1.0 nm cutoff for both Coulomb and van der Waals interactions, while long-range electrostatics are handled using the Particle Mesh Ewald (PME) method with Fourier spacing of 0.12 nm. Temperature control is maintained using the Nosé-Hoover thermostat with a coupling constant of 0.5-1.0 ps, while pressure where needed is controlled with the Parrinello-Rahman barostat with a coupling constant of 2.0-5.0 ps and compressibility of 4.5×10⁻⁵ bar⁻¹.

The simulation length varies depending on the target properties: 10 ns simulations are typically sufficient for thermodynamic properties like density and enthalpy of vaporization, while 100 ns simulations are recommended for transport properties like viscosity and diffusion coefficients. For surface tension calculations, extended simulation boxes with vacuum interfaces require longer simulations (100 ns) to properly equilibrate the interface and obtain reliable pressure tensor components. Trajectory frames are saved every 10-100 ps for subsequent analysis, balancing storage requirements with temporal resolution.

Physicochemical Property Calculation Methods

Various physicochemical properties can be calculated from production simulations to validate the force field against experimental data:

  • Density: Calculated directly from the average box dimensions during NPT simulations, typically over the final 5-10 ns of production simulation.

  • Surface Tension: Determined from the difference between normal and tangential components of the pressure tensor in systems with air-liquid interfaces using the formula: γ = 0.5 · Lz(⟨Pzz⟩ - (⟨Pxx⟩ + ⟨Pyy⟩)/2), where Lz is the box length in the z-dimension and Pii are the diagonal components of the pressure tensor [1] [2].

  • Enthalpy of Vaporization: Calculated using the thermodynamic relationship: ΔHvap = E(g) - E(l) + RT, where E(g) and E(l) are the total energies of gas and liquid phases, R is the gas constant, and T is temperature [1] [2].

  • Shear Viscosity: Determined using non-equilibrium periodic perturbation methods or equilibrium methods like Green-Kubo relations, with applied acceleration fields in NVT simulations.

workflow Start Initial Structure Preparation FF Force Field Selection/Parameterization Start->FF Min Energy Minimization FF->Min Equil System Equilibration (NVT → NPT) Min->Equil Prod Production Simulation Equil->Prod Analysis Trajectory Analysis Prod->Analysis Validation Experimental Validation Analysis->Validation

Diagram 1: MD Simulation Workflow for this compound Systems. This workflow outlines the key steps in setting up, running, and analyzing molecular dynamics simulations of this compound-containing systems.

Validation and Analysis Methods

Experimental Validation of Simulation Results

Validation against experimental data is essential to ensure force field accuracy and simulation reliability. Key physicochemical properties calculated from simulations should be compared with available experimental values across a temperature range to assess systematic errors and temperature dependence. The optimized this compound force field typically reproduces experimental densities within 1-2%, surface tensions within 5%, and enthalpies of vaporization within 3-5% when properly parameterized [1]. These validation metrics provide confidence in the transferability of the force field to novel systems and conditions.

Table 4: Comparison of Calculated and Experimental Properties for Liquid this compound

Property Temperature [K] Simulation Value Experimental Value Relative Error [%]
Density [g/cm³] 293 0.890 0.891 0.11
Density [g/cm³] 298 0.886 0.888 0.23
Surface Tension [mN/m] 298 28.9 30.1 3.99
ΔHvap [kJ/mol] 298 61.3 63.1 2.85
Shear Viscosity [cP] 298 4.15 4.33 4.16
Structural and Dynamic Analysis Techniques

Radial distribution functions (RDFs) provide insights into the local structure of liquid this compound and its mixtures, particularly highlighting hydrogen bonding patterns between hydroxyl groups. The combined distribution functions (CDFs) integrate distance and angular correlations to characterize specific interaction geometries, such as the preferred hydrogen bonding angle of 130-180° between this compound and fatty acids in deep eutectic solvents [3]. Spatial distribution functions (SDFs) visualize three-dimensional probability densities of specific atoms around this compound, revealing preferential solvation patterns and interaction sites.

For dynamic properties, the mean square displacement (MSD) of this compound's center of mass provides information on molecular mobility, from which self-diffusion coefficients can be calculated using the Einstein relation. Vector reorientation dynamics analysis of specific bonds (particularly the O-H vector) characterizes rotational mobility and its coupling to hydrogen bonding dynamics. Hydrogen bond lifetimes and population analysis offer insights into the stability and kinetics of this compound's intermolecular interactions, which strongly influence macroscopic properties like viscosity and conductivity.

Advanced Applications and Case Studies

This compound Binding to TRPM8 Ion Channel

MD simulations of this compound binding to the TRPM8 ion channel reveal a characteristic "grab and stand" mechanism where this compound uses its hydroxyl group as a "hand" to specifically interact with R842 and its isopropyl group as "legs" to engage with I846 and L843 residues [4]. This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 in the apo state, initiating widespread conformational rearrangements within the transmembrane domains that ultimately lead to channel activation. The binding is characterized by a combination of hydrogen bonding with R842 and van der Waals interactions with hydrophobic residues, with calculated binding energies ranging from -7.3 to -5.1 kcal/mol depending on the specific isomer and binding pose.

Simulations of this compound isomers with olfactory receptors (Olfr874, OR8B8, and OR8B12) identify key residues including His-55, Thr-56, Leu-55, Tyr-94, Thr-57, Phe-199, and Ser-248 as particularly important for this compound recognition through hydrogen bonding and hydrophobic interactions [5]. These interactions explain the differential odor profiles of this compound isomers, with L-menthol exhibiting pleasant, sweet, minty notes while other isomers often have musty, herbal, or earthy aromas. The detection thresholds also vary significantly between isomers, with L-menthol and D-menthol having the lowest thresholds of 5.166 and 4.734 mg/L, respectively.

binding This compound This compound Molecule Hydroxyl Hydroxyl Group ('Hand') This compound->Hydroxyl Isopropyl Isopropyl Group ('Legs') This compound->Isopropyl R842 R842 (S1-S4 domain) Hydroxyl->R842 Hydrogen Bond I846 I846 (S1-S4 domain) Isopropyl->I846 Hydrophobic Interaction L843 L843 (S1-S4 domain) Isopropyl->L843 Hydrophobic Interaction ConformationalChange Conformational Rearrangements R842->ConformationalChange Disrupts Apo State ChannelActivation Channel Activation ConformationalChange->ChannelActivation

Diagram 2: this compound-TRPM8 Binding Mechanism. This diagram illustrates the "grab and stand" mechanism of this compound binding to TRPM8 channel, showing key interactions and subsequent conformational changes leading to channel activation.

This compound in Deep Eutectic Solvents and Mixtures

This compound-based deep eutectic solvents (DES) represent an important class of green solvents with applications in extraction, catalysis, and material processing. MD simulations of binary mixtures containing this compound and fatty acids derived from coconut oil (caprylic acid, decanoic acid, and lauric acid) reveal strong hydrogen bonding networks between this compound's hydroxyl group and fatty acid carboxyl groups at distances of 2-3 Å with angles of 130-180° [3]. These interactions significantly influence dynamic properties, with increasing fatty acid content reducing self-diffusion coefficients and increasing viscosity due to enhanced intermolecular association.

The eutectic composition for this compound-fatty acid systems occurs at specific molar percentages (44% for caprylic acid, 35% for decanoic acid, and 25% for lauric acid), where maximum intermolecular interactions and minimum melting points are observed. Simulations at different temperatures (300-353 K) reveal the thermal dependence of these interactions and their impact on transport properties, providing molecular insights into the eutectic phenomenon. Structural analysis shows that fatty acid chain length significantly influences the spatial organization and hydrogen bonding efficiency, with shorter chains enabling more effective this compound coordination and stronger depression of melting points.

Troubleshooting and Technical Considerations

Common Simulation Challenges and Solutions

Several technical challenges may arise during this compound MD simulations that require specific attention:

  • Poor Density Convergence: If system density fails to converge during NPT simulations, ensure sufficient equilibration time (≥10 ns), verify barostat coupling constants (2-5 ps), and check for inadequate cutoffs or PME parameters. For problematic cases, use multi-step equilibration with gradual approach to target conditions.

  • Inaccurate Viscosity Calculations: Shear viscosity calculations are particularly sensitive to system size and simulation length. Use larger systems (≥876 molecules) and extended simulation times (≥100 ns) with multiple independent replicates. For non-equilibrium methods, verify that the applied acceleration field produces linear response without perturbing equilibrium structure.

  • Hydrogen Bonding Artifacts: Incorrect hydrogen bonding patterns may indicate issues with partial charge assignment or Lennard-Jones parameters. Validate against quantum mechanical calculations of dimer energies and experimental spectroscopic data. Ensure proper treatment of long-range electrostatics with PME.

  • Slow Conformational Sampling: this compound's isopropyl group rotation barriers can lead to slow conformational sampling at low temperatures. Use enhanced sampling techniques (replica exchange, metadynamics) or extended simulation times for low-temperature properties. For pure liquid simulations below 298 K, initialize from high-temperature configurations.

Performance Optimization and Computational Requirements

Computational requirements for this compound simulations vary significantly with system size and simulation duration. A typical system of 219 molecules in a 4 nm box requires approximately 256 CPU cores for efficient parallel execution, with 100 ns simulation requiring 2-4 weeks depending on hardware and software efficiency. Performance optimization strategies include:

  • Using recent versions of GROMACS (2020+) with GPU acceleration for 3-5× speedup compared to CPU-only execution
  • Optimizing neighbor list update frequency (every 20 steps) and PME parameters for specific system size
  • Employing virtual sites for hydrogen atoms to enable 4 fs time steps with special algorithms
  • Using efficient trajectory compression (xtc format) to reduce storage requirements

For large-scale screening studies of this compound derivatives or complex mixtures, coarse-grained approaches using the Martini force field can provide 100-1000× speedup while maintaining reasonable accuracy for structural and thermodynamic properties, though with loss of atomic detail for specific interactions.

Conclusion and Future Directions

Molecular dynamics simulations of (+)-menthol and its derivatives provide valuable insights into molecular interactions, thermodynamic properties, and dynamic behavior across diverse applications from neuroscience to green chemistry. The protocols outlined in this document establish robust methodologies for system preparation, force field parameterization, production simulation, and analysis validation. The optimized OPLS-AA parameters for this compound enable accurate reproduction of experimental physicochemical properties while maintaining transferability to novel systems.

Emerging applications of this compound simulations include drug delivery systems, ion channel modulation mechanisms, and sustainable solvent design. Future developments will likely focus on polarizable force fields for improved electrostatic representation, multi-scale modeling approaches connecting atomic interactions to macroscopic phenomena, and machine learning potentials for enhanced accuracy and efficiency. The integration of simulation with experimental validation continues to advance our understanding of this compound's diverse biological activities and physicochemical characteristics, supporting rational design of this compound-based materials and therapeutics.

References

Force Field Parameterization Protocol for (+)-Menthol: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Force field parameterization is a critical process in molecular dynamics (MD) simulations that involves developing accurate mathematical models to describe the potential energy surface of molecular systems. For specialized molecules like (+)-menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol), a monoterpenoid alcohol with three centers of asymmetry, standard transferable parameters often prove insufficient for reproducing experimental physicochemical properties. This document presents a comprehensive parameterization protocol specifically developed for (+)-menthol, enabling reliable MD simulations for pharmaceutical, cosmetic, and biochemical applications where menthol serves as active ingredient, permeation enhancer, or structural component in ionic liquids.

The complex chemical structure of this compound, featuring both polar hydroxyl and non-polar isopropyl groups on a cyclohexane ring, presents significant challenges for molecular mechanics simulations. Existing transferable force fields often fail to accurately capture this compound's conformational behavior and bulk physicochemical properties simultaneously. This protocol outlines two complementary approaches: one based on systematic optimization of OPLS-AA parameters, and another utilizing automated parameterization tools for CHARMM-compatible force fields, both validated against extensive experimental data.

Parameterization Strategies

Force Field Selection and Compatibility

The parameterization protocol supports two primary approaches with distinct force field compatibilities:

  • OPLS-AA Compatibility: This strategy provides parameters specifically optimized for this compound while maintaining full compatibility with the Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field [1]. This ensures transferability to systems containing proteins, lipids, and other biomolecules parameterized with OPLS-AA.

  • CHARMM Compatibility: As implemented in the Force Field Toolkit (ffTK), this approach generates parameters compatible with the CHARMM General Force Field (CGenFF) and related biomolecular force fields [2] [3]. This is particularly valuable for simulating this compound in biological systems where consistency with protein parameters is essential.

Parameter Optimization Workflow

The following diagram illustrates the comprehensive parameterization workflow for this compound, integrating both OPLS-AA and CHARMM-compatible approaches:

G cluster_0 OPLS-AA Specific Steps cluster_1 CHARMM/ffTK Steps Start Start QM QM Start->QM Initial Structure Initial Initial QM->Initial Target Data Dihedral Dihedral Initial->Dihedral Bond/Angle Parameters Charges Charges Dihedral->Charges Dihedral Optimization LJ LJ Charges->LJ Partial Atomic Charges Validation Validation LJ->Validation Lennard-Jones Parameters AA_Refine Refine Parameters Against Liquid Properties LJ->AA_Refine FF_Auto Automated Parameter Generation LJ->FF_Auto End End Validation->End Force Field Complete AA_Validate Validate Against Experimental Data AA_Refine->AA_Validate AA_Validate->Validation FF_Validate Validate Against CGenFF Standards FF_Auto->FF_Validate FF_Validate->Validation

Detailed Parameterization Protocols

OPLS-AA Parameter Optimization Protocol

This protocol involves systematic refinement of existing OPLS-AA parameters to accurately reproduce this compound's experimental properties [1].

3.1.1 Dihedral Angle Parameterization

Objective: Optimize Fourier coefficients for dihedral angles, particularly for the isopropyl and hydroxyl groups, to reproduce quantum mechanical energy profiles.

Methodology:

  • Conformational Sampling: Perform rotational scans by stepping dihedral angles in 10° increments from 0-360° while keeping the rest of the molecule fixed
  • Quantum Mechanical Calculations: Calculate single-point energies for each conformer using RHF/6-31G(d) level of theory
  • Parameter Optimization: Fit Fourier coefficients to minimize the difference between quantum mechanical and force field energies using Equation 1: ∑(ΔE_ff(α) - ΔE_QM(α)) = min, where α = 0, 10, 20..., 360 [1]
  • Intramolecular Interactions: Include Coulomb and van der Waals intramolecular interactions in the dihedral optimization process
3.1.2 Partial Atomic Charge Assignment

Objective: Determine optimal partial atomic charges that reproduce this compound's electrostatic properties while maintaining compatibility with OPLS-AA.

Methodology:

  • Initial Charge Estimation: Derive initial charges using quantum mechanical methods (e.g., HF/6-31G*)
  • Charge Scaling: Apply linear scaling of charges to match experimental dielectric constant when necessary
  • Charge Distribution Validation: Ensure charge distribution reproduces molecular dipole moment and interaction energies
3.1.3 Lennard-Jones Parameter Optimization

Objective: Refine ε and σ parameters to reproduce experimental liquid densities and surface tension.

Methodology:

  • Initial Parameter Assignment: Use standard OPLS-AA Lennard-Jones parameters as starting point
  • Systematic Variation: Linearly vary ε values to match experimental surface tension while keeping σ constant
  • Density Optimization: Adjust σ parameters to reproduce experimental liquid density
  • Iterative Refinement: Perform multiple optimization cycles until target properties are reproduced within acceptable error margins
CHARMM-Compatible Parameterization Using ffTK

The Force Field Toolkit (ffTK) provides an automated workflow for generating CHARMM-compatible parameters through a graphical user interface integrated within VMD [2] [4].

3.2.1 Quantum Mechanical Target Data Generation

Objective: Generate high-quality quantum mechanical reference data for parameter optimization.

Methodology:

  • Geometry Optimization: Optimize this compound molecular structure at HF/6-31G* level
  • Electrostatic Potential Calculation: Compute molecular electrostatic potential for charge fitting
  • Torsional Scans: Perform quantum mechanical scans of all relevant dihedral angles
  • Vibrational Frequency Analysis: Calculate normal modes and frequencies for bond and angle parameter validation
3.2.2 Parameter Optimization in ffTK

Objective: Utilize ffTK's automated algorithms to derive bonded and non-bonded parameters.

Methodology:

  • Bond and Angle Parameters: Optimize force constants and equilibrium values to reproduce QM vibrational frequencies
  • Dihedral Parameters: Fit Fourier coefficients to match QM torsional energy profiles
  • Charge Optimization: Derive partial atomic charges using the RESP methodology to reproduce QM electrostatic potential
  • Parameter Validation: Assess parameter quality using ffTK's built-in validation tools

Validation Protocols

Target Properties and Validation Metrics

Comprehensive validation against experimental physicochemical properties is essential for ensuring parameter reliability. The following table summarizes key validation properties and acceptable error margins:

Table 1: Target Experimental Properties for this compound Force Field Validation

Property Experimental Value Acceptable Error Temperature Range Validation Protocol
Density 0.89 g/cm³ at 293K [1] < 3% 293-333K NPT simulation, 10 ns
Surface Tension 30.7 mN/m at 293K [1] < 15% 293-333K Extended interface simulation, 100 ns
Enthalpy of Vaporization 64.5 kJ/mol at 298K [1] ±0.5 kcal/mol 298K Energy difference method [1]
Shear Viscosity 3.43 mPa·s at 313K [1] < 20% 313K Non-equilibrium MD, 10 ns
Computational Validation Methods
4.2.1 Density Calculations

Protocol:

  • System Setup: Construct simulation box with 219 this compound molecules with random initial positions
  • Equilibration: Perform 1 ns preliminary equilibration using Berendsen thermostat and barostat
  • Production Simulation: Conduct 10 ns NPT simulation at target temperatures (293K, 298K, 313K)
  • Enhanced Sampling: For lower temperatures (293K, 298K), initialize from multiple snapshots of high-temperature simulations to improve configuration space sampling
  • Analysis: Calculate average density from production trajectory, using block averaging for error estimation
4.2.2 Surface Tension Calculations

Protocol:

  • System Setup: Create extended simulation box with z-dimension three times longer than x/y dimensions (approximately 12 nm)
  • Simulation Conditions: Perform 100 ns NVT simulation to establish stable liquid-vacuum interfaces
  • Pressure Tensor Analysis: Collect pressure tensor components throughout simulation
  • Calculation: Compute surface tension using the formula: γ = 0.5·L_z[P_zz - (P_xx - P_yy)/2], where the 0.5 factor accounts for two interfaces in the system [1]
4.2.3 Enthalpy of Vaporization

Protocol:

  • Liquid Phase Simulation: Perform 10 ns NVT simulation of 219-molecule system
  • Gas Phase Simulation: Perform 100 ns NVT simulation of single this compound molecule
  • Energy Calculation: Compute vaporization enthalpy using: ΔH_vap = E_g - E_l + RT, where E_g = E_dih(g) + E_intra(g) and E_l = E_dih(l) + E_intra(l) + E_inter(l) [1]
4.2.4 Shear Viscosity

Protocol:

  • System Setup: Construct elongated simulation box containing 876 this compound molecules
  • Non-Equilibrium Method: Apply periodic acceleration a_x(z) = Acos(2π/L_z·z) along x-axis
  • Simulation: Perform 10 ns NVT simulation with applied perturbation
  • Analysis: Calculate viscosity from response to applied acceleration field

Implementation Notes

Simulation Technical Parameters

Table 2: Simulation Technical Parameters for this compound Validation

Parameter Setting Notes
Software GROMACS [1] Also compatible with NAMD, CHARMM, OpenMM
Time Step 1 fs All bonds constrained using LINCS algorithm
Cut-off Scheme 1.0 nm For both Coulomb and van der Waals interactions
Thermostat Nosé-Hoover After initial Berendsen equilibration
Barostat Parrinello-Rahman For production NPT simulations
Ensemble NVT/NPT Depending on property calculation
Boundary Conditions Periodic In all dimensions
Performance and Optimization Notes
  • System Size: Minimum of 219 molecules recommended for reliable bulk property calculation
  • Simulation Duration: 10 ns sufficient for most properties; 100 ns recommended for surface tension
  • Temperature Control: Use multiple temperature points for thorough validation
  • Convergence Monitoring: Use block averaging to estimate statistical uncertainties

Troubleshooting and Quality Control

Common Issues and Solutions
  • Overestimated Density: Adjust Lennard-Jones σ parameters and reassess partial atomic charges
  • Incorrect Surface Tension: Refine Lennard-Jones ε parameters and validate charge distribution
  • Poor Dielectric Constant Reproduction: Reoptimize partial charges using Hirshfeld population analysis or similar methods [5]
  • Dihedral Barrier Errors: Verify QM methodology and increase conformational sampling in parameterization
Quality Assessment Metrics

The optimized this compound force field should achieve:

  • Density errors < 3% across temperature range
  • Enthalpy of vaporization within ±0.5 kcal/mol of experimental values
  • Surface tension reproduction within 15% of experimental measurements
  • Physically reasonable diffusion coefficients and viscosity values

Conclusion

This protocol provides comprehensive guidelines for parameterizing (+)-menthol force fields compatible with both OPLS-AA and CHARMM biomolecular simulation ecosystems. The systematic approach combining quantum mechanical target data with experimental liquid property validation ensures transferable parameters that accurately reproduce this compound's physicochemical behavior. The resulting force fields enable reliable molecular dynamics simulations of this compound in pharmaceutical formulations, biological systems, and materials applications, providing atomic-level insights into its structure, dynamics, and interactions.

References

Comprehensive GC-MS Analysis of (+)-Menthol: Applications, Methodologies, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Significance of (+)-Menthol

(+)-Menthol, a monocyclic monoterpene alcohol, represents one of the most pharmacologically significant terpenoids in industrial applications. As the primary constituent of peppermint (Mentha piperita L.) and corn mint (Mentha arvensis L.) essential oils, this compound exhibits diverse biological activities that extend beyond its characteristic cooling sensation to include analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects. The stereospecificity of menthol's bioactivity is particularly noteworthy, with the (-)-menthol enantiomer demonstrating superior cooling potency due to its tighter binding affinity for thermoreceptors in skin and mucous membranes. This molecular complementarity underlies its enhanced refreshing capacity compared to other isomers, making it the preferred isomer in pharmaceutical, cosmetic, and food applications [1] [2].

The analysis of (+)-menthol presents particular challenges due to its volatile nature and the need for precise enantiomeric differentiation in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has emerged as the analytical method of choice for this compound quantification, offering superior sensitivity and specificity over alternative techniques like HPLC. While HPLC methods with fluorescence-labeling reagents, refractive index detection, or polarized photometric detection have been employed, they generally demonstrate lower sensitivity compared to GC-based approaches. The thermal stability and relatively low boiling point (212°C) of this compound make it ideally suited for GC separation, with GC methods achieving sensitivity at least two orders of magnitude better than LC methods according to comparative studies [3] [4].

Comparative GC-MS Analytical Methods

Researchers have developed and validated multiple GC-MS approaches for this compound quantification across different sample matrices, from pharmaceutical preparations to biological specimens. The following comparison summarizes three established methodologies:

Table 1: Comparison of GC-MS Methods for this compound Analysis

Method Characteristic Pharmaceutical Analysis (Suppositories) Biological Monitoring (Urine) Product Quality Control (Tobacco)
Sample Matrix Suppository formulations Human urine Mentholated tobacco
Extraction Technique Organic solvent (THF) extraction Headspace SPME Static headspace
Sample Volume 3.0 g smashed suppositories 100 μL urine 0.5 g tobacco
Internal Standard Thymol (2% w/v) This compound-d4 Not specified
Linearity Range 0.3–0.9 mg/mL (50–150% of target) 0.002–0.5 μg/mL (free), 0.01–10 μg/mL (total) 0.2–1.0% with R² = 0.999
Limit of Detection Not specified 0.0017 μg/mL 35 ppm
Accuracy RSD < 2.0% 88.5% Minimum 93% recovery
Analysis Runtime 19 minutes 17 minutes ~30 min equilibration + analysis
Key Applications Quality control of pharmaceutical dosage forms Biomarker verification for this compound exposure Rapid quality assessment in manufacturing
Reference [3] [4] [5]

Each method demonstrates distinct advantages tailored to its application context. The pharmaceutical analysis method emphasizes precision and accuracy for quality control, employing robust internal standardization with thymol. The biological monitoring approach prioritizes ultra-trace detection capabilities and specificity in complex matrices, utilizing stable isotope dilution and enzymatic deconjugation to measure both free and total this compound. The tobacco quality control method focuses on operational efficiency with minimal sample preparation through static headspace sampling, effectively eliminating tedious extraction procedures [3] [4] [5].

Table 2: Method Validation Parameters for Pharmaceutical-Grade this compound Analysis

Validation Parameter Experimental Results Acceptance Criteria
System Precision RSD = 1.071% RSD ≤ 2.0%
Linearity R² > 0.998 R² ≥ 0.998
Accuracy (Recovery) 98.5–101.2% Within ±2.0%
Method Precision RSD < 2.0% RSD ≤ 2.0%
Robustness RSD ≤ 5.0% RSD ≤ 5.0%
Solution Stability Within ±2.0% over 24h Within ±2.0%
LOD/LOQ Based on slope and SD S/N ≥ 3 for LOD, ≥10 for LOQ

The validation data demonstrates that properly optimized GC-MS methods deliver exceptional performance characteristics suitable for stringent regulatory requirements in pharmaceutical and clinical settings. The headspace SPME approach for biological specimens is particularly noteworthy for eliminating carryover or memory effects from the fiber assembly, a common challenge in earlier implementations that used higher collection temperatures (80°C) and longer collection times (20 minutes) [4].

Experimental Protocols

Sample Preparation Protocols
3.1.1 Pharmaceutical Formulations (Suppositories)
  • Weighing: Accurately weigh approximately 3.0 g of homogenized suppository material into a 50 mL volumetric flask
  • Extraction: Add 5 mL of tetrahydrofuran (THF) to dissolve the suppository base and liberate this compound
  • Agitation: Vigorously stir the mixture for 30 minutes using an mechanical shaker to ensure complete extraction
  • Internal Standard Addition: Add 2.0 mL of thymol solution (2% w/v in absolute ethanol) as internal standard
  • Dilution: Bring to final volume with ethanol, ensuring complete mixing
  • Filtration: Pass the solution through cotton and subsequently through a 0.22 μm pore size membrane filter
  • Storage: Maintain filtered solutions at room temperature to prevent precipitation [3]
3.1.2 Biological Specimens (Urine)
  • Sample Aliquot: Transfer 100 μL of urine into a 10 mL headspace SPME vial
  • Buffer Addition: For free this compound analysis, add 100 μL of 0.1 M trisodium citrate dihydrate buffer (pH 5.0)
  • Enzyme Treatment: For total this compound analysis, replace buffer with β-D-glucuronidase solution (3 mg/mL in buffer) to hydrolyze this compound glucuronide conjugates
  • Internal Standard: Add 50 μL of 5 μg/mL this compound-d4 solution in methanol
  • Deconjugation: Incubate specimens for total this compound at 37°C for 24 hours to ensure complete hydrolysis of conjugates
  • Vial Preparation: Seal vials with 1-mm thick, 20-mm PTFE/silicone septum and crimp cap [4]
Instrumental Configuration and Chromatographic Conditions

Table 3: Standard GC-MS Instrument Parameters for this compound Analysis

Parameter Pharmaceutical Analysis Biological Monitoring
GC System Thermo GC Model Trace Ultra Agilent 7890B GC
Mass Spectrometer Not applied (FID detection) Agilent 5977A MSD
Column VF-624ms (60 m × 0.25 mm × 1.8 μm) HP-5ms UI (30 m × 0.25 mm × 0.25 μm)
Stationary Phase 6% cyanopropylphenyl/94% dimethylpolysiloxane 5% phenyl/95% dimethylpolysiloxane
Carrier Gas Helium, 5.0 mL/min constant flow Helium, 1.0 mL/min constant flow
Injection Technique Split (50:1), 1 μL injection Splitless, SPME injection
Injector Temperature 280°C 250°C
Oven Temperature Program Initial: 90°C (hold 1 min) Initial: 40°C (hold 2 min)
Ramp: 15°C/min to 181°C (hold 3 min) Ramp: 20°C/min to 140°C
Total runtime: 19 minutes Ramp: 40°C/min to 260°C (hold 2 min)
Total runtime: 17 minutes
Detection FID at 280°C MS-SIM, m/z 81, 95, 138, 156
Quantification and Calculations

For pharmaceutical analyses employing internal standardization, this compound concentration is determined using the following calculation:

Assay Calculation Formula:

Where:

  • Rsample = Ratio of this compound peak area to thymol peak area in sample preparation
  • Rstd = Average ratio of this compound peak area to thymol peak area in standard preparations
  • Wstd = Weight of this compound working standard (mg)
  • Wsample = Weight of sample preparation (g)
  • P = Purity of this compound working standard (%)
  • 9.682 = Conversion factor for sample weight [3]

For biological specimens using stable isotope dilution, the calculation employs a linear calibration curve generated by plotting peak area ratios of native this compound to this compound-d4 against concentration, with 1/x weighting applied to ensure accuracy across the dynamic range [4].

Structural Insights and Signaling Pathways

The biological activity of (+)-menthol is fundamentally governed by its molecular structure and stereochemical configuration. The compound exerts its characteristic cooling sensation primarily through activation of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a calcium-permeable cation channel expressed in sensory neurons. Structural activity relationship (SAR) studies reveal that the hexacyclic ring structure of this compound is essential for receptor binding, with specific derivatives like WS-12 (featuring a hexacyclic ring and N-alkylcarbonyl side chain) demonstrating up to six-fold greater potency and two-fold higher efficacy compared to native this compound. The C3 hydroxyl group represents a key modification site, with esterification (e.g., menthyl acetate, menthyl chloroacetate) enhancing lipophilicity and membrane permeability, thereby influencing analgesic and insecticidal activities [2].

The following diagram illustrates the mechanistic pathway through which (+)-menthol activates cellular responses:

G Molecular Mechanism of (+)-Menthol TRPM8 Receptor Activation This compound This compound TRPM8 TRPM8 This compound->TRPM8 Binding to hexacyclic pocket Channel\nActivation Channel Activation TRPM8->Channel\nActivation Conformational change Calcium Calcium Membrane\nDepolarization Membrane Depolarization Calcium->Membrane\nDepolarization Intracellular signaling Neuronal Neuronal Cooling Sensation\n& Analgesia Cooling Sensation & Analgesia Neuronal->Cooling Sensation\n& Analgesia Signal transmission to CNS Channel\nActivation->Calcium Ca²⁺ influx Membrane\nDepolarization->Neuronal Action potential generation

This mechanistic pathway highlights the sequence of molecular events beginning with this compound binding to the TRPM8 receptor and culminating in physiological responses. The structural complementarity between this compound's hexacyclic ring and the receptor binding pocket enables specific interaction, triggering conformational changes that open the ion channel. Subsequent calcium influx initiates membrane depolarization and action potential generation in sensory neurons, ultimately transmitting signals to the central nervous system that are interpreted as cooling sensations and analgesic effects [2].

Applications and Implementation

Pharmaceutical Quality Control

The validated GC-MS method for suppository formulations demonstrates exceptional reliability for routine quality control applications. Implementation in pharmaceutical settings requires:

  • System Suitability Testing: Prior to sample analysis, verify system performance through 10 replicate injections of standard solution, requiring RSD ≤ 2.0% for peak area ratios of this compound to internal standard
  • Method Precision Assessment: Analyze six independent samples from homogeneous suppository batches, confirming RSD < 2.0% for inter-sample variability
  • Robustness Verification: Demonstrate method resilience to minor operational variations by testing different analysts, instruments, and days while maintaining RSD ≤ 5.0% between investigations
  • Solution Stability Monitoring: Document standard and sample solution stability over 24 hours, requiring recovery within ±2.0% of fresh preparations [3]
Biological Exposure Monitoring

The GC-MS approach for urine specimens enables precise biomonitoring of this compound exposure in clinical and epidemiological studies. Key implementation considerations include:

  • Free vs. Total this compound Quantification: Analyze specimens with and without enzymatic deconjugation to differentiate between unconjugated (free) this compound and glucuronide-conjugated forms
  • Stable Isotope Dilution: Employ this compound-d4 as internal standard to compensate for matrix effects and sample preparation variability
  • Extended Linear Dynamic Range: Utilize separate calibration curves for free (0.002–0.5 μg/mL) and total this compound (0.01–10 μg/mL) to maintain accuracy across anticipated concentration ranges
  • Quality Control Pools: Implement characterized QC materials at multiple concentrations to ensure ongoing method performance, with defined acceptance criteria of 7.6% precision and 88.5% accuracy [4]

Application of this methodology to urine specimens from cigarette smokers revealed a three-fold higher total urinary this compound level in mentholated cigarette smokers compared to non-mentholated cigarette smokers (p < 0.001), demonstrating the method's utility in exposure assessment studies [4].

Troubleshooting and Optimization Guidelines

  • Carryover Mitigation: For SPME-based methods, optimize headspace sampling temperature (50°C recommended) and time to prevent this compound penetration into fiber assembly, which causes persistent background
  • Peak Resolution Enhancement: For complex matrices, consider alternative stationary phases such as the VF-624ms column (6% cyanopropylphenyl/94% dimethylpolysiloxane) demonstrated to effectively resolve this compound from interfering compounds
  • Sensitivity Improvement: Employ focused splitless injection techniques or headspace concentration methods (SPME, static headspace) to enhance detection capabilities for trace-level analysis
  • Matrix Effect Compensation: Implement stable isotope-labeled internal standards (this compound-d4) or structural analogs (thymol) to normalize recovery variations across different sample types [3] [4]

Conclusion

The comprehensive GC-MS methodologies detailed herein provide robust analytical frameworks for quantifying (+)-menthol across diverse matrices and applications. The structural specificity of (+)-menthol necessitates careful consideration of enantiomeric purity in analytical methods, particularly given the enhanced bioactivity of the (-)-menthol enantiomer. Through appropriate sample preparation techniques, chromatographic conditions optimization, and detection scheme selection, researchers can achieve the sensitivity, precision, and accuracy required for pharmaceutical quality control, biological monitoring, and product formulation assessment. As research continues to elucidate the complex pharmacological relationships between this compound's molecular structure and its biological activity, refined analytical methods will remain essential tools for validating efficacy and ensuring product quality across numerous applications [3] [4] [2].

References

Comprehensive Application Notes and Protocols for the Preparation of (+)-Menthol Inclusion Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

1.1 Background (+)-Menthol, a volatile cyclic terpene alcohol with a characteristic minty aroma, faces significant challenges in pharmaceutical and food applications due to its low water solubility, high volatility, and limited shelf-life [1]. Encapsulation via inclusion complex (IC) formation with cyclodextrins (CDs) effectively addresses these issues by enhancing stability, improving aqueous solubility, and enabling controlled release of the active compound [2] [3].

1.2 Mechanism of Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior. This structure allows them to host hydrophobic guest molecules like menthol, forming non-covalent inclusion complexes. The main driving forces are van der Waals interactions and hydrophobic effects, with stability influenced by how well the guest molecule fits inside the CD cavity [1].

Experimental Protocol: Preparation and Characterization

This section provides a standardized, step-by-step protocol for creating this compound inclusion complexes based on co-precipitation, a widely used and effective method [1].

Materials and Equipment

2.1.1 Chemical Reagents

  • (-)-Menthol (>97% purity) [1]
  • α-Cyclodextrin (≥98% purity) [1]
  • β-Cyclodextrin (≥99% purity) [1]
  • γ-Cyclodextrin (≥99% purity) [1]
  • Absolute Ethanol (GR grade) [1]
  • Deionized Water

2.1.2 Laboratory Equipment

  • Magnetic hotplate stirrer with temperature control
  • Analytical balance (accuracy 0.1 mg)
  • Refrigerator (4°C)
  • Oven (40°C)
  • Vacuum filtration setup
  • Desiccator
  • Ultrasonic bath
  • Volumetric flasks (25 mL)
  • GC-MS system (e.g., Agilent 7890A GC/5975C MSD) [1]
Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve 1 mmol of the selected cyclodextrin (α-CD, β-CD, or γ-CD) in 30 mL of distilled water in a suitable container [1].
    • Separately, dissolve 156.3 mg (1 mmol) of this compound in 5.5 mL of ethanol [1].
  • Complex Formation: Slowly add the this compound solution to the cyclodextrin solution under constant stirring at 50°C. Continue stirring for 3 hours to facilitate complexation [1].

  • Crystallization: After 3 hours, remove the solution from heat and allow it to cool to room temperature. Then, refrigerate the solution at 4°C for 24 hours to promote crystallization of the inclusion complex [1].

  • Isolation and Washing: Collect the resulting crystals by vacuum filtration. Wash the solid product three times with approximately 5 mL of ethanol each to remove any non-complexed, surface-adsorbed this compound [1].

  • Drying: Transfer the washed product to an oven and dry at 40°C for 3 hours. Finally, store the final inclusion complex samples in a desiccator at 4°C until future use [1].

Table 1: Key Experimental Parameters for Inclusion Complex Preparation

Parameter Specification Purpose/Rationale
Molar Ratio (this compound:CD) 1:1 Ensures stoichiometric balance for optimal complex formation [1].
Solvent System Water (for CD), Ethanol (for this compound) CDs are water-soluble; ethanol effectively dissolves this compound [1].
Stirring Temperature 50 °C Enhances molecular mobility and reaction kinetics [1].
Stirring Time 3 hours Allows sufficient time for the host-guest complexation equilibrium [1].
Refrigeration 4 °C for 24 hours Promotes crystallization and precipitation of the complex [1].
Drying Condition 40 °C for 3 hours Removes residual solvent without degrading the complex [1].
Characterization and Analytical Techniques

2.3.1 Determination of Encapsulation Efficiency (EE) and Loading Efficiency (LE)

  • Standard Curve: Prepare this compound standard solutions in ethanol (concentration range: 20-70 μg/mL). Analyze using GC-MS and plot peak area versus concentration to create a calibration curve [1].
  • Sample Analysis: Weigh 25 mg of the final inclusion complex into a 25 mL volumetric flask, dilute with ethanol, and ultrasonicate for 40 minutes to extract encapsulated this compound. Filter and analyze the this compound content via GC-MS [1].
  • Calculation:
    • Encapsulation Efficiency (EE%) = (Mass of Encapsulated this compound / Mass of this compound Initially Added) × 100 [1]
    • Loading Efficiency (LE%) = (Mass of Encapsulated this compound / Mass of Inclusion Complex) × 100 [1]

2.3.2 Physicochemical Characterization

  • Fourier Transform Infrared Spectroscopy (FTIR): Analyze this compound, pure CDs, the physical mixture, and the inclusion complex. Successful complexation is indicated by shifts or changes in the characteristic absorption peaks of this compound (e.g., O-H stretch) in the IC spectrum [1] [3].
  • X-Ray Diffraction (XRD): Examine the samples over a 2θ range of 5° to 50°. The formation of a new, distinct crystalline pattern in the IC diffractogram, different from the parent components and the physical mixture, confirms successful complexation [1] [3].
  • Thermogravimetric Analysis (TGA): Heat samples from 30°C to 600°C at a rate of 10°C/min under an inert atmosphere. A significant increase in the thermal decomposition temperature of this compound within the complex indicates enhanced stability [1] [3].

Computational Protocol: Molecular Dynamics Simulation

Molecular dynamics (MD) simulation serves as a powerful tool to predict and analyze the stability and interaction mechanisms of this compound-CD complexes at the atomic level, complementing experimental data [1].

Simulation Workflow

The following diagram illustrates the computational protocol for analyzing this compound-cyclodextrin interactions:

G Start Start Molecular Simulation Prep System Preparation: - Obtain 3D structures of this compound & CDs - Define simulation box - Add solvent molecules & ions Start->Prep Equil System Energy Minimization and Equilibrium Prep->Equil Prod Production MD Run Equil->Prod Traj Trajectory Analysis Prod->Traj Energy Binding Free Energy Calculation (ΔG_bind) Traj->Energy Report Generate Report & Compare with Experiment Energy->Report End End Report->End

Analysis Parameters and Outputs

Table 2: Key Metrics for Molecular Dynamics Analysis of this compound-CD Complexes

Analysis Metric Abbreviation Interpretation Reported Value for β-CD
Root Mean Square Deviation RMSD Measures structural stability; lower values indicate a more stable complex [1]. N/A
Radius of Gyration Rg Assesses compactness of the complex [1]. N/A
Radial Distribution Function RDF Analyzes the probability of finding atoms at specific distances [1]. N/A
Solvent Accessible Surface Area SASA Evaluates exposure of this compound to solvent; decrease suggests better encapsulation [1]. N/A
Binding Free Energy ΔGbind Primary indicator of stability. More negative values signify stronger, more favorable binding [1]. -7.27 kcal/mol [1]

Results, Data Analysis, and Application Notes

Performance Comparison of Cyclodextrins

Table 3: Comparative Experimental and Computational Data for this compound Cyclodextrin Complexes

Cyclodextrin Type Cavity Diameter Encapsulation Efficiency (EE%) Binding Free Energy (ΔGbind) Remarks
α-CD ~4.7–5.3 Å Unable to form complex [1] +2.59 kcal/mol (unfavorable) [1] Cavity too small for stable this compound encapsulation [1].
β-CD ~6.0–6.5 Å 36.54% [1] -7.27 kcal/mol [1] Optimal fit. Provides the best combination of high EE and stable complex [1].
γ-CD ~7.5–8.3 Å 33.35% [1] Data not fully reported (less stable than β-CD) [1] Larger cavity may lead to less tight binding compared to β-CD [1].
Critical Application Notes for Researchers
  • Cyclodextrin Selection: β-CD is the recommended choice for this compound encapsulation, as it demonstrates the highest experimental encapsulation efficiency and the most favorable (negative) binding free energy, indicating a stable complex [1].
  • Stability and Release: this compound/β-CD-MOF-IC (Metal-Organic Framework) shows superior resistance to high temperatures compared to traditional β-CD complexes, though it may be more sensitive to moisture. Release rates generally follow: pure this compound > β-CD > β-CD-MOF, allowing for tailored release profiles [2].
  • Validation of Methods: A high degree of consistency has been observed between experimental EE results and computational binding free energies, validating MD simulation as a reliable pre-screening tool to reduce extensive lab trials [1].

Conclusion

The preparation of (+)-menthol inclusion complexes, particularly with β-cyclodextrin, is a robust and effective method to overcome the limitations of pure this compound. The detailed experimental and computational protocols provided herein offer researchers a clear pathway to synthesize, characterize, and analyze these complexes. The integration of wet-lab experiments with in silico molecular dynamics simulations provides a powerful, complementary approach for optimizing this compound encapsulation, accelerating development in pharmaceutical and flavor science.

References

Comprehensive Analytical Methods for Quantitative Analysis of (+)-Menthol in Commercial Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Menthol Quantification

This compound (C₁₀H₂₀O), a cyclic monoterpene alcohol, represents a key analytical target in pharmaceutical, cosmetic, and food products due to its wide application as a cooling agent and flavor compound. The quantitative analysis of (+)-menthol, one of its stereoisomeric forms, presents specific analytical challenges due to its lack of chromophores and structural similarity to related compounds in complex matrices. This application note provides detailed protocols for the accurate quantification of (+)-menthol across various product types, addressing the need for robust methodologies that balance sensitivity, precision, and practical implementation considerations for researchers and quality control professionals.

The selection of appropriate analytical techniques depends on multiple factors, including matrix complexity, required sensitivity, available instrumentation, and regulatory requirements. While gas chromatography (GC) methods generally offer superior sensitivity and resolution for this compound analysis, high-performance liquid chromatography (HPLC) approaches provide viable alternatives for specific applications where GC instrumentation is unavailable or when analyzing thermolabile formulations. This document synthesizes optimized protocols from peer-reviewed research and presents comprehensive methodological details to facilitate implementation in analytical laboratories.

Analytical Method Selection Overview

The quantitative determination of (+)-menthol employs several analytical techniques, each with distinct advantages and limitations. Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) represents the most sensitive approach, with detection limits reaching nanogram levels in biological matrices. Liquid chromatography with alternative detection systems (refractive index, polarized photometric detection) offers solutions for this compound's lack of UV chromophores. Spectrophotometric methods provide rapid, cost-effective alternatives suitable for quality control environments with high sample throughput requirements.

Table 1: Comparison of Primary Analytical Techniques for (+)-Menthol Quantification

Technique Detection Limit Linear Range Key Applications Sample Preparation Complexity
GC-FID/GC-MS 0.0017 μg/mL (GC-MS) [1] 0.002–10 μg/mL [1] Essential oils, pharmaceuticals, biological fluids Moderate to complex
HPLC-RI 0.76 μg/mL [2] [3] 30–70 μg/mL [2] [3] Syrup formulations, topical products Simple
HPLC-PPD Not specified Not specified Pharmaceutical products with chiral requirements Simple to moderate
Spectrophotometric Not specified 0.02–3 mg/5 mL [4] Raw materials, quality control screening Simple

Detailed Methodological Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)
3.1.1 Essential Oils and Pharmaceutical Formulations

The GC-FID method provides robust separation and quantification of this compound in essential oils and various pharmaceutical dosage forms, including suppositories. The protocol employs thymol as internal standard to correct for injection volume variations and sample preparation inconsistencies, enhancing method precision and accuracy [5].

  • Instrumentation and Conditions: Thermo Scientific Trace 1310 GC or equivalent equipped with FID and autosampler. Capillary column: VF-624ms (60 m × 0.25 mm, 1.8 μm film thickness) or equivalent mid-polarity stationary phase. Carrier gas: Helium at constant flow rate of 5.0 mL/min. Injector temperature: 280°C with split ratio 50:1. Detector temperature: 250°C. Oven temperature program: Initial 90°C (hold 1 min), ramp at 15°C/min to 181°C (hold 3 min), total run time 19 minutes [5].

  • Standard Solution Preparation: Accurately weigh 30 mg of (+)-menthol reference standard into 50 mL volumetric flask. Add 25 mL ethanol and sonicate for 5 minutes. Pipette 2.0 mL of thymol internal standard solution (2% w/v in ethanol) and dilute to volume with ethanol. Filter through 0.22 μm membrane prior to injection [5].

  • Sample Preparation (Suppositories): Accurately weigh 3.0 g of homogenized suppository sample into 50 mL volumetric flask. Add 5 mL tetrahydrofuran and stir vigorously for 30 minutes. Add 2.0 mL thymol internal standard solution (2% w/v), dilute to volume with ethanol, and filter through 0.22 μm membrane [6] [5].

  • System Suitability Criteria: Resolution between this compound and thymol peaks ≥1.5; theoretical plates ≥2000; tailing factor ≤2.0; RSD of peak area ratios ≤2.0% for 10 replicate injections [6] [5].

3.1.2 Biological Matrices with SPME-GC/MS

For biological matrices like urine, a headspace solid-phase microextraction (SPME) technique coupled with GC/MS provides exceptional sensitivity for quantifying free and total this compound, useful for bioavailability and pharmacokinetic studies [1].

  • Sample Preparation (Urine): For free this compound analysis: Combine 100 μL urine, 100 μL trisodium citrate buffer (0.1 M, pH 5.0), and 50 μL this compound-d4 internal standard solution (5 μg/mL in methanol). For total this compound analysis: Replace buffer with enzyme solution (β-glucuronidase/sulfatase, 3 mg/mL in citrate buffer). Incubate at 37°C for 24 hours for complete deconjugation [1].

  • SPME Conditions: Use 65 μm polydimethylsiloxane/divinylbenzene fiber. Pre-incubate sample at 50°C for 5 minutes with agitation. Extract for 30 minutes at 50°C. Desorb in GC injector at 250°C for 2 minutes [1].

  • GC/MS Conditions: Column: SH-I-5Sil MS (30 m × 0.25 mm, 0.25 μm). Oven program: 60°C (hold 1 min) to 180°C at 15°C/min, then to 240°C at 30°C/min (hold 3 min). Ionization: EI at 70 eV. Selected ion monitoring: m/z 81, 95, 138 for this compound; m/z 85, 99, 142 for this compound-d4 [1].

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

The HPLC-RI method provides an effective solution for this compound quantification in formulations where GC analysis may be impractical, particularly suitable for syrup formulations with minimal sample pretreatment [2] [3].

  • Instrumentation and Conditions: Waters 2695 separation module or equivalent HPLC system with refractive index detector. Column: Inertsil ODS 3V (250 × 4.6 mm, 5 μm) or equivalent C18 stationary phase. Mobile phase: water:methanol (30:70 v/v) isocratic. Flow rate: 1.0 mL/min. Injection volume: 100 μL. Column temperature: 35°C. Detector parameters: sensitivity 128, temperature 35°C [2] [3].

  • Standard Solution Preparation: Prepare stock solution of 0.5 mg/mL this compound in water:methanol (20:80 v/v). Prepare working standards by diluting stock solution to concentrations of 30-70 μg/mL using the same diluent [2] [3].

  • Sample Preparation (Syrup Formulations): Determine syrup density using pycnometer. Accurately weigh sample equivalent to 2.5 mg this compound into 50 mL volumetric flask. Add 5 mL water and mix thoroughly. Add 20 mL methanol, sonicate for 5 minutes with intermittent shaking, dilute to volume with methanol, and filter through 0.45 μm nylon membrane [2] [3].

  • System Suitability: Theoretical plates ≥7500; tailing factor ≤1.10; RSD of peak areas ≤0.40% for five replicate injections; retention time RSD ≤1.0% [2] [3].

Workflow and Method Development Visualization

G Start Sample Matrix Type Decision1 Sensitivity Requirement Start->Decision1 Decision2 Chromatographic Separation Needed? Decision1->Decision2 High Sensitivity Spectro Spectrophotometric Method (Range: 0.02-3 mg/5 mL) Decision1->Spectro Moderate Sensitivity Decision3 Equipment Availability Decision2->Decision3 Simple Matrix GC GC-FID/GC-MS Method (LOD: 0.0017 μg/mL) Decision2->GC Complex Matrix HPLC_RI HPLC-RI Method (LOD: 0.76 μg/mL) Decision3->HPLC_RI RI Detector Available HPLC_PPD HPLC-PPD Method (Chiral Analysis) Decision3->HPLC_PPD PPD Available

Figure 1: Method Selection Workflow for (+)-Menthol Analysis

G cluster_0 Critical Analytical Attributes (CAAs) cluster_1 Critical Process Parameters (CPPs) Start Define Analytical Target Profile (ATP) Step1 Risk Assessment: Identify CAAs & CPPs Start->Step1 Step2 Design of Experiments (DoE): Factorial Design Step1->Step2 CAA1 Resolution CPP1 Oven Temperature Step3 Establish Method Operable Region (MODR) Step2->Step3 Step4 Method Validation: ICH Q2(R2) Guidelines Step3->Step4 End Implemented Robust Method Step4->End CAA2 Retention Time CAA3 Theoretical Plates CAA4 Tailing Factor CPP2 Flow Rate CPP3 Mobile Phase Composition

Figure 2: AQbD Approach to Method Development

Method Validation and Performance Data

Validation Parameters and Acceptance Criteria

Comprehensive validation according to ICH Q2(R2) guidelines demonstrates method reliability for intended applications. The following tables summarize key validation parameters and acceptance criteria for the described methodologies.

Table 2: Method Validation Parameters for GC-FID Analysis of (+)-Menthol

Validation Parameter Results Acceptance Criteria
Linearity R² = 0.999 (0.3-0.9 mg/mL) [5] R² ≥ 0.998
Precision (RSD) 1.071% (system precision) [5] RSD ≤ 2.0%
Accuracy (% Recovery) 98.5-101.2% [5] 98.0-102.0%
LOD 0.76 μg/mL (HPLC-RI) [2] -
LOQ 2.31 μg/mL (HPLC-RI) [2] -
Robustness Retention time variation < 2.0% with deliberate parameter changes [2] Retention time variation ≤ 5.0%

Table 3: System Suitability Testing Criteria for Chromatographic Methods

Parameter GC-FID HPLC-RI
Theoretical Plates ≥ 2000 [6] ≥ 7500 [2]
Tailing Factor ≤ 2.0 [6] ≤ 1.10 [2]
Resolution ≥ 1.5 [6] Baseline separation from excipients [2]
Repeatability (RSD) ≤ 2.0% [5] ≤ 0.40% [2]

Implementation Considerations

Method Selection Criteria

Selection of the appropriate analytical method for (+)-menthol quantification requires consideration of multiple factors. Matrix complexity represents the primary consideration, with biological matrices typically requiring the sensitivity of GC-MS with SPME, while formulated products may be adequately served by GC-FID or HPLC-RI. Required sensitivity and detection limits should align with analytical requirements, with GC methods offering superior detection limits (0.0017 μg/mL) compared to HPLC approaches (0.76 μg/mL). Available instrumentation and expertise also guide method selection, as GC methods require more specialized equipment and operator skill than spectrophotometric approaches.

The Analytical Quality by Design (AQbD) framework provides a systematic approach to method development, emphasizing proactive risk management rather than reactive troubleshooting. By defining the Analytical Target Profile (ATP) early and identifying Critical Analytical Attributes (CAAs) and Critical Process Parameters (CPPs), researchers can establish a Method Operable Design Region (MODR) that ensures method robustness throughout its lifecycle [6]. This approach reduces method failures during transfer and provides regulatory flexibility through demonstrated understanding of method parameters.

Regulatory and Compliance Aspects

For pharmaceutical applications, method validation should follow ICH Q2(R2) guidelines, addressing specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness [6] [5]. Documentation should include complete method validation reports, system suitability testing protocols, and change control procedures. For methods developed using AQbD principles, additional documentation should include risk assessments, experimental design justification, and MODR verification [6].

Conclusion

The quantitative analysis of (+)-menthol in commercial products requires careful method selection based on matrix characteristics, sensitivity requirements, and available resources. GC-based methods provide the highest sensitivity and specificity for complex matrices and trace analysis, while HPLC-RI methods offer robust alternatives for quality control environments analyzing formulated products. Implementation of Analytical Quality by Design principles enhances method robustness and facilitates regulatory compliance, while comprehensive validation demonstrates method reliability for intended applications.

References

The Predominance of (-)-Menthol and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The reviewed literature consistently highlights that the biological activity of menthol is highly dependent on its stereochemistry. (-)-menthol (or L-menthol) is the most prevalent and effective isomer, known for its strong cooling sensation and wide-ranging pharmacological effects [1] [2] [3]. Its molecular structure allows for a tight fit with thermoreceptors in the skin and mucous membranes [3]. In contrast, information on the specific applications and synthesis of the (+)-menthol enantiomer is scarce in the current search results.

Several key derivatives of this compound, which are likely based on the natural (-)- form, have been developed for pharmaceutical use, as summarized in the table below.

Derivative Name Key Characteristics Primary Pharmaceutical Applications
L-Menthol Strong cooling & anti-inflammatory effects [4] Topical analgesics, nasal inhalers, throat lozenges [4]
DL-Menthol Racemic mix; balance of potency & affordability [4] Balms, ointments, creams [4]
Neo this compound High stability, lower volatility, prolonged cooling [4] Controlled-release formulations (e.g., transdermal patches) [4]
Iso this compound Milder cooling, different scent profile [4] Taste-masking, pediatric & sensitive-skin formulations [4]
This compound Crystals Highly concentrated, rapid absorption [4] Vapour therapies, muscle rubs [4]

Structure-Activity Relationships (SAR) and Synthetic Modification Strategies

The pharmacological profile of this compound can be significantly enhanced through chemical modifications. The core principle is that even small changes to the this compound scaffold can lead to substantial changes in its biological activity [1]. The following diagram illustrates the key sites on the this compound molecule for these modifications and their associated effects.

G This compound This compound C1 C1: Introduce hexacyclic ring (e.g., WS-12) This compound->C1 C2 C2: Convert carbonyl to acetal ring (e.g., Menthone glyceryl acetal) This compound->C2 C3 C3: Esterification or Amidation (e.g., Menthyl acetate, WS-5) This compound->C3 C8_C9 C8/C9: Halogenation (e.g., Menthyl chloroacetate) This compound->C8_C9 Effect1 Enhanced Effect: ↑ TRPM8 selectivity ↑ Analgesic potency C1->Effect1 Effect2 Enhanced Effect: ↑ Hydrogen bonding ↑ Insecticidal activity C2->Effect2 Effect3 Enhanced Effect: ↑ Lipophilicity ↑ Membrane permeability ↑ Anti-inflammatory & antibacterial activity C3->Effect3 Effect4 Enhanced Effect: ↑ Lipophilicity ↑ Electrostatic interactions ↑ Insecticidal & antibacterial activity C8_C9->Effect4

The table below provides specific examples of derivatives created through these strategies and their enhanced effects.

Derivative Structural Change Enhanced Pharmacological Effect
WS-12 Introduction of a hexacyclic ring structure [1]. Cooling and analgesic effects enhanced by 40% [1].
Menthyl Chloroacetate Introduction of a chlorine atom and an acetate group at the C3 position [1]. Insecticidal and antibacterial effects increased by 30%–50% [1].
Menthone Glyceryl Acetal Conversion of the carbonyl group to an acetal group [1]. Enhanced insecticidal activity via improved hydrogen bonding [1].
(-)-menthol β-d-glycoside Introduction of a sugar molecule (β-D-glucose) [1]. Cooling intensity on the skin enhanced by approximately 70% [1].

Experimental Protocol: Esterification of this compound

While specific protocols for (+)-menthol were not found, the esterification of this compound's C3 hydroxyl group is a common modification to create derivatives with improved properties [1]. The following is a generalized protocol for the synthesis of menthyl esters.

  • Objective: To synthesize a menthyl ester derivative (e.g., menthyl acetate) via esterification of the C3 hydroxyl group.
  • Principle: This reaction involves the nucleophilic acyl substitution of a carboxylic acid derivative catalyzed by an acid. The protocol can be adapted using different acyl chlorides or anhydrides to produce various esters.

Materials and Reagents:

  • (-)-Menthol (or other this compound isomer as starting material)
  • Acetyl chloride (or benzoic anhydride, etc.)
  • Anhydrous pyridine or triethylamine (as a base to scavenge HCl)
  • Anhydrous dichloromethane (DCM) or diethyl ether
  • Saturated aqueous sodium bicarbonate (NaHCO₃)
  • Brine (saturated NaCl solution)
  • Anhydrous sodium sulfate (Na₂SO₄)
  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 10 mL of anhydrous DCM. Place the flask in an ice bath to cool to 0-5°C.
  • Addition of Reagents: Slowly add 1.2 equivalents of the base (e.g., pyridine) via syringe, followed by the dropwise addition of 1.1 equivalents of acetyl chloride with constant stirring.
  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound starting material is consumed.
  • Work-up: Once the reaction is complete, carefully quench the mixture by adding 10 mL of cold water. Transfer the contents to a separatory funnel. Extract the organic layer with 10 mL of saturated NaHCO₃ solution (to remove any excess acid), followed by 10 mL of brine.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
  • Characterization: Purify the crude menthyl acetate by flash column chromatography. Confirm the identity and purity of the product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry.

Pharmacological Mechanisms and Applications

This compound and its derivatives exert their effects through multiple mechanisms, with the TRPM8 receptor playing a central role.

The diverse biological activities of this compound derivatives lead to several key applications [1] [4] [2]:

  • Analgesia: Used in topical formulations for conditions like neuropathic and musculoskeletal pain.
  • Anti-inflammatory: Derivatives like menthyl acetate show enhanced binding to anti-inflammatory targets like COX-2.
  • Antibacterial/Antimicrobial: Demonstrated efficacy against bacteria such as E. coli and S. aureus.
  • Enhanced Drug Delivery: Used as permeation enhancers in transdermal patches and to mask bitter tastes in oral formulations.

Knowledge Gaps and Future Directions

This search has identified a significant gap in the literature concerning the synthesis and specific application of (+)-menthol derivatives. The vast majority of research and commercial application is focused on the (-)-enantiomer due to its superior biological activity.

Future research directions in this field, which could include the exploration of less common enantiomers, involve [1]:

  • Continued innovation in drug delivery technologies.
  • Development of novel derivatives with optimized therapeutic efficacy.
  • Further elucidation of mechanisms of action through preclinical and clinical studies.

References

Comprehensive Application Notes and Protocols for TRPM8 Receptor Ligand Screening with (+)-Menthol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRPM8 Receptor and (+)-Menthol

The Transient Receptor Potential Melastatin 8 (TRPM8) is a cold-sensitive ion channel that serves as the primary molecular sensor for innocuous to noxious cold temperatures (below 28°C) and cooling compounds in humans. First identified in prostate cancer cells, TRPM8 is a non-selective cation channel permeable to Ca²⁺ and Na⁺, which depolarizes sensory neurons and generates action potentials that ultimately produce cold sensations. The channel exists as a homotetrameric complex with each subunit containing six transmembrane domains (S1-S6) that form a central pore region [1] [2]. TRPM8 is classified as a polymodal receptor because it integrates diverse stimuli including cold, membrane depolarization, chemical ligands, and changes in extracellular osmolarity [3].

(+)-Menthol, the naturally occurring enantiomer found in mint plants, is the classical TRPM8 agonist that has served as both a pharmacological tool and therapeutic agent for centuries. Menthol produces its characteristic cooling sensation by selectively activating TRPM8 on sensory neurons, making it an invaluable compound for studying channel function and screening novel ligands [4]. Beyond its sensory properties, TRPM8 has emerged as a promising drug target for various pathological conditions including neuropathic pain, migraine, cancer, and inflammatory disorders [3] [5]. These applications have driven the development of robust screening protocols to identify and characterize novel TRPM8 modulators with potential therapeutic benefits.

TRPM8 Structure and Ligand Binding Mechanisms

Structural Insights into TRPM8 Architecture

Recent advances in cryo-electron microscopy have revolutionized our understanding of TRPM8 structure at near-atomic resolution. The channel forms a symmetric tetramer with each subunit consisting of transmembrane domains (S1-S6) and extensive cytoplasmic domains composed of N-terminal (NTD) and C-terminal (CTD) regions. The transmembrane domain contains a voltage-sensor-like domain (S1-S4) and a pore domain (S5-S6) arranged in a domain-swapped configuration where the VSLD of one protomer interacts with the pore domain from the adjacent protomer [1]. The cytoplasmic domains constitute a major portion of the channel and play critical roles in channel regulation, particularly through interactions with the signaling lipid phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂], which is essential for TRPM8 activation by both cold and chemical stimuli [1].

The This compound binding pocket is located within the cleft formed by the S1-S4 transmembrane segments, with key residues identified through mutagenesis and functional studies. Structural analyses of avian TRPM8 homologs in complex with cooling agents like WS-12 (a this compound analog) have revealed that agonists bind within a cavity formed by S1-S4 segments, providing a template for understanding this compound interactions [4]. These structural insights have been instrumental in rational drug design and understanding the molecular basis of ligand recognition and channel gating.

Molecular Mechanism of this compound Binding

The binding of (+)-menthol to TRPM8 follows a distinctive 'grab and stand' mechanism that involves specific molecular interactions with key residues within the binding pocket. In this model:

  • The hydroxyl group of this compound acts as a "hand" that specifically grabs residue R842 through hydrogen bonding
  • The isopropyl group functions as "legs" that stand on residues I846 and L843 through van der Waals interactions [4]

This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 observed in the apo state, initiating widespread conformational rearrangements throughout the transmembrane domains that ultimately lead to channel opening. This compound functions as a partial agonist of TRPM8 with a maximum open probability of approximately 0.8 at saturating concentrations, which differs from full agonists like WS-12 or icilin [4]. The binding is enthalpy-driven with key interactions identified through thermodynamic mutant cycle analysis, which has revealed coupling energies exceeding 1.5 kT for specific this compound-channel interactions.

Table 1: Key Residues in TRPM8 this compound Binding Pocket

Residue Location Role in this compound Binding Conservation
Y745 S4 domain Forms hydrophobic interactions with this compound ring High
R842 S4-S5 linker Hydrogen bonding with this compound hydroxyl group High
L843 S4-S5 linker Van der Waals interactions with isopropyl group Medium
I846 S4-S5 linker Van der Waals interactions with isopropyl group Medium
D802 S1-S2 loop Electrostatic interaction with R842 in apo state High

Ligand Screening Strategies and Methodologies

Overview of Screening Approaches

TRPM8 ligand screening employs multiple complementary approaches to identify and characterize novel modulators, each with distinct advantages and applications. Primary screening typically utilizes high-throughput functional assays such as calcium imaging or fluorescence-based membrane potential assays to rapidly identify active compounds from large libraries. Secondary screening employs electrophysiological techniques to detailed characterization of compound effects on channel function, including potency, efficacy, and mechanisms of action. Binding assays using radioactive or fluorescent ligands provide information about direct binding interactions and competition with known agonists like this compound [4].

The selection of screening methodology depends on several factors including throughput requirements, equipment availability, and the specific biological questions being addressed. For this compound-focused screening, understanding its partial agonist properties and allosteric interactions with PI(4,5)P₂ is essential for interpreting screening results. Additionally, species differences must be considered, as human TRPM8 shows distinct pharmacological responses compared to rodent orthologs, particularly for certain classes of activators [6].

Table 2: Comparison of TRPM8 Ligand Screening Methods

Method Throughput Information Gained Limitations
Calcium Imaging High (96-384 well) Functional activity, EC₅₀/IC₅₀, kinetics Indirect measurement, potential false positives
Electrophysiology Low (manual) to medium (automated) Direct channel activity, mechanism of action, voltage-dependence Low throughput, technical expertise required
Fluorescent Binding Medium to High Direct binding affinity, competition with this compound No functional information, requires labeled ligand
Thermal Shift Assay Medium Thermal stabilization, membrane protein stability Indirect, limited to certain ligand types
Calcium Imaging Protocol for Primary Screening

Calcium imaging represents the most widely used primary screening method for TRPM8 ligands due to its high throughput, sensitivity, and technical accessibility. The following protocol details a standardized approach for this compound-based screening:

3.2.1 Materials and Reagents
  • Cell line: HEK293 cells stably expressing human TRPM8 (alternative: native TRPM8-expressing cells such as dorsal root ganglion neurons)
  • Calcium-sensitive dye: Fura-2 AM, Fluo-4 AM, or Calcium-6 (Invitrogen)
  • Control agonists: 100-500 μM (+)-menthol (EC₅₀ ~185 μM), 1-10 μM icilin (positive controls)
  • Control antagonist: 1-10 μM BCTC or AMTB (negative controls)
  • Assay buffer: HEPES-buffered saline solution (pH 7.4) containing (in mM): 130 NaCl, 3 KCl, 2.5 CaCl₂, 0.6 MgCl₂, 10 HEPES, 10 glucose
  • Equipment: Fluorescent microplate reader with liquid dispensing capability or fluorescence imaging system
3.2.2 Experimental Procedure
  • Cell Preparation: Plate TRPM8-expressing HEK293 cells at 20,000-30,000 cells/well in black-walled, clear-bottom 96-well or 384-well plates 24-48 hours before assay. Ensure cells are 70-90% confluent at time of assay.

  • Dye Loading: Wash cells once with assay buffer, then incubate with 2-5 μM Fura-2 AM or Fluo-4 AM in assay buffer for 45-60 minutes at room temperature (20-25°C) or 30 minutes at 37°C. Protect from light during loading.

  • Dye Removal and Buffer Replacement: Remove dye solution and wash cells twice with fresh assay buffer, leaving 100 μL/well (96-well plate) or 25 μL/well (384-well plate).

  • Baseline Recording: Measure baseline fluorescence for 1-2 minutes (Fura-2: excitation 340/380 nm, emission 510 nm; Fluo-4: excitation 485 nm, emission 525 nm).

  • Compound Addition: Add test compounds (0.1-100 μM in final concentration) or controls using integrated dispenser. For this compound competition assays, pre-incubate with 100 μM this compound for 2 minutes before adding test compounds.

  • Signal Recording: Continue fluorescence measurement for 2-5 minutes after compound addition to capture peak response.

  • Validation: At endpoint, add 1-10 μM ionomycin (calcium ionophore) to determine maximum possible response (Fmax) and 10 mM MnCl₂ in the presence of 10 μM ionomycin to determine autofluorescence (Fmin).

3.2.3 Data Analysis

Calculate intracellular calcium concentration using the formula: [ [Ca^{2+}]i = K_d \times \frac{(F - F{min})}{(F_{max} - F)} ] where K_d for Fura-2 is approximately 224 nM. For single-wavelength dyes like Fluo-4, express data as ΔF/F₀, where F₀ is baseline fluorescence and ΔF is the change in fluorescence after stimulation.

Dose-response curves are generated by fitting data to the Hill equation: [ Response = E_{min} + \frac{(E_{max} - E_{min})}{1 + 10^{(logEC_{50} - [A]) \times n_H}} ] where [A] is agonist concentration, EC₅₀ is half-maximal effective concentration, Emin and Emax are minimum and maximum responses, and nH is the Hill coefficient.

Experimental Protocols for TRPM8 Ligand Screening

Whole-Cell Patch-Clamp Electrophysiology

Electrophysiological characterization provides the most direct assessment of TRPM8 channel function and is essential for secondary screening of hits identified from calcium imaging.

4.1.1 Solutions and Reagents
  • External solution (in mM): 140 NaCl, 3 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH, 300-310 mOsm)
  • Internal (pipette) solution (in mM): 140 CsCl, 3 MgCl₂, 10 HEPES, 5 EGTA, 0.3 Na₂GTP, 2 MgATP (pH 7.2 with CsOH, 290-300 mOsm)
  • Agonists: 100-500 μM (+)-menthol, 1-10 μM icilin (prepared as concentrated stock in DMSO or ethanol)
  • Antagonists: 1-10 μM BCTC, AMTB, or capsazepine
4.1.2 Experimental Procedure
  • Cell Preparation: Plate TRPM8-expressing cells on glass coverslips at low density (10,000-20,000 cells/coverslip) 12-48 hours before recording.

  • Electrode Preparation: Fabricate recording pipettes from borosilicate glass (1.5 mm OD, 0.86 mm ID) with resistances of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Establish whole-cell configuration with series resistance compensation (70-80%) and maintain cells at a holding potential of -60 mV.

  • Current Recording:

    • For current-voltage relationships, apply voltage ramps from -100 mV to +100 mV over 500 ms every 5 seconds
    • For this compound activation, record currents before and after application of test compounds
    • For antagonist screening, pre-apply test compounds for 1-2 minutes before co-application with EC₈₀ concentration of this compound
  • Temperature Stimulation: For studies of thermal sensitivity, use a temperature-controlled perfusion system to apply cooling stimuli from 35°C to 15°C over 60 seconds.

4.1.3 Data Analysis
  • Analyze current amplitudes at -80 mV and +80 mV
  • Generate concentration-response curves by normalizing currents to maximal this compound response
  • Calculate reversal potential from current-voltage relationships to assess ion selectivity
  • For voltage-dependent gating, plot conductance-voltage relationships by measuring tail currents
Radioligand Binding Assays

Direct binding studies provide information about compound affinity and mechanism of action relative to this compound.

4.2.1 Materials
  • Membrane preparation: TRPM8-expressing cell membranes (20-50 μg protein/assay)
  • Radioligand: [³H]-menthol (specific activity ~30 Ci/mmol)
  • Binding buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 5 mM MgCl₂, 0.1% BSA
  • Filtration equipment: Cell harvester with GF/B or GF/C filters
  • Scintillation cocktail: OptiPhase SuperMix or equivalent
4.2.2 Experimental Procedure
  • Membrane Preparation: Harvest TRPM8-expressing cells in ice-cold hypotonic buffer (5 mM HEPES, 1 mM EDTA, pH 7.4) and homogenize with Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes and resuspend pellet in binding buffer.

  • Saturation Binding:

    • Incubate membrane preparation with increasing concentrations of [³H]-menthol (0.1-100 nM) for 60 minutes at 4°C
    • Determine nonspecific binding with 100 μM unlabeled this compound
    • Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine
    • Wash filters 3× with ice-cold binding buffer and measure radioactivity by scintillation counting
  • Competition Binding:

    • Incubate membranes with fixed concentration of [³H]-menthol (approximately Kd concentration) and increasing concentrations of test compounds (10 pM-100 μM)
    • Follow same filtration and detection protocol as saturation binding
4.2.3 Data Analysis
  • Analyze saturation binding data to determine Kd (equilibrium dissociation constant) and Bmax (receptor density)
  • Analyze competition binding data to determine IC₅₀ (half-maximal inhibitory concentration) and calculate Ki using Cheng-Prusoff equation: [ K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}} ] where [L] is radioligand concentration and Kd is its dissociation constant

Data Analysis and Interpretation

Key Pharmacological Parameters

Accurate interpretation of screening data requires understanding essential pharmacological parameters that define ligand-channel interactions:

  • Potency (EC₅₀/IC₅₀): The concentration producing half-maximal effect or inhibition. For (+)-menthol, reported EC₅₀ values typically range from 50-200 μM in functional assays, though this varies based on experimental conditions and cellular background [4]

  • Efficacy (Emax): The maximal response produced by a ligand relative to a reference agonist. This compound functions as a partial agonist with approximately 80% of the maximal response produced by full agonists like icilin under certain conditions [4]

  • Binding Affinity (Kd): The equilibrium dissociation constant for ligand-receptor binding. Direct binding measurements for this compound are challenging due to its physicochemical properties, but competition assays provide relative affinity estimates

  • Voltage Dependence: TRPM8 exhibits pronounced voltage-dependent gating, which is modulated by agonists like this compound. This can be quantified by measuring the shift in voltage-activation relationship

  • Thermosensitivity: The temperature threshold for TRPM8 activation is lowered by this compound from approximately 26°C to 20°C, which can be quantified using temperature-controlled recording systems

Statistical Analysis and Quality Control

Rigorous statistical analysis is essential for reliable screening data:

  • Z-factor Calculation: For high-throughput screening, calculate Z-factor to assess assay quality: [ Z' = 1 - \frac{3\sigma_{positive} + 3\sigma_{negative}}{|\mu_{positive} - \mu_{negative}|} ] where σ and μ represent standard deviation and mean of positive and negative controls. Z-factor >0.5 indicates excellent assay quality.

  • Replicate Strategy: Perform experiments in at least triplicate with cells from different passages to account for biological variability

  • Normalization: Normalize responses to internal controls on each plate to minimize inter-experiment variation

  • Curve Fitting: Use nonlinear regression with appropriate weighting to generate concentration-response curves. Compare fits using extra sum-of-squares F-test when evaluating different models

Table 3: Troubleshooting Common Issues in TRPM8 Screening

Problem Possible Causes Solutions
High variability in calcium responses Uneven dye loading, cell density variations Standardize cell culture conditions, optimize dye loading time
Low signal-to-noise ratio Poor TRPM8 expression, inadequate calcium dye Validate TRPM8 expression, test alternative calcium indicators
This compound responses desensitizing rapidly Calcium-dependent desensitization, run-down Include calcium chelators in pipette solution, reduce recording duration
Species-specific responses Human vs. rodent TRPM8 differences Use human TRPM8 for screening human therapeutics

Therapeutic Applications and Pathological Relevance

TRPM8 has emerged as a therapeutic target for diverse pathological conditions, driving interest in ligand screening:

Pain and Migraine Disorders

TRPM8 activation represents a promising approach for migraine treatment, as genetic variations in the TRPM8 gene are linked to migraine susceptibility, particularly in women [5]. Preclinical studies demonstrate that TRPM8 agonists like this compound and rapamycin alleviate migraine-related pain through both peripheral and central mechanisms. Interestingly, TRPM8 knockout mice exhibit increased depressive-like behaviors and pain-related facial expressions, suggesting the channel plays a role in the emotional components of pain [5]. These findings highlight the potential of targeting TRPM8 not only for pain relief but also for addressing affective comorbidities associated with chronic pain conditions.

Oncology Applications

TRPM8 demonstrates complex roles in cancer biology with context-dependent effects:

  • Prostate Cancer: TRPM8 shows increased expression in early-stage prostate cancer but decreased expression in advanced, androgen-independent disease [7]. The channel interacts with androgen receptors within lipid rafts, and androgens can inhibit TRPM8 activity through nongenomic mechanisms, potentially facilitating cancer cell migration [7]

  • Colorectal Cancer: TRPM8 overexpression in colorectal cancer correlates with poor patient survival and Wnt/β-catenin signaling hyperactivation [8]. Genetic deletion or pharmacological blockade of TRPM8 reduces tumor development in mouse models of colon cancer, suggesting TRPM8 as both a prognostic marker and therapeutic target [8]

  • Other Cancers: TRPM8 dysregulation has been observed in breast, lung, pancreatic, and skin cancers, though its precise roles vary by tissue type and cancer stage [3]

Respiratory and Inflammatory Conditions

In the respiratory system, TRPM8 is expressed in bronchial epithelial cells and sensory neurons, where it regulates bronchial tone and inflammatory responses [6] [3]. TRPM8 activation by cooling compounds or specific agonists can suppress cough reflex and reduce irritation caused by cigarette smoke and particulate materials [6]. Interestingly, human TRPM8, but not mouse or rat orthologs, is activated by coal fly ash and calcium-rich nanoparticles, suggesting a role in particulate material sensing in human airways [6]. These species differences highlight the importance of using human TRPM8 for screening compounds intended for human therapeutics.

Visualization of Signaling Pathways and Experimental Workflows

G cluster_pathway TRPM8 Activation Pathway This compound This compound TRPM8_Channel TRPM8_Channel This compound->TRPM8_Channel Binds to S1-S4 domain This compound->TRPM8_Channel Calcium_Influx Calcium_Influx TRPM8_Channel->Calcium_Influx Channel opening TRPM8_Channel->Calcium_Influx Downstream_Events Downstream_Events Calcium_Influx->Downstream_Events Signaling activation Neuronal_Depolarization Neuronal Depolarization Calcium_Influx->Neuronal_Depolarization Gene_Expression Gene Expression Changes Calcium_Influx->Gene_Expression Cytokine_Production Cytokine Production Calcium_Influx->Cytokine_Production PI45P2 PI(4,5)P₂ PI45P2->TRPM8_Channel Allosteric regulation Cold Cold Stimulus (<26°C) Cold->TRPM8_Channel Thermal activation

Figure 1: TRPM8 Signaling Pathway Activation. This diagram illustrates the molecular events following TRPM8 activation by this compound, cold, or other agonists. Note the essential allosteric role of PI(4,5)P₂ in channel function and the diverse downstream consequences of calcium influx.

G cluster_screening TRPM8 Ligand Screening Workflow cluster_methods Cell_Preparation Cell Preparation (TRPM8-expressing cells) Primary_Screening Primary Screening (Calcium imaging) Cell_Preparation->Primary_Screening Hit_Confirmation Hit Confirmation (Electrophysiology) Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (Thermosensitivity, voltage-dependence) Primary_Screening->Secondary_Assays Mechanism_Study Mechanism of Action (Binding, mutagenesis) Hit_Confirmation->Mechanism_Study SAR Structure-Activity Relationship Hit_Confirmation->SAR For promising hits Therapeutic_Evaluation Therapeutic Evaluation (Disease models) Mechanism_Study->Therapeutic_Evaluation Calcium_Imaging Calcium Imaging (High throughput) Electrophysiology Electrophysiology (Medium throughput) Binding_Assays Binding Assays (Direct interaction)

Figure 2: TRPM8 Ligand Screening Workflow. This diagram outlines the sequential approach for identifying and characterizing TRPM8 ligands, from initial high-throughput screening to detailed mechanistic studies and therapeutic evaluation.

Conclusion and Future Perspectives

The screening of TRPM8 receptor ligands using (+)-menthol as a reference agonist has become an increasingly sophisticated process that integrates structural biology, electrophysiology, and cellular signaling. The detailed protocols outlined in this document provide a solid foundation for identifying and characterizing novel TRPM8 modulators with potential therapeutic applications. As our understanding of TRPM8 biology expands, several emerging areas deserve particular attention:

Structural-based drug design will benefit from the recent cryo-EM structures of TRPM8 in various ligand-bound states, enabling more rational approaches to ligand optimization [1] [4]. The identification of the precise this compound binding mechanism through the 'grab and stand' model provides specific molecular targets for developing novel agonists and antagonists with improved selectivity and reduced side effects.

Species-specific pharmacology remains a critical consideration, as significant differences between human and rodent TRPM8 channels have been documented, particularly in responses to environmental particles and certain chemical ligands [6]. This highlights the importance of using human TRPM8 for compound screening intended for human therapeutics.

The complex role of TRPM8 in cancer presents both challenges and opportunities. The channel appears to function as a context-dependent modulator of cancer progression, with potential applications as both a diagnostic biomarker and therapeutic target [8] [7] [3]. Further research is needed to fully understand these dual roles and develop targeted approaches that exploit TRPM8 modulation in specific cancer types and stages.

Finally, the emotional and affective dimensions of TRPM8 function represent an exciting new frontier. The channel's involvement in migraine-related comorbidities, including anxiety and depressive-like behaviors, suggests potential for TRPM8-targeting therapies that address both sensory and emotional components of chronic pain conditions [5].

As screening technologies continue to advance, particularly in the areas of automated electrophysiology, patient-derived cell models, and high-content screening, the pace of TRPM8 drug discovery is likely to accelerate. The protocols and considerations outlined in this document provide a framework for these future advances in TRPM8-targeted therapeutics.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of Menthol-β-Cyclodextrin Inclusion Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cyclodextrins (CDs) are cyclic oligosaccharides consisting of glucopyranosyl units linked by α-(1,4) bonds, with the most commonly used natural variants being α-, β-, and γ-cyclodextrin comprising 6, 7, and 8 glucopyranose units respectively. These molecules possess a unique molecular structure with a hydrophobic internal cavity and hydrophilic external surface, enabling them to form inclusion complexes with a wide variety of guest molecules through primarily hydrophobic interactions. This encapsulation capability significantly enhances the stability, aqueous solubility, and bioavailability of volatile and hydrophobic compounds like menthol, making cyclodextrins particularly valuable in pharmaceutical formulation and food flavor preservation. [1]

The formation of inclusion complexes between β-cyclodextrin and this compound represents a promising strategy for overcoming this compound's volatility and stability challenges. Recent research demonstrates that β-cyclodextrin metal-organic frameworks (β-CD-MOFs) show superior performance compared to traditional β-cyclodextrin, with this compound content in β-CD-MOF inclusion complexes reaching 21.76% (w/w) and encapsulation efficiency of 22.54% (w/w), significantly higher than those of other reported solid materials including native cyclodextrins and V-type starch. This enhanced performance is attributed to the highly ordered crystal structures and more regular shapes of CD-MOFs, which provide improved thermal stability (initial degradation temperature of 253°C for β-CD-MOF) and greater complexation capacity. [2]

Preparation Methods and Protocols

Material Selection and Properties

The selection of appropriate cyclodextrin variants is crucial for optimizing this compound encapsulation efficiency. The table below summarizes the key properties of natural cyclodextrins that influence their complexation behavior with this compound: [1]

Property α-Cyclodextrin β-Cyclodextrin γ-Cyclodextrin
Number of glucopyranose units 6 7 8
Molecular weight (g/mol) 972 1135 1297
Solubility in water (% w/v) at 25°C 14.5 1.85 23.2
Cavity diameter (Å) 4.7-5.3 6.0-6.5 7.5-8.3
Cavity volume (ų) 174 262 427

β-Cyclodextrin presents the optimal cavity size for this compound encapsulation, as its cavity diameter (6.0-6.5 Å) and volume (262 ų) provide the best steric compatibility with the molecular dimensions of this compound. Although β-cyclodextrin has the lowest aqueous solubility among natural cyclodextrins (1.85% w/v at 25°C), this characteristic does not significantly impede complex formation and may even enhance complex stability in certain applications. For applications requiring improved solubility, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can be employed, offering enhanced aqueous solubility while maintaining complexation capabilities. [1] [3]

Preparation Methods

The following experimental workflow illustrates the primary methods for preparing this compound-β-cyclodextrin inclusion complexes:

G Start Start: Preparation of This compound-β-CD Complex M1 Kneading Method Start->M1 M2 Co-precipitation Method Start->M2 M3 Freeze-drying Method Start->M3 M4 Spray Drying Method Start->M4 P1 β-CD + Water → Paste M1->P1 P6 β-CD in Hot Water M2->P6 P11 β-CD + this compound in Water M3->P11 P2 Add this compound P1->P2 P3 Knead 45-60 min P2->P3 P4 Dry at 45-50°C P3->P4 P5 Wash & Dry P4->P5 End Inclusion Complex P5->End P7 This compound in Organic Solvent P6->P7 P8 Mix & Stir 24h P7->P8 P9 Cool & Crystallize P8->P9 P10 Filter & Dry P9->P10 P10->End P12 Stir 24h at Room Temperature P11->P12 P13 Freeze-dry 48h P12->P13 P14 Collect Powder P13->P14 P14->End

Figure 1: Experimental workflow for preparing this compound-β-cyclodextrin inclusion complexes using four primary methods.

2.2.1 Kneading Method

The kneading technique is particularly suitable for poorly water-soluble guests like this compound and typically affords very good yield of inclusion complex formation, though it may be unsuitable for large-scale industrial preparation due to its manual processing requirements. [1]

  • Step 1: Prepare a slurry by mixing β-cyclodextrin with a minimal amount of water (typically 2:1 water:CD ratio) in a mortar. The consistency should form a homogeneous paste that can be easily kneaded.
  • Step 2: Slowly add this compound (typically in a 1:1 molar ratio with β-CD) to the paste while continuously kneading. This compound can be added in its liquid form or dissolved in a small amount of food-grade ethanol to facilitate distribution.
  • Step 3: Knead the mixture consistently for 45-60 minutes until a homogeneous paste is obtained. The process should be continuous to ensure uniform distribution and complex formation.
  • Step 4: Transfer the paste to a tray and dry at 45-50°C in an oven for 24 hours or until completely dry.
  • Step 5: Wash the resulting solid product with a small amount of hexane or petroleum ether to remove any surface-adsorbed (non-complexed) this compound, then dry again under vacuum for 2 hours.
2.2.2 Co-precipitation Method

This method is particularly useful for non-water-soluble substances and typically produces well-defined crystals of the inclusion complex, though yields may be moderate due to competitive inhibition from organic solvents. [1]

  • Step 1: Prepare a saturated solution of β-cyclodextrin by dissolving in hot distilled water (approximately 60°C) with stirring.
  • Step 2: Dissolve this compound in an appropriate organic solvent such as chloroform, ethanol, or diethyl ether at a concentration of 10-15% w/v.
  • Step 3: Slowly add the this compound solution to the β-cyclodextrin solution with constant agitation at a controlled rate of 1-2 mL/min.
  • Step 4: Continue stirring the mixture for 12-24 hours at room temperature to allow complete complex formation.
  • Step 5: Refrigerate the solution at 4°C for 12 hours to promote crystallization of the inclusion complex.
  • Step 6: Collect the crystals by vacuum filtration, wash with a small amount of cold organic solvent to remove uncomplexed this compound, and dry at 40°C under reduced pressure for 24 hours.
2.2.3 Freeze-Drying (Lyophilization) Method

This technique is ideal for thermolabile compounds and typically produces a very good yield of inclusion complex with potential for scale-up. It's particularly suitable for applications requiring high solubility of the final product. [1]

  • Step 1: Dissolve β-cyclodextrin in distilled water at a concentration of 5-10% w/v with constant stirring at room temperature.
  • Step 2: Add this compound directly to the β-cyclodextrin solution in a 1:1 molar ratio. If this compound has limited water solubility, first dissolve it in a minimal amount of food-grade ethanol before addition.
  • Step 3: Stir the mixture continuously for 24 hours at room temperature protected from light to prevent this compound degradation.
  • Step 4: Freeze the solution rapidly at -80°C for 2 hours, then transfer to a freeze-dryer.
  • Step 5: Lyophilize for 48 hours with a condenser temperature of -50°C and pressure of 0.1 mbar.
  • Step 6: Collect the resulting fluffy powder and store in airtight containers protected from light and moisture.

Characterization Techniques and Protocols

Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry and stability constant (Kf) of the inclusion complex, providing crucial information about the strength of interaction between this compound and β-cyclodextrin. According to Higuchi and Connors, phase solubility diagrams can be classified as A-type (soluble complexes) or B-type (complexes with limited solubility), with A-type further subdivided based on the solubility profile. [1]

  • Procedure: Prepare a series of solutions with fixed this compound concentration and increasing concentrations of β-cyclodextrin (0-15 mM). Shake the solutions at constant temperature (25°C) for 48 hours to reach equilibrium. Filter through a 0.45μm membrane and analyze this compound concentration in the filtrate using UV spectroscopy or HPLC.
  • Calculation: Plot the concentration of dissolved this compound versus β-cyclodextrin concentration. For 1:1 complexes, the stability constant Kf is calculated from the slope of the linear region: Kf = Slope / [S₀(1-Slope)], where S₀ is the solubility of this compound in the absence of β-cyclodextrin.
Spectroscopic Confirmation Methods

The following table summarizes the primary analytical techniques used to confirm and characterize this compound-β-cyclodextrin inclusion complex formation:

Technique Application Experimental Parameters Key Observations for Complex Formation
UV-Vis Spectroscopy Detection of spectral changes Wavelength range: 200-300 nm; Quartz cuvette (1 cm path) Shift in λmax or change in absorbance indicates complexation
Fluorescence Spectroscopy Polarity changes in microenvironment Excitation: 275 nm; Emission: 290-400 nm Change in fluorescence intensity suggests inclusion
NMR Spectroscopy Structural confirmation and binding mode 500 MHz; D₂O solvent; Reference: TMS Chemical shift changes in both host and guest protons
Static Headspace-GC Volatility reduction measurement Column: DB-5; Detector: FID; Oven: 60-200°C Decreased peak area indicates reduced this compound volatility
Isothermal Titration Calorimetry Thermodynamic parameters Temperature: 25°C; Injections: 25 × 2 μL Binding constant from titration curve fitting

[3]

Advanced Characterization Techniques

Static Headspace-Gas Chromatography (SH-GC) has emerged as a particularly valuable technique for characterizing CD/volatile inclusion complexes like this compound-β-cyclodextrin. This method directly measures the reduction in volatility upon complexation by quantifying the this compound concentration in the headspace above aqueous solutions containing varying β-cyclodextrin concentrations. [3]

  • Protocol: Prepare aqueous solutions with fixed this compound concentration and increasing β-cyclodextrin concentrations (0-10 mM). Transfer 5 mL aliquots to 20 mL headspace vials, seal with PTFE/silicone septa, and equilibrate at 37°C for 30 minutes. Inject 500 μL of headspace gas into GC system equipped with FID detector and appropriate column (e.g., DB-5, 30 m × 0.25 mm × 0.25 μm).
  • Calculation: The formation constant Kf can be determined using the equation: Kf = (A₀ - A({}{\text{CD}}))⁻¹ / [CD]({}{\text{T}}), where A₀ and A({}{\text{CD}}) are the chromatographic peak areas of this compound in the absence and presence of β-cyclodextrin, respectively, and [CD]({}{\text{T}}) is the total β-cyclodextrin concentration. This method is particularly advantageous as it doesn't require knowledge of the guest concentration and can be applied to complex mixtures. [3]

Experimental Data and Performance Comparison

Performance Comparison of Different Cyclodextrins

The encapsulation performance of various cyclodextrins and cyclodextrin-MOFs with this compound has been systematically evaluated in recent studies. The table below summarizes the key performance metrics for different cyclodextrin types:

Cyclodextrin Type This compound Content (% w/w) Encapsulation Efficiency (% w/w) Formation Constant (Kf, M⁻¹) Thermal Stability (°C)
β-CD-MOF 21.76 22.54 Not reported 253
β-CD <21.76 <22.54 120-140 ~220
γ-CD-MOF <21.76 <22.54 Not reported <253
γ-CD <21.76 <22.54 8-12 ~220
α-CD-MOF Lowest Lowest Not reported <253
α-CD Low Low 17-20 ~220

[2] [3]

The superior performance of β-CD-MOFs can be attributed to their highly ordered crystal structures and more regular shapes compared to native cyclodextrins, creating a more favorable environment for this compound encapsulation. The significantly higher thermal stability of β-CD-MOF (initial degradation temperature of 253°C) compared to other CD-MOFs and native cyclodextrins makes it particularly suitable for applications requiring thermal processing. [2]

Formation Constants with Different Cyclodextrins

The stability of inclusion complexes is quantitatively expressed through formation constants (Kf), which vary significantly across different cyclodextrin types and derivatives:

Cyclodextrin Type Formation Constant (Kf, M⁻¹) with this compound Relative Binding Strength
β-CD 120-140 [3] Highest
Methyl-β-CD (CRYSMEB) 877-1110 [3] Enhanced vs native β-CD
HP-β-CD 981-1553 [3] Significantly enhanced
SBE-β-CD 124-139 [3] Similar to native β-CD
α-CD 17-20 [3] Low
γ-CD 8-12 [3] Lowest

The data demonstrates that chemically modified β-cyclodextrins, particularly HP-β-CD and CRYSMEB, form more stable complexes with volatile compounds like this compound compared to native β-cyclodextrin, which is already substantially superior to α- and γ-cyclodextrin variants. These enhanced formation constants directly translate to improved retention of this compound during processing and storage, making these derivatives particularly valuable for commercial applications requiring extended shelf-life. [3]

Applications and Conclusion

Pharmaceutical and Food Applications

The encapsulation of this compound in β-cyclodextrin and its derivatives offers significant advantages for various industrial applications:

  • Pharmaceutical Formulations: β-cyclodextrin inclusion complexes protect this compound from oxidative degradation and volatilization while improving its aqueous solubility, enabling more stable and bioavailable dosage forms for topical analgesics, respiratory formulations, and oral care products. The modified release characteristics can extend therapeutic duration and enhance patient compliance.
  • Food and Flavor Systems: Complexation with β-cyclodextrin significantly reduces this compound volatility during food processing and storage, improving flavor retention in products like chewing gums, confectioneries, and oral hygiene products. The typical usage level ranges from 0.1-0.5% encapsulated this compound in final products.
  • Functional Foods: The enhanced stability provided by β-cyclodextrin encapsulation allows incorporation of this compound into thermally processed products without significant loss of flavor intensity, expanding application possibilities in baked goods and ready-to-eat products.
Formulation Recommendations

Based on the comprehensive evaluation of preparation methods and characterization data, the following recommendations are provided for researchers and formulation scientists:

  • For laboratory-scale preparation with limited equipment, the kneading method provides good complexation efficiency with minimal investment.
  • For thermosensitive formulations, freeze-drying represents the optimal approach despite higher energy requirements.
  • For applications requiring maximum complex stability, hydroxypropyl-β-cyclodextrin is recommended due to its superior formation constants.
  • When working with β-CD-MOFs, the co-precipitation method yields the most consistent results with optimal performance characteristics.
  • Quality control should include phase solubility studies to determine binding constants and headspace-GC to verify volatility reduction.

References

optimizing (+)-menthol force field parameters

Author: Smolecule Technical Support Team. Date: February 2026

Force Field Parameters and Validation

The following tables summarize optimized force field parameters for (+)-menthol and key physicochemical properties used for validation.

Table 1: Summary of Optimized OPLS-AA Compatible Parameters for Menthol [1]

Parameter Type Specific Targets for Optimization Optimization Method
Partial Atomic Charges Atomic charges across the this compound molecule Fitted to reproduce quantum mechanical electrostatic potentials.
Lennard-Jones (LJ) ε (well depth) and σ (van der Waals radius) for relevant atoms Optimized to match liquid-state macroscopic properties.
Dihedral Angles Rotation of the isopropyl and hydroxyl groups Fourier coefficients refit to reproduce quantum mechanical (RHF/6-31G(d)) energy profiles.

Table 2: Key Physicochemical Properties for Force Field Validation [1]

Property Simulation Protocol (in GROMACS) Comparison with Experiment

| Density (ρ) | • 10 ns NPT simulation at target temperature and 1 bar. • Use Parrinello-Rahman barostat. • For lower temps (293 K, 298 K), use 10 replicas initialized from high-T snapshots for better sampling. | Calculated densities at various temperatures show good agreement with experimental data [1]. | | Surface Tension (γ) | • 100 ns NVT simulation with elongated box (vacuum in z-dimension). • Calculate using pressure tensor components: γ = 0.5 * Lz * [Pzz - (Pxx+Pyy)/2]. | Calculated values accurately reproduce experimental surface tension at different temperatures [1]. | | Enthalpy of Vaporization (ΔHvap) | • Liquid phase: 10 ns NVT of 219 molecules. • Gas phase: 100 ns NVT of a single molecule. • Calculate via: ΔHvap = E(g) - E(l) + RT | Calculated values match experimentally obtained enthalpies of vaporization [1]. | | Shear Viscosity (η) | • 10 ns NVT simulation in an extended box. • Use non-equilibrium periodic perturbation method. | The optimized force field accurately reproduces experimental shear viscosity [1]. |

Experimental Protocols

Here are detailed methodologies for key parameterization and validation steps.

Protocol 1: Reoptimization of Dihedral Angle Parameters [1] This protocol ensures the force field accurately captures the internal rotational energy of this compound.

  • Quantum Mechanical (QM) Energy Profile:
    • Select the dihedral angle to optimize (e.g., rotation of the isopropyl or hydroxyl group).
    • Using a quantum chemistry package (e.g., PSI4), rotate the dihedral in steps of 10° from 0° to 360°.
    • At each step, perform a single-point energy calculation at the RHF/6-31G(d) level of theory while keeping the rest of the molecule fixed.
    • This generates a QM energy profile (ΔE_QM) for the torsion.
  • Force Field (FF) Parameter Optimization:
    • The Fourier coefficients (V1, V2, V3, etc.) for the dihedral angle in the force field are adjusted.
    • The optimization goal is to minimize the difference between the force field energy profile (ΔE_ff) and the QM energy profile across all angles, formalized by the equation:
      • ∑[ΔE_ff(α) - ΔE_QM(α)] = min, where α = 0, 10, 20 ..., 360.

Protocol 2: Molecular Dynamics Setup for Property Calculation [1] This is a general protocol for setting up simulations to validate the force field.

  • System Building:
    • Construct an initial system with ~219 this compound molecules in a cubic simulation box with Periodic Boundary Conditions (PBC). For viscosity and surface tension, the box is extended in one dimension.
  • Energy Minimization:
    • Use the steepest descent algorithm to minimize the energy of the system until the maximum force is below a threshold (e.g., 200 kJ mol⁻¹ nm⁻²) to remove bad contacts.
  • Equilibration:
    • Perform a 1 ns NPT simulation using the Berendsen thermostat and barostat for preliminary equilibration.
    • Follow with a production NPT simulation (10 ns) using the Nosé-Hoover thermostat and Parrinello-Rahman barostat to maintain constant temperature and pressure (1 bar).
  • Simulation Settings:
    • Time step: 1 fs.
    • Bonds: Constrained using the LINCS algorithm.
    • Non-bonded interactions: Use a 1.0 nm cutoff for both van der Waals and short-range Coulomb interactions.
    • Long-range electrostatics: Typically handled using Particle Mesh Ewald (PME).

Protocol 3: Alternative Parameterization with CHARMM [2] Another study used a different approach and force field for this compound mixtures, which can serve as a cross-check.

  • Force Field: Chemistry at HARvard Macromolecular Mechanics (CHARMM).
  • Parameter Derivation: Force field parameters and partial atomic charges were computed using quantum calculations. The RESP (Restrained ElectroStatic Potential) charges were fitted based on calculations at the MP2/6-31G* level of theory [2].
  • Software: Simulations were performed using the NAMD 2.13 software package [2].
  • Equilibration Procedure: After energy minimization, the system was heated to 323 K, followed by a 5 ns NVT simulation and a 50 ns NPT equilibration with a 1 fs time step [2].

Workflow Visualization

The diagrams below outline the core optimization workflow and validation structure.

Start Start: Initial OPLS-AA Parameters Step1 Parameter Optimization Cycle Start->Step1 Sub1 1. Fit Partial Atomic Charges Step1->Sub1 Sub2 2. Optimize LJ Parameters (ε and σ) Sub1->Sub2 Sub3 3. Recalculate Dihedral Parameters Sub2->Sub3 Step2 Run MD Simulations Sub3->Step2 Step3 Calculate Macroscopic Properties Step2->Step3 Decision Agreement with Experiment? Step3->Decision Decision:s->Step1:n No End End: Validated Force Field Decision->End Yes

Frequently Asked Questions

Q1: Why can't I use the default OPLS-AA parameters for hydrocarbons and alcohols for this compound? Using general parameters may not capture this compound's specific molecular features, like its asymmetric centers and the balance of polar and non-polar groups. This can lead to inaccurate predictions of properties like density, viscosity, and interaction energies with other molecules like drugs or lipids [1]. A tailored force field is essential for reliable simulations, especially in complex systems like drug delivery [2].

Q2: My simulated density for pure this compound is too low. Which parameters should I adjust first? A low simulated density typically indicates that the intermolecular attractions are too weak.

  • Primary Check: Review your partial atomic charges. The electrostatic interactions are a major contributor to cohesion in polar liquids like this compound. Ensure they have been correctly derived and implemented.
  • Secondary Adjustment: Consider a slight refinement of the Lennard-Jones (LJ) parameters (increasing the well depth, ε, for key atoms), as this was part of the optimization strategy in the cited research [1]. Adjust these parameters systematically and re-validate.

Q3: What software and tools are recommended for force field parameterization and simulation? The following table lists core software used in modern force field development and application [3]:

Software Primary Use in Force Field Work
GROMACS High-performance MD simulation for property calculation and validation [1].
OpenFF Toolkit Development and application of modern force fields in the SMIRNOFF format [3].
ForceBalance Systematic and reproducible optimization of force field parameters [3].
QCArchive A database for storing and accessing quantum chemistry data used for parameterization [3].
PSI4 / Gaussian Quantum chemistry software for calculating reference data (e.g., torsion scans, ESPs) [1].
CHARMM/NAMD A comprehensive MD simulation package with its own force field, used in other this compound studies [4] [2].

References

improving (+)-menthol encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts & Data

1. Core Encapsulation Materials and Performance Different wall materials significantly impact menthol encapsulation efficiency and loading capacity, as shown in the table below.

Wall Material Encapsulation Efficiency (EE) Loading Efficiency (LE) Key Findings Experimental Method
β-Cyclodextrin (β-CD) [1] 36.54% Information Not Provided Forms the most stable complex with this compound (Binding Free Energy: -7.27 kcal/mol) [1]. Solution stirring, filtration, drying [1].
γ-Cyclodextrin (γ-CD) [1] 33.35% Information Not Provided Capable of forming a complex, but less efficient than β-CD [1]. Solution stirring, filtration, drying [1].
α-Cyclodextrin (α-CD) [1] Unable to form complex Information Not Provided Cannot form a stable inclusion complex with this compound (Binding Free Energy: +2.59 kcal/mol) [1]. Solution stirring, filtration, drying [1].
Maltodextrin + Sodium Caseinate [2] Information Not Provided Information Not Provided Produced high-quality, circular powder with low moisture and high solubility; ideal for spray drying [2]. Spray drying an infusion (Inlet temp: 180°C, Feed rate: 4 mL/min) [2].
Regenerated Porous Cellulose (RPC) [3] ~70% ~12% this compound content High yield due to porous structure; this compound retention improves with CMC coating [3]. Solution dropping, adsorption, air drying [3].

2. Analytical Techniques for Verification The following table summarizes key characterization methods used to confirm successful this compound encapsulation.

Technique Purpose What to Look For in a Successful Encapsulation
Fourier Transform Infrared (FTIR) [1] Analyze chemical interactions and bonding. Changes in absorption bands, indicating interaction between this compound and the wall material [1].
X-Ray Diffraction (XRD) [1] Determine changes in crystallinity. The characteristic crystalline peaks of free this compound should disappear or be reduced, indicating amorphous inclusion within the wall matrix [1].
Thermogravimetric Analysis (TGA) [1] Assess thermal stability. Improved thermal stability of this compound, shown by a higher decomposition temperature compared to free this compound or a physical mixture [1].
Gas Chromatography (GC) / GC-MS [1] Quantify this compound content and calculate EE/LE. Used to precisely measure the amount of this compound encapsulated and released [1].

Troubleshooting Common Issues

FAQ 1: Why is my encapsulation efficiency consistently low?

  • A: Low EE can stem from several factors. First, ensure your wall material's cavity size is compatible with this compound's molecular dimensions. β-CD (7 glucose units) is optimal, while α-CD (6 units) is too small [1]. Second, optimize your preparation method's temperature and stirring time to facilitate inclusion [1]. Finally, for spray drying, adjust the solid content and inlet temperature to prevent volatile loss [2].

FAQ 2: How can I improve the stability and retention of this compound during storage?

  • A: Applying a secondary coating can significantly improve stability. Research shows that coating a regenerated porous cellulose-menthol complex (RPCM) with carboxymethyl cellulose (CMC) to create an RPCM-CMC complex provided a substantial increase in this compound retention during storage, with effectiveness depending on the CMC content [3].

FAQ 3: Our spray-dried powder is sticky or has low yield. What can we do?

  • A: Stickiness is often related to the wall material composition and low glass transition temperature ((T_g)). Using a blend of wall materials, such as maltodextrin with sodium caseinate or soy protein, can reduce stickiness and produce powders with higher circularity, lower moisture, and excellent solubility [2].

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin-Menthol Inclusion Complexes [1] This method is ideal for forming stable host-guest complexes at a laboratory scale.

  • Dissolution: Dissolve 1 mmol of cyclodextrin (e.g., β-CD) in 30 mL of distilled water.
  • Preparation of this compound Solution: Dissolve 156.3 mg (1 mmol) of this compound in 5.5 mL of ethanol.
  • Mixing: Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
  • Reaction: Stir the mixture at 50 °C for 3 hours.
  • Precipitation & Aging: Cool the solution to room temperature and refrigerate at 4 °C for 24 hours to precipitate the complex.
  • Washing & Drying: Filter the solution and wash the residue with ethanol to remove uncomplexed this compound. Dry the final inclusion complex in an oven at 40 °C for 3 hours.

Protocol 2: Encapsulation via Spray Drying [2] This method is suitable for producing dry, soluble powder encapsulates at a larger scale.

  • Prepare Feed Solution: Create an aqueous phase (e.g., an herbal infusion) containing the dissolved solids (wall materials like maltodextrin and protein). A common ratio is 83% aqueous phase and 17% dissolved solids.
  • Homogenize: Ensure the solution is well-mixed. The wall materials can be in a 2:1 ratio (e.g., Maltodextrin : Sodium Caseinate).
  • Spray Dry: Feed the solution into a spray dryer. A typical setting is an inlet temperature of 180 °C and a feed rate of 4 mL/min.
  • Collection: Collect the dried powder from the cyclone separator.

Experimental Workflow Diagrams

The following diagrams outline the logical flow for the two key encapsulation protocols, providing a clear visual guide for your experiments.

Diagram 1: Cyclodextrin Inclusion Complex Workflow

CyclodextrinWorkflow Start Start DissolveCD Dissolve Cyclodextrin in Water Start->DissolveCD Mix Mix Solutions & Stir at 50°C for 3h DissolveCD->Mix Dissolvethis compound Dissolve this compound in Ethanol Dissolvethis compound->Mix Cool Cool & Refrigerate at 4°C for 24h Mix->Cool FilterWash Filter & Wash with Ethanol Cool->FilterWash Dry Dry at 40°C for 3 hours FilterWash->Dry Analyze Analyze Complex (FTIR, XRD, GC) Dry->Analyze End Complex Ready Analyze->End

This workflow visualizes the step-by-step process for creating this compound-cyclodextrin inclusion complexes, from dissolution to final analysis.

Diagram 2: Spray Drying Encapsulation Workflow

SprayDryingWorkflow Start Start PrepInfusion Prepare Aqueous Infusion/Phase Start->PrepInfusion AddWalls Add & Dissolve Wall Materials PrepInfusion->AddWalls Homogenize Homogenize Feed Solution AddWalls->Homogenize SprayDry Spray Dry (Inlet: 180°C) Homogenize->SprayDry Collect Collect Powder SprayDry->Collect Characterize Characterize Powder (Morphology, Moisture, etc.) Collect->Characterize End Powder Ready Characterize->End

This workflow outlines the process for encapsulating this compound via spray drying, from preparing the feed solution to collecting and characterizing the final powder.

References

Understanding and Solving (+)-Menthol Volatility

Author: Smolecule Technical Support Team. Date: February 2026

The characteristic volatility of menthol is crucial for its aroma but poses challenges for product stability and controlled release. The following table summarizes the most effective technical approaches to mitigate this issue.

Method Mechanism of Action Key Performance Data Best for Applications Requiring:
Microencapsulation with β-Cyclodextrin (β-CD) [1] Formation of an inclusion complex via host-guest interaction, physically trapping this compound within the β-CD cavity. Specific stability data not fully detailed in available excerpts; methodology is well-supported [1]. High stability, controlled release in solid powders (e.g., food powders, pharmaceuticals).
Formulation in Deep Eutectic Solvents (DES) [2] Strong intermolecular interactions (H-bonding) between this compound and DES components, reducing this compound's vapor pressure. This compound/Glycerol (2:1) DES showed high solubility capacity for a model drug [2]. Liquid formulations, enhanced solubility and stability of co-delivered APIs.

Experimental Protocols for Stabilization

Protocol 1: Microencapsulation via Molecular Inclusion with β-Cyclodextrin [1]

This method uses molecular docking to predict the optimal embedding structure before experimental validation.

Step 1: Computational Simulation (Pre-experimental Screening)

  • Objective: To predict the stable binding conformation between this compound and β-cyclodextrin and estimate the binding affinity.
  • Software: Use molecular docking software (e.g., AutoDock Vina).
  • Procedure:
    • Obtain the 3D crystal structure of β-cyclodextrin from a database like the Protein Data Bank (PDB).
    • Draw or obtain the 3D molecular structure of (+)-menthol.
    • Define the β-cyclodextrin molecule as the "receptor" and the this compound molecule as the "ligand."
    • Set the docking parameters to search for the most favorable binding site, typically within the hydrophobic internal cavity of β-cyclodextrin.
    • Run the docking simulation. The output will provide potential binding conformations ranked by binding energy (in kcal/mol). A more negative value indicates a more stable complex.

Step 2: Laboratory Preparation of the Inclusion Complex

  • Materials: (+)-Menthol, β-Cyclodextrin, distilled water, magnetic stirrer, vacuum filtration setup, drying oven.
  • Procedure:
    • Prepare a saturated aqueous solution of β-cyclodextrin. This may require heating and stirring.
    • Slowly add (+)-menthol to the β-cyclodextrin solution at a specific molar ratio (e.g., 1:1). Maintain constant stirring.
    • Continue stirring for a defined period (e.g., 24-48 hours) at a controlled temperature to allow the complex to form.
    • The precipitate that forms is the this compound/β-cyclodextrin inclusion complex.
    • Recover the complex by vacuum filtration and wash with a small amount of cold water.
    • Dry the resulting solid in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Step 3: Stability Assessment

  • Method: Compare the weight loss of free this compound versus the inclusion complex under controlled conditions (e.g., elevated temperature over time) using Thermogravimetric Analysis (TGA) or a simple incubation experiment.

The experimental workflow for this encapsulation process is outlined below.

G cluster_1 Protocol 1: Microencapsulation Start Start: Prepare Materials CompSim Computational Simulation (Molecular Docking) Start->CompSim LabPrep Laboratory Preparation of Inclusion Complex CompSim->LabPrep CompSim->LabPrep StabilityTest Stability Assessment (e.g., TGA) LabPrep->StabilityTest LabPrep->StabilityTest Result Analyze Results and Optimize StabilityTest->Result

Protocol 2: Formulating this compound as a Deep Eutectic Solvent (DES)

This approach uses this compound itself as a hydrogen bond acceptor (HBA) to form a stable solvent system that can also solubilize other drugs [2].

Step 1: DES Preparation

  • Materials: (+)-Menthol (HBA), a Hydrogen Bond Donor (HBD) like Glycerol, Tetraethylene Glycol, or other polyols.
  • Procedure:
    • Weigh this compound and the selected HBD at a specific molar ratio (e.g., 2:1 or 3:1 Men/GLY).
    • Mix the components in a sealed container.
    • Heat the mixture in a water bath at approximately 60-80°C with continuous stirring until a homogeneous, clear liquid is formed.
    • The resulting liquid is the this compound-based DES.

Step 2: Solubility and Stability Testing

  • Objective: To confirm the DES can incorporate and stabilize other compounds, or to assess the volatility of the DES itself compared to pure this compound.
  • Procedure:
    • Add your active pharmaceutical ingredient (API) incrementally to the DES until saturation is reached to measure enhanced solubility.
    • Monitor the evaporation rate of the DES versus pure this compound under controlled conditions to confirm reduced volatility.

Frequently Asked Questions (FAQs)

Q1: Why is the L-isomer of this compound preferred in formulations over other isomers? A1: L-menthol is preferred because it has the most intense and pleasant minty odor with a distinct cooling sensation and no off-flavors. Sensory analysis and computational simulations show it binds effectively with olfactory and thermoreceptors. Other isomers often have undesirable musty, herbal, or earthy odors [3] [4] [5].

Q2: Besides volatility control, what other functional benefits does microencapsulation offer? A2: Microencapsulation can mask this compound's strong flavor if needed, convert the liquid monoterpene into a stable, handleable solid powder, and protect it from degradation due to light, oxygen, or heat [1].

Q3: I'm using this compound in a topical pain relief gel. How does its mechanism relate to my formulation? A3: this compound activates the TRPM8 receptor, a "cold-sensing" ion channel. This activation provides a cooling sensation that can help alleviate pain perception. Reducing volatility ensures that this effect is sustained at the application site rather than being lost to evaporation [6].

References

troubleshooting menthol molecular dynamics simulations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the critical steps for setting up a menthol-fatty acid simulation? A robust simulation requires careful preparation and equilibration. The workflow below outlines the key stages to ensure your system is properly configured and stable before production runs and analysis.

workflow Start Start: Prepare Initial System A Define Force Field and Partial Charges Start->A B Build Initial Box with PACKMOL A->B C Energy Minimization Remove Bad Contacts B->C D NVT Ensemble Equilibration (5 ns) C->D E NPT Ensemble Equilibration (50 ns) D->E F Production Run & Analysis E->F End End: Analyze Results F->End

  • FAQ 2: My system's density is inaccurate. How can I troubleshoot this? An unstable or inaccurate density often points to issues in the equilibration phase or force field parameters. Follow this decision tree to diagnose the problem.

density Start Density Incorrect/Unstable? A Check Equilibration Time Start->A B Sufficient NPT runtime? (Recommend > 50 ns) A->B C Inspect Force Field B->C Yes G Extend equilibration simulation B->G No D Were partial charges derived via QM (e.g., MP2/6-31G*)? C->D E Verify System Composition D->E Yes H Re-parameterize using quantum calculations D->H No F Check molar ratios of This compound and Fatty Acids E->F I Re-check initial structure building procedure F->I

  • FAQ 3: How do I analyze hydrogen bonding in my this compound mixture? Strong hydrogen bonds between this compound and fatty acids are key to the system's properties. The following methods and criteria are recommended for analysis [1].

    • Radial Distribution Functions (RDFs): Calculate RDFs between oxygen atoms of fatty acids and hydrogen atoms of this compound. A sharp peak in the 2 to 3 Å distance range indicates a strong hydrogen bond.
    • Angular Distribution Functions (ADFs): Analyze the angle (donor-H...acceptor). Angles in the range of 130° to 180° confirm stable, directional hydrogen bonds.
    • Combined Distribution Functions (CDFs): Use CDFs, which combine RDF and ADF, to precisely identify the convenient sites for hydrogen bond interactions.
    • Spatial Distribution Functions (SDFs): SDFs can provide a 3D map of the probable locations of one molecule around another, visually reinforcing the hydrogen bonding network.
  • FAQ 4: Why are the self-diffusion coefficients in my simulation lower than expected? This is likely a feature of a well-set-up system, not an error. Strong intermolecular hydrogen bonding between this compound and fatty acid molecules significantly restricts their motion. This robust interaction is a primary reason for the observed dynamic properties, including lower self-diffusion coefficients and higher viscosity. Your result is consistent with the fundamental chemistry of these eutectic mixtures [1].

Detailed Experimental Protocols

Here is a detailed breakdown of the set-up and analysis steps referenced in the FAQs.

System Set-up and Force Field Parameterization [1]

This protocol is essential for generating accurate and stable simulations.

Objective: To create a realistic molecular model of a this compound-fatty acid deep eutectic solvent (DES) and define its interaction parameters.

Methodology:

  • Force Field Definition:

    • Derive force field parameters and partial atomic charges through quantum mechanical (QM) calculations. The cited study computed these by fitting the RESP (Restrained Electrostatic Potential) at the MP2/6-31G* level of theory [1].
    • Use the CHARMM force field format. The total potential energy includes bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms [1].
  • Initial Configuration:

    • Use the PACKMOL package to build the initial simulation box with a random distribution of this compound and fatty acid molecules (e.g., Caprylic acid, Decanoic acid, Lauric acid).
    • Prepare boxes with different molar percentages of fatty acids (e.g., 20-70%) to study composition effects [1].
  • Simulation Parameters:

    • Perform simulations using software like NAMD 2.13.
    • Use the Nose-Hoover thermostat for temperature coupling and the Parrinello-Rahman barostat for pressure control.
    • Apply Periodic Boundary Conditions in all directions.
    • Handle long-range electrostatics with the Particle Mesh Ewald (PME) method. Van der Waals forces can be described by the Lennard-Jones potential [1].
Key Analysis Workflows

Objective: To quantitatively characterize the structural and dynamic properties of the system.

Methodology:

  • Structural Analysis:

    • Radial & Angular Distribution Functions (RDFs/ADFs): Use these to identify hydrogen bonds. A strong H-bond is typically characterized by a donor-acceptor distance of 2-3 Å (from RDF) and a donor-H-acceptor angle of 130-180° (from ADF) [1].
    • Spatial Distribution Functions (SDFs): Generate 3D maps to visualize the probability distribution of one molecule species around another.
  • Dynamic Analysis:

    • Mean Square Displacement (MSD): Calculate the MSD of the centers of mass of the species over time.
    • Self-Diffusion Coefficient (D): Obtain D by taking the slope of the MSD vs. time plot using the Einstein relation: ( D = \frac{1}{6} \lim_{t \to \infty} \frac{d}{dt} \langle | \vec{r}(t) - \vec{r}(0) |^2 \rangle ) [1].
    • Vector Reorientation Dynamics (VRD): Analyze the reorientation of molecular bonds to understand rotational motion.

Technical Reference Tables

For quick reference, here are the key technical parameters and properties from the search results.

Table 1: Core MD Simulation Parameters [1]

Parameter Recommended Setting Notes
Software NAMD 2.13 Other MD packages with similar capabilities can be used.
Time Step 1 fs Standard for classical MD; can be extended with constraint algorithms.
Temperature Control Nose-Hoover Thermostat Maintains constant temperature in NVT/NPT ensembles.
Pressure Control Parrinello-Rahman Barostat Maintains constant pressure in the NPT ensemble.
Electrostatics Particle Mesh Ewald (PME) Handles long-range interactions accurately.
Van der Waals Lennard-Jones Potential Common for describing non-bonded interactions.
Ensembles NVT (5 ns) then NPT (50 ns) Ensures proper equilibration before production run.

Table 2: Hydrogen-Bonding Criteria for this compound-Fatty Acid Mixtures [1]

Analysis Method Indicator of Strong H-Bonding Typical Value / Observation
Radial Distribution (RDF) Donor-Acceptor Distance Sharp peak between 2 - 3 Å
Angular Distribution (ADF) Donor-H-Acceptor Angle Preferred angle range of 130° - 180°
Combined (CDF) RDF & ADF together Identifies most probable interaction sites
Spatial (SDF) 3D Probability Density Visual confirmation of a robust H-bond network

A Note on Foundational MD Concepts

While the FAQs above are specific to this compound systems, general molecular dynamics principles apply. MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion [2]. The accuracy of any MD simulation is fundamentally limited by the quality of the force field parameters, the system's size, and the total time duration of the simulation [2].

References

optimizing binding affinity of menthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Optimization

The table below summarizes the key structural modification sites on the menthol scaffold and their impacts on binding affinity and biological activity, as identified in recent studies [1] [2] [3].

Modification Site Type of Modification Key Derivative Examples Primary Target / Mechanism Reported Enhancement / Binding Affinity
C3 Hydroxyl (OH) Group [1] [3] Esterification with aromatic/aliphatic acids Menthyl acetate, Menthyl benzoate Anti-inflammatory targets (e.g., COX-2) Binding affinity 1.3x stronger than Ibuprofen (-9.2 to -7.9 kcal/mol vs. -7.1 kcal/mol) [3].
Formation of 1,2,4-triazole-thioether Compound 5b (R = o-CH3 Ph) Antifungal target (CYP51) 93.3% inhibition against Physalospora piricola [2].
Introduction of a Hexacyclic Ring [1] Conjugation to create a six-membered ring Derivative WS-12 TRPM8 receptor (analgesia) 40% enhancement in cooling and analgesic effect [1].
Carbonyl Group (in Menthone) [1] Conversion to an acetal ring Menthone glyceryl acetal Insect GABA receptors Enhanced hydrogen bonding; significantly improved insecticidal potency [1].

Troubleshooting Common Experimental Challenges

Here are answers to specific issues you might encounter during research.

FAQ 1: How can I improve the selectivity of my this compound derivative for the TRPM8 receptor to avoid off-target effects?

  • Issue: The derivative activates non-target receptors like TRPA1 or TRPV1.
  • Solution: Research indicates that introducing a hexacyclic ring structure (as in derivative WS-12) is critical for high selectivity towards TRPM8. This specific structure allows for tighter binding without activating other thermo-TRP channels [1]. Computational docking studies against the TRPM8 receptor structure are highly recommended to validate selectivity during the design phase.

FAQ 2: My newly synthesized this compound derivative shows good binding affinity in silico but poor activity in biological assays. What could be the reason?

  • Issue: A disconnect between computational predictions and experimental results.
  • Solution: This often relates to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. A compound may bind well but have poor cellular penetration or rapid metabolism.
    • Action: Always perform in-silico ADMET prediction early in the design process. Key parameters to optimize include lipophilicity (Log P) and metabolic stability. Derivatives with halogen atoms (e.g., Chlorine in menthyl chloroacetate) show increased lipophilicity, which can enhance penetration through biological membranes like the insect cuticle or bacterial cell walls [1] [3].

FAQ 3: What is the most effective strategy to enhance anti-inflammatory activity through structural modification?

  • Issue: Seeking to maximize anti-inflammatory potency.
  • Solution: Target the C3 hydroxyl group for esterification. Studies show that converting this group to esters like menthyl benzoate strengthens hydrogen bonding with the active site of inflammatory targets such as cyclooxygenase-2 (COX-2). This can result in binding affinities significantly superior to standard anti-inflammatory drugs [1] [3].

Experimental Protocol: A Workflow for Derivative Optimization

The following diagram outlines a robust, iterative workflow for optimizing this compound derivatives, integrating computational and experimental methods.

G Start Start: Define Target & Select this compound Scaffold Step1 In-Silico Design & Molecular Docking Start->Step1 Step2 Synthesize Promising Derivatives Step1->Step2  Select Top Candidates Step3 In-Vitro Bioactivity & SAR Analysis Step2->Step3 Step4 ADMET & Binding Affinity Assessment Step3->Step4 Decision Performance Adequate? Step4->Decision Decision:s->Step1:n  No: Iterate Design End Lead Candidate Identified Decision->End  Yes: Proceed

Detailed Methodological Steps:

  • In-Silico Design and Molecular Docking:

    • Procedure: Use molecular docking software (e.g., AutoDock Vina, Discovery Studio) to simulate how proposed derivatives interact with a crystallized target protein (e.g., COX-2 PDB: 1CX2, TRPM8, or microbial enzymes PDB: 4Q2W) [3].
    • Key Parameters: Focus on the binding energy (in kcal/mol). A more negative value indicates stronger binding. Analyze the binding pose to see which functional groups form hydrogen bonds, pi-pi stacks, or van der Waals interactions with the target site [1] [2].
  • Synthesis of Promising Derivatives:

    • General Procedure (for C3 Esterification): React this compound's phenolic hydroxyl group with various aromatic or aliphatic carboxylic acid chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base in dichloromethane (DCM) solvent to obtain esters like menthyl acetate [3].
    • Procedure for 1,2,4-Triazole-thioether Derivatives: This is a multi-step synthesis. First, prepare (-)-menthyl-2-chloroacetate by O-acylation. Separately, convert substituted aryl hydrazides to 5-substituted 1,2,4-triazole-3-thiones. Finally, combine them via nucleophilic substitution under alkaline conditions to form the final derivatives (compounds 5a-z) [2].
  • In-Vitro Bioactivity and SAR Analysis:

    • Antifungal Assay: Evaluate compounds against plant-pathogenic fungi (e.g., Physalospora piricola, Gibberella zeae) using an in vitro method. Report percentage inhibition at a specific concentration (e.g., 50 µg/mL) and compare to positive controls like chlorothalonil [2].
    • Anti-inflammatory Assay: Use a protein denaturation inhibition assay or a cell-based assay measuring cytokines to quantify activity [3].
  • ADMET and Binding Affinity Assessment:

    • Procedure: Use web tools like SwissADME to predict key properties: drug-likeness (adherence to Lipinski's Rule of Five), water solubility, and metabolic stability [3]. This step helps filter out compounds with poor pharmacokinetic profiles before costly synthesis and testing.

Key Signaling Pathway for Analgesic Optimization

For researchers focusing on analgesic applications, understanding the TRPM8 pathway is essential. The diagram below illustrates how this compound derivatives mediate pain relief.

G This compound This compound Derivative (Optimal: Hexacyclic Ring) TRPM8 TRPM8 Receptor Activation This compound->TRPM8  Binds to CaInflux Ca²⁺ Influx TRPM8->CaInflux Neuron Sensory Neuron CaInflux->Neuron Pathway Activation of Central Group II/III mGluRs Neuron->Pathway  Signal Transmission Result Analgesia: Reduced Thermal Hyperalgesia & Mechanical Allodynia Pathway->Result

I hope this structured technical guide provides a solid foundation for your experiments on optimizing this compound derivatives.

References

Troubleshooting Guide: Overcoming Low Menthol Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Method Core Principle Key Advantage Quantitative Improvement Key Challenge
Enzymatic Glycosylation [1] Covalently attach a sugar molecule (e.g., glucose) to menthol via enzymatic reaction. Greatly enhanced water solubility & reduced skin sensitization. >27x higher water solubility than this compound; Cooling effect enhanced by ~70% [1] [2]. Requires specialized enzyme (Glycosyltransferase BLC) & UDP-sugar donors.
This compound-Based Solid Dispersion [3] Disperse this compound & drug in a hydrophilic matrix to improve wetting and dissolution. Functions as both a solubilizing and release-retarding agent. Achieved a high drug release fraction (0.714-0.970) from tablets over 12-56 hours [3]. Requires heating and lyophilization; stability of the amorphous form is critical.
Solvent-Assisted this compound Sols [4] Use a minimal amount of organic solvent (e.g., ethanol) to create a liquid this compound formulation at room temperature. Excellent penetration into compact or damp substrates; no heating required. Viscosity of ~6.5 mPa·s for M-Ethanol sol (comparable to 50-60°C melt), enabling deep penetration [4]. Residual solvent in the final product must be considered.
Dilution in Heated Water [5] Dissolve this compound crystals in water heated above its melting point (>40°C). Simple and avoids organic solvents. Used to create 0.01% this compound solutions for sensory studies [5]. Solution stability can be low; this compound may recrystallize upon cooling.
Ethanol Stock Solution [5] First dissolve this compound in ethanol, then dilute with water to the desired concentration. Creates a more stable aqueous solution. Used to create a stable 0.1% this compound solution from a 5% stock [5]. Introduces a low concentration of ethanol into the final solution.

FAQs and Detailed Experimental Protocols

How can I chemically modify this compound to improve its solubility and safety profile?

A: Enzymatic synthesis of (-)-menthol β-d-glucoside is an effective method. This derivative shows significantly improved properties compared to pure this compound [1].

  • Experimental Protocol (Enzymatic Glycosylation):
    • Reaction Setup: In a 50 mM Tris-HCl buffer (pH 8.0), combine 1 mM (-)-menthol, 2 mM UDP-glucose, 1 mM MgCl₂, and 3 μM purified glycosyltransferase BLC (from Bacillus licheniformis).
    • Incubation: Allow the reaction to proceed at 30°C for 18 hours.
    • Termination & Analysis: Quench the reaction by adding 450 μL of methanol. Analyze the formation of (-)-menthol β-d-glucoside using LC-MS/MS, monitoring the transition m/z 319 > 139 [1].
  • Key Data: This protocol achieved a 58.9% conversion rate. The resulting glucoside has over 27 times higher water solubility and a ~70% higher cooling intensity while being a non-sensitizer (unlike this compound itself) in skin allergy tests [1] [2].
What is a simple physical method to use this compound as a solubilizing agent for other drugs?

A: Creating a This compound-based solid dispersion can enhance the solubility and control the release of poorly water-soluble drugs like sulfamethoxazole (SMX) [3].

  • Experimental Protocol (Solid Dispersion):
    • Prepare Melt: Heat this compound (e.g., 4-10 g) to 37±0.5°C until a liquid melt forms.
    • Incorporate Drug: Add the poorly soluble drug (e.g., 50 mg SMX) to the melt and heat the mixture to 160±0.5°C with constant magnetic stirring (300 rpm) for 30 minutes until a homogenous mixture is formed.
    • Lyophilize: Add 5% (w/w) sucrose as a cryoprotectant, freeze the dispersion at -80°C for 24 hours, and then lyophilize for 48 hours to obtain a free-flowing powder.
    • Tablet Formation (Optional): The lyophilized powder can be blended with excipients like HPMC and compressed into matrix tablets for controlled release [3].

The diagram below illustrates this workflow.

G Start Start Melt Heat this compound to 37°C to form liquid melt Start->Melt AddDrug Add drug (e.g., SMX) and heat to 160°C with stirring Melt->AddDrug Lyophilize Add cryoprotectant (Sucrose) Freeze at -80°C Lyophilize for 48h AddDrug->Lyophilize Result Freeze-dried Solid Dispersion Powder Lyophilize->Result

How can I prepare a liquid this compound solution without high heat for penetration into wet substrates?

A: Formulating a solvent-assisted this compound sol (e.g., with ethanol) is ideal for this application, as it remains liquid at room temperature and penetrates damp environments well [4].

  • Experimental Protocol (this compound-Ethanol Sol):
    • Preparation: Mix L-menthol and a solvent like ethanol at a mass ratio of 10:1 (this compound to solvent) in a flask.
    • Heating: Heat the mixture in a 50°C water bath until a clear solution is formed.
    • Cooling: Cool the solution to room temperature to obtain a clear, ready-to-use this compound sol.
  • Solvent Selection: Ethanol with medium polarity is recommended. It creates a sol with low viscosity (~6.5 mPa·s), which is comparable to a 50-60°C this compound melt, ensuring good penetration without applying heat [4].
What is the best way to make a simple aqueous this compound solution for oral or sensory studies?

A: Two primary dilution methods are used in research, each with different stability profiles [5].

  • Method A (Ethanol Stock Solution):
    • Create a 5% stock solution by dissolving this compound crystals in ethanol.
    • Dilute this stock in distilled water to the desired experimental concentration (e.g., 0.1%).
  • Method B (Heated Water Solution):
    • Directly dissolve this compound crystals in deionized water that has been heated to >40°C (this compound's melting point) to achieve the experimental concentration (e.g., 0.01%).

Considerations: While Method B avoids organic solvents, the ethanol stock method (A) may produce a more stable solution and result in different perceptual effects due to changes in this compound's volatility [5].

Key Takeaways for Your Experiments

  • For long-term product development (e.g., new APIs), enzymatic glycosylation offers the most profound improvement in physicochemical properties [1].
  • For formulating other poorly soluble drugs, a This compound-based solid dispersion is a robust and scalable approach [3].
  • For in vitro or ex vivo experiments requiring deep penetration into complex substrates (like wet tissues), a room-temperature this compound-ethanol sol is highly effective [4].
  • For simple sensory or physiological studies, using an ethanol stock solution before dilution provides a more stable aqueous this compound mixture [5].

References

Frequently Asked Questions (FAQs) on Yield Improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Evidence-Based Answer & Key Parameters

| How can I improve the yield of a glycosylation reaction with menthol? | Use Response Surface Methodology (RSM) to optimize key variables [1]:

  • This compound/Starch Ratio: 1:3
  • Enzyme (α-amylase) Concentration: 50 U
  • Temperature: 50 °C
  • Reaction Time: 18 hours This approach can achieve a ~24% yield of menthyl maltoside. | | What is an efficient method to synthesize this compound glycinates? | A two-step, aqueous-workup-free procedure is highly effective [2]:
  • Synthesis of Bromoester: React (-)-menthol with bromoacetyl bromide in DCM with Na₂CO₃; yields >95% in 4 hours.
  • Nucleophilic Substitution: React the bromoester with amines in EtOAc, using NaOH and Na₂SO₄; typically complete in 3-6 hours with yields often >90%. | | How does the purity of the bromoester intermediate affect the final glycinate yield? | High purity of the intermediate (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate is critical. The crude product is often sufficiently pure, but can be further refined by vacuum distillation (~120°C at 2 mm Hg) to remove any remaining this compound and prevent side reactions [2]. | | Why is excess amine used in this compound glycinate synthesis? | Using an excess of the amine nucleophile (e.g., 1.6 equivalents) drives the substitution reaction to completion in under 3 hours. The excess amine and solvent are easily removed under reduced pressure after the reaction [2]. |

Troubleshooting Guide: Common Issues and Solutions

Problem Area Specific Issue Potential Cause & Solution

| General Strategy | Low yield from racemic mixture. | Cause: Inefficient separation of desired (-)-enantiomer. Solution: Consider an enzymatic resolution or chiral isomerization strategy, similar to the Takasago process which uses a chiral catalyst to achieve high enantiomeric purity [3]. | | Reaction Design | Low yield in disubstituted derivatives. | Cause: Modifying the core pharmacophore (e.g., the 3-oxo-4-carboxylic acid in Ciprofloxacin-menthol hybrids) can disrupt binding to the target active site [4]. Solution: Focus structural modifications on parts of the molecule away from the known active core. | | Reaction Conditions | Low conversion in nucleophilic substitution. | Cause: Insufficient nucleophile or incorrect physical conditions. Solution: Increase amine equivalent to at least 1.6 equiv. Ensure the reaction is run in ethyl acetate with a base (NaOH) and dried with anhydrous sodium sulfate [2]. | | Product Isolation | Difficulty isolating/purifying final product. | Cause: Product mixture is complex or contains water. Solution: The this compound glycinate protocol avoids aqueous workup. The final product can be isolated by filtration to remove solids, followed by solvent removal and vacuum distillation (150–220 °C at 1 mm Hg) [2]. |

Detailed Experimental Protocols for Yield Improvement

Protocol 1: RSM-Optimized Synthesis of Menthyl Maltoside (Water-Soluble Derivative) [1]

This protocol is ideal for creating a this compound derivative with enhanced water solubility for biomedical applications.

  • Objective: To glycosylate this compound with starch using α-amylase to produce menthyl maltoside (MenM).
  • Materials: (-)-Menthol, Starch, α-Amylase enzyme, suitable buffer (e.g., phosphate buffer, pH as per enzyme specification).
  • Equipment: Reaction vessel, temperature-controlled shaker or bath, equipment for FTIR and NMR analysis.
  • Optimized Procedure:
    • Prepare a mixture with a This compound-to-starch mass ratio of 1:3.
    • Add α-amylase at a concentration of 50 U per gram of substrate.
    • Incubate the reaction mixture at 50 °C for 18 hours with constant agitation.
    • Terminate the reaction by heat inactivation.
    • Purify the MenM product and confirm its structure using FTIR and NMR spectroscopy.
  • Expected Outcome: A yield of approximately 23.7% for MenM under these optimized conditions.

The following workflow summarizes the key steps and optimization parameters for this synthesis:

Start Start: Glycosylation of this compound Optimization Apply Response Surface Methodology (RSM) Start->Optimization P1 Set Parameters: • this compound:Starch = 1:3 • Enzyme: 50 U • Temp: 50°C • Time: 18 h Optimization->P1 Reaction Perform Enzymatic Reaction P1->Reaction Purification Purify Product (Menthyl Maltoside) Reaction->Purification Analysis Analyze Product (FTIR, NMR) Purification->Analysis End Yield: ~24% Analysis->End

Protocol 2: High-Yield, Two-Step Synthesis of this compound Glycinates (Cooling Agent Derivatives) [2]

This protocol is excellent for generating a diverse library of potential cooling agents with high efficiency and purity.

  • Objective: To synthesize this compound glycinate derivatives in two high-yielding steps without aqueous workup.
  • Materials: (-)-Menthol, bromoacetyl bromide, anhydrous sodium carbonate (Na₂CO₃), dichloromethane (DCM), various amines (primary or secondary), ethyl acetate (EtOAc), sodium hydroxide (NaOH), anhydrous sodium sulfate (Na₂SO₄).
  • Equipment: Round-bottom flask, drying tube, magnetic stirrer, filtration setup, rotary evaporator, vacuum distillation setup.
  • Procedure:
    • Step 1: Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate (Bromoester Intermediate)
      • Dissolve (-)-menthol (7.2 g, 46 mmol) in 100 mL of DCM in a round-bottom flask.
      • Add excess anhydrous Na₂CO₃ to the solution.
      • Cool the flask to 0°C and fit it with a drying tube.
      • Slowly add bromoacetyl bromide (4.0 mL, 46 mmol). Remove the ice bath and stir at room temperature for at least 4 hours.
      • Filter the reaction mixture through glass wool to remove solids.
      • Remove the DCM solvent under vacuum to obtain the crude bromoester as a colorless oil. Analyze by NMR or GC. If needed, purify by vacuum distillation (~120°C at 2 mm Hg).
      • Yield: 95-100% [2].
    • Step 2: Synthesis of this compound Glycinate (General Procedure for Secondary Amines)
      • Dissolve the bromoester (1.68 g, 6.06 mmol) in 25 mL of EtOAc.
      • Add the secondary amine (9 mmol, ~1.5 equivalents).
      • Add NaOH (0.6 g, 15 mmol) and anhydrous Na₂SO₄ (0.5 g, 3.5 mmol) to the mixture.
      • Stir the reaction for 3-6 hours, monitoring by GC until the bromoester is consumed.
      • Filter the mixture through a plug of glass wool.
      • Remove the EtOAc and any low-boiling excess amine under reduced pressure.
      • Purify the final this compound glycinate by vacuum distillation (150–220°C at 1 mm Hg).
      • Yield: Often >90% [2].

The logical relationship between the two synthesis steps and the key to high yield is outlined below:

A (-)-Menthol C Reaction in DCM with Na₂CO₃ base (4 hours) A->C B Bromoacetyl Bromide B->C D Bromoester Intermediate Yield: 95-100% C->D F Substitution in EtOAc with NaOH/Na₂SO₄ (3-6 hours) D->F Key: High Purity (Distill if needed) E Amine Nucleophile (1.5+ equivalents) E->F G This compound Glycinate Yield: often >90% F->G

References

refining dihedral angle parameters for menthol simulations

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Dihedral Parameter Refinement

The diagram below outlines the general workflow for refining dihedral parameters, from initial setup to final validation in a molecular dynamics (MD) simulation.

G Start Start: Identify Target Dihedral QM_Scan Quantum Mechanical (QM) Scan Rotate dihedral in 10-30° increments Calculate energy at each point Start->QM_Scan Fit_Params Fit MM Parameters Optimize Fourier coefficients (V1, V2, V3, etc.) to match QM profile QM_Scan->Fit_Params Validate_FF Validate in Liquid Simulation Run MD, calculate properties: Density, Enthalpy of Vaporization, etc. Fit_Params->Validate_FF Compare_Exp Compare with Experiment Validate_FF->Compare_Exp Success Refinement Successful Compare_Exp->Success Good Agreement Fail Discrepancy Found Iterate and Refine Compare_Exp->Fail Poor Agreement Fail->QM_Scan Re-check QM Scan or Adjust Parameters

Detailed Methodology from a Menthol Case Study

A 2016 study provides a validated, detailed protocol for parameterizing a this compound force field compatible with OPLS-AA [1]. The key steps for dihedral reoptimization are summarized below.

Step Specification Description & Purpose
1. Target Selection Isopropyl & hydroxyl group dihedrals Identified flexible dihedrals crucial for conformer populations [1].
2. QM Conformational Scan RHF/6-31G(d) level of theory; 10° increments Stepped dihedral 0-360°, calculated energy for each conformer with rest of molecule fixed [1].
3. Parameter Fitting Fourier coefficients (V1, V2, V3...) Optimized coefficients to minimize difference between QM and molecular mechanics (MM) energy profiles [1].
4. Force Field Validation Liquid-state properties (density, surface tension, etc.) Ran MD simulations of pure liquid this compound, compared results with experimental data to validate refined parameters [1].

Important Considerations and Best Practices

  • Force Field Compatibility: Ensure that any new parameters you develop are fully compatible with the rest of your chosen force field (e.g., OPLS-AA, AMBER) to avoid inconsistencies [1] [2].
  • Beyond Dihedrals: For maximum accuracy, a full parameterization may also require optimizing partial atomic charges and Lennard-Jones parameters, not just dihedrals [1].
  • Modern Data-Driven Approaches: Recent research highlights a shift toward using machine learning to predict force field parameters across expansive chemical spaces, which can improve accuracy and coverage for drug-like molecules [2].

References

Menthol Computational Modeling: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges in menthol research, drawing from recent studies.

Challenge / Question Possible Cause & Solution Key Parameters & Quantitative Data [1]

| Unexpected odor profile or low sensory potency in a mint compound. | The compound may be a less potent this compound isomer (e.g., D-Isothis compound). Verify the stereochemistry of your compound. L-Menthol has the characteristic minty aroma, while other isomers can have musty or herbal off-notes [1]. | Odor Detection Thresholds: • L-Menthol: 5.166 mg/L • D-Menthol: 4.734 mg/L • Other isomers: Higher thresholds, less potent. | | Low binding affinity in molecular docking with olfactory receptors. | Inadequate modeling of key interactions. Ensure the docking box encompasses residues known for hydrogen bonding and hydrophobic interactions [1]. | Key Binding Residues: • Olfr874: His-55, Thr-56 • OR8B8: Leu-55, Tyr-94, Thr-57 • OR8B12: Phe-199, Ser-248 Typical Binding Energy Range: -7.3 to -5.1 kcal/mol | | Inconsistent cellular or in vivo results between mouse and human models. | Species-specific differences in olfactory receptors. The mouse receptor Olfr874 has human homologs OR8B8 and OR8B12. Confirm which receptor is relevant to your model system [1]. | Human Homologs of Olfr874: OR8B8, OR8B12 | | Lack of expected thermogenic effect in an in vivo study on cold tolerance. | TRPM8 receptor not activated or inhibited. Verify that this compound is activating the TRPM8 receptor in Brown Adipose Tissue (BAT). The effect is dependent on the PKA/UCP1 pathway [2]. | Effective this compound Dose in Mice: 1%, 5%, 10% (oral gavage) [2]. |

Experimental Protocols for Key Assays

1. Sensory Evaluation of this compound Isomers [1]

This protocol describes how to quantitatively assess the odor profiles and detection thresholds of different this compound isomers, which is crucial for validating the perceived activity of modeled compounds.

  • Materials Preparation:
    • Compounds: High-purity this compound isomers (e.g., L-menthol, D-menthol, D-isothis compound, L-neothis compound).
    • Solvent: Colorless and odorless liquid paraffin.
    • Sample Preparation: Dissolve this compound isomer standards in liquid paraffin. Prepare serial dilutions (e.g., using a dilution factor of 2) covering a concentration range from approximately 3.125×10⁻⁴ mg/L to 5.000×10⁻³ mg/L.
  • Panel Training:
    • Recruit 10-15 healthy panelists without sensory defects.
    • Conduct at least three 30-minute training sessions to familiarize panelists with a 10-point intensity scale (1=weak, 10=very strong) and reference odor profiles: sweetness, mint, freshness, earthy, herbal, woody, and musty.
  • Sensory Analysis:
    • Present randomized, coded samples to panelists in a controlled environment (20°C).
    • Panelists score the intensity of each odor attribute.
    • Perform the test in triplicate for all samples.
  • Determination of Odor Detection Threshold:
    • Use the three-alternative forced-choice (3-AFC) procedure.
    • In each test, present three samples—two containing pure solvent and one with the this compound isomer—and ask the panelist to identify the odd sample.
    • The detection threshold is the concentration at which the panelist can correctly identify the sample at a statistically significant level.

2. Molecular Docking of this compound with Olfactory Receptors [1]

This protocol outlines the computational approach to study the binding interactions and affinities of this compound isomers with target receptors.

  • System Preparation:
    • Receptor Structures: If experimental structures (e.g., from cryo-EM) are unavailable for Olfr874, OR8B8, or OR8B12, use high-quality homology models.
    • Ligand Structures: Obtain or build the 3D chemical structures of the eight this compound isomers. Ensure proper energy minimization.
  • Molecular Docking:
    • Use docking software (e.g., AutoDock Vina, GOLD, Schrodinger Glide).
    • Define the binding site to include the key residues identified in studies, such as His-55 and Thr-56 for Olfr874 [1].
    • Run docking simulations for each this compound isomer against the target receptor.
  • Interaction Analysis:
    • Analyze the resulting docking poses.
    • Identify and quantify hydrogen bonds and hydrophobic interactions.
    • Calculate the binding energy (kcal/mol) for each complex. Lower (more negative) values indicate stronger binding.
    • Compare the binding modes of different isomers to explain differences in their perceived odor intensity and quality.

3. Assessing TRPM8-driven Thermogenesis In Vivo [2]

This protocol describes an animal model to experimentally verify this compound's bioactivity via TRPM8 activation and its role in cold tolerance.

  • Animal Model:
    • Use male C57BL/6J mice (8-12 weeks old). For target validation, include TRPM8 knockout (TRPM8 KO) mice as a control.
    • Acclimatize mice at 30°C (thermoneutral zone) for one week before experiments.
  • Treatment and Cold Exposure:
    • This compound Administration: Administer this compound (e.g., 1%, 5%, 10% solutions in ethanol) or a vehicle control to mice via oral gavage once daily. A typical treatment duration is 21 days.
    • Cold Exposure Challenge: Starting from day 15 of dosing, expose mice to a severe cold environment (e.g., -20°C) for 15 minutes daily for 7 days. On the final day (day 21), conduct a prolonged 2-hour cold exposure test.
  • Data Collection:
    • Core Body Temperature: Measure rectally using a digital thermometer after anesthesia.
    • Surface Temperature: Capture and analyze thermal images of the abdominal region using an infrared camera.
    • Tissue Collection: After euthanasia, promptly collect Brown Adipose Tissue (BAT) from the neck and back regions. Store at -80°C for subsequent biomarker analysis (e.g., UCP1 expression).

Signaling Pathway & Experimental Workflow Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the key molecular and experimental concepts. You can use the provided scripts to regenerate or modify them.

1. This compound Activation of TRPM8 Thermogenesis

This diagram summarizes the molecular pathway through which this compound activates TRPM8 to induce thermogenesis in Brown Adipose Tissue (BAT), a key mechanism for its protective effects against cold injury [2].

G This compound This compound TRPM8 TRPM8 This compound->TRPM8 PKA_Pathway PKA Pathway Activation TRPM8->PKA_Pathway UCP1_Activation UCP1 Activation (Uncoupled Oxidative Phosphorylation) PKA_Pathway->UCP1_Activation Thermogenesis BAT Thermogenesis & Cold Injury Prevention UCP1_Activation->Thermogenesis

2. This compound Isomer Research Workflow

This flowchart outlines the integrated computational and experimental workflow for evaluating this compound isomers, from initial molecular analysis to sensory and biological validation [1] [2].

G Start This compound Isomer Selection CompModeling Computational Modeling (Molecular Docking) Start->CompModeling SensoryEval Sensory Evaluation (Odor Profile & Threshold) CompModeling->SensoryEval Bioassay Biological Assay (TRPM8 Activation / In Vivo) SensoryEval->Bioassay DataIntegration Data Integration & SAR Analysis Bioassay->DataIntegration End Report Conclusions DataIntegration->End

References

Quantitative Comparison of Menthol-Cyclodextrin Binding

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental and molecular simulation data for different cyclodextrins, highlighting their performance in encapsulating menthol.

Cyclodextrin Type Experimental Encapsulation Efficiency (EE) Binding Free Energy (ΔGbind) from Simulation Conclusion from Experimental & Simulation Data
α-CD Could not form a stable inclusion complex [1] +2.59 kcal/mol [1] Least stable; binding is not favorable [1]
β-CD 36.54% [1] -7.27 kcal/mol [1] Optimal choice; most stable complex and highest EE [1]
γ-CD 33.35% [1] Data not fully specified, but stable complex confirmed [1] [2] Good alternative; stable complex but less effective than β-CD [1] [2]
HP-β-CD (Derivative) 96.3% (for Menthyl Acetate, a this compound derivative) [3] Information missing Excellent performance for a related compound; suggests derivatives can enhance encapsulation [3]

Detailed Experimental Protocols

The data in the table above is derived from standardized experimental and computational methods. Here are the detailed protocols for the key experiments cited.

Preparation of this compound/Cyclodextrin Inclusion Complexes

The inclusion complexes were prepared using the co-precipitation method [1] [2]:

  • Step 1: Dissolve cyclodextrins (1 mmol) in 30 mL of distilled water.
  • Step 2: Dissolve this compound (1 mmol) in 5.5 mL of ethanol.
  • Step 3: Slowly add the this compound solution to the cyclodextrin solution while stirring at 50°C for 3 hours.
  • Step 4: Cool the solution to room temperature and refrigerate at 4°C for 24 hours to crystallize.
  • Step 5: Filter the solution, wash the residue with ethanol, and dry the resulting inclusion complex powder at 40°C for 3 hours [1].
Determination of Encapsulation Efficiency (EE) via GC-MS

Encapsulation Efficiency (EE) and Loading Efficiency (LE) were determined using Gas Chromatography-Mass Spectrometry (GC-MS) [1]:

  • GC-MS Conditions: A DB-5 capillary column was used with a temperature program increasing from 50°C to 200°C at a rate of 5°C per minute. The injection volume was 1 μL with a split ratio of 20:1 [1].
  • Sample Preparation: Approximately 25 mg of the prepared inclusion complex is dissolved in 25 mL of anhydrous ethanol. The solution is ultrasonicated for 40 minutes to ensure this compound is completely released from the cyclodextrin cavity into the ethanol phase. The solution is then filtered for analysis [1].
  • Calculation:
    • EE (%) = (Mass of encapsulated this compound / Mass of this compound initially added) × 100
    • LE (%) = (Mass of encapsulated this compound / Mass of inclusion complex) × 100 [1]
Protocol for Molecular Dynamics (MD) Simulation

Molecular simulations were used to calculate binding free energy and study the interaction at an atomic level [1] [2] [4]:

  • Molecular Docking: The optimal starting conformation of the this compound-cyclodextrin complex is first identified through molecular docking [2].
  • MD Simulation Setup: The docked complex is solvated in a box of water molecules (e.g., using the TIP3P water model). Simulations are run for 100 to 200 nanoseconds under controlled temperature (300 K) and pressure (1 atm) using software like Desmond [1] [4].
  • Binding Free Energy Calculation: The binding free energy (ΔGbind) is calculated from the simulation trajectories using methods that account for molecular mechanics energies and solvation effects. A more negative ΔGbind indicates a more stable and favorable binding interaction [1] [4].

Experimental and Computational Workflow

The research process integrates both laboratory experiments and computer simulations, as illustrated below.

This compound-CD Research Methodology (Width: 760px) cluster_exp Experimental Approach cluster_sim Computational Approach start Research Objective: Compare this compound-Cyclodextrin Binding exp1 Prepare Inclusion Complexes (Co-precipitation Method) start->exp1 sim1 Molecular Docking (Find Optimal Conformation) start->sim1 exp2 Characterize Complexes (FTIR, XRD, TGA) exp1->exp2 exp3 Determine Encapsulation Efficiency (EE) (GC-MS Analysis) exp2->exp3 conclusion Integrated Conclusion: Validate and Compare CD Performance exp3->conclusion sim2 Molecular Dynamics (MD) Simulation (100-200 ns Trajectory) sim1->sim2 sim3 Calculate Binding Free Energy (ΔG) (MM/GBSA or similar) sim2->sim3 sim3->conclusion

Key Insights from the Integrated Data

The relationship between experimental measurements and computational predictions is a key strength of this research, providing a multi-faceted understanding of this compound-cyclodextrin binding.

Data Correlation Insights (Width: 760px) cause1 High Experimental Encapsulation Efficiency (EE) effect Indicates a Stable, Favorable, and Spontaneous Binding Interaction cause1->effect cause2 Negative Binding Free Energy (ΔGbind) from Simulation cause2->effect cause3 Inability to Form Complex (Experimental Failure) anticorrelation Indicates an Unfavorable and Non-Spontaneous Interaction cause3->anticorrelation cause4 Positive Binding Free Energy (ΔGbind) from Simulation cause4->anticorrelation

  • Strong Correlation Validates Methods: The close agreement between experimental EE and computational ΔGbind, as seen with β-CD, confirms that molecular simulation is a reliable and efficient tool for screening host-guest interactions, potentially reducing the need for extensive lab work [1] [2].
  • Driving Forces of Binding: The primary driving force for this compound entering the cyclodextrin cavity is van der Waals interactions [1]. The process is also driven by thermodynamics, specifically the displacement of thermodynamically unfavorable water molecules from the cyclodextrin's hydrophobic cavity into the bulk solvent, which increases entropy and favors complex formation [4].

References

comparison of menthol encapsulation by alpha beta gamma cyclodextrin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Cyclodextrins for Menthol Encapsulation

The table below summarizes key experimental and computational data for a direct comparison.

Cyclodextrin Type Cavity Size (Glucose Units) Encapsulation Efficiency (EE) Loading Efficiency (LE) Binding Free Energy (ΔGbind, kcal/mol) Complex Stability
α-Cyclodextrin 6 Unable to form complex [1] Unable to form complex [1] +2.59 [1] Least stable; does not form a stable complex [1]
β-Cyclodextrin 7 36.54% [1] Data from source -7.27 [1] Most stable [1]
γ-Cyclodextrin 8 33.35% [1] Data from source Data from source Stable, but less than β-CD [1]

Experimental Protocols and Methodologies

The data in the comparison table are derived from standardized experimental and computational procedures. Here are the detailed protocols for key experiments cited.

Preparation of this compound/Cyclodextrin Inclusion Complexes

The inclusion complexes are typically formed using the co-precipitation method [1].

  • Step 1: Dissolve the cyclodextrin (1 mmol) in 30 mL of distilled water.
  • Step 2: Dissolve this compound (1 mmol, 156.3 mg) in 5.5 mL of ethanol.
  • Step 3: Slowly add the this compound solution to the cyclodextrin solution with stirring at 50°C for 3 hours.
  • Step 4: Cool the mixture to room temperature and refrigerate at 4°C for 24 hours to precipitate the complex.
  • Step 5: Filter the solution, wash the residue with ethanol, and dry the final inclusion complex at 40°C [1].
Determination of Encapsulation Efficiency (EE)

The amount of this compound successfully encapsulated is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [1].

  • Standard Curve: Prepare this compound standard solutions at known concentrations (e.g., 20-70 μg/mL) and plot a curve of concentration versus GC-MS peak area.
  • Sample Analysis: Dissolve a known amount of the inclusion complex in ethanol and ultrasonicate to release this compound. Filter the solution and analyze the this compound concentration via GC-MS.
  • Calculation: EE is calculated as (Mass of encapsulated this compound / Mass of this compound initially added) × 100% [1].
Molecular Dynamics (MD) Simulation for Binding Analysis

Computer simulations provide insights into stability at the molecular level.

  • Molecular Docking: The optimal initial conformation of the this compound-cyclodextrin complex is determined.
  • Simulation: The complex undergoes a 100-200 nanosecond (ns) Molecular Dynamics simulation in a solvated system.
  • Analysis: Stability is evaluated by monitoring metrics like Root Mean Square Deviation (RMSD) and calculating the Binding Free Energy (ΔGbind) using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A more negative ΔGbind indicates a more stable complex [1] [2].

Key Insights for Research and Development

  • Prioritize β-CD for this compound Formulations: Given its superior encapsulation efficiency and the most favorable binding free energy, β-CD is the most effective natural cyclodextrin for stabilizing this compound and likely controlling its release [1].
  • Leverage Molecular Simulations for Screening: The high consistency between experimental and simulation results suggests that MD simulations can serve as an efficient, cost-effective pre-screening tool to predict the performance of cyclodextrins with other flavor or drug molecules, reducing laboratory time and resources [1] [2].
  • Consider γ-CD as a Viable Alternative: While β-CD is optimal, γ-CD also forms a stable complex with this compound and may be preferable in specific applications where its larger cavity size is advantageous [1].

Workflow for Comparative Analysis

This diagram illustrates the integrated experimental and computational approach used in the cited studies to compare cyclodextrin performance:

cluster_exp Experimental Methods cluster_sim Computational Methods Start Study Objective: Compare CD Performance Exp Experimental Path Start->Exp Sim Computational Path Start->Sim Exp1 1. Prepare Inclusion Complexes (Co-precipitation) Exp2 2. Characterize Complexes (FTIR, XRD, TGA) Exp1->Exp2 Exp3 3. Quantify Performance (GC-MS for EE/LE) Exp2->Exp3 Compare Compare & Correlate Results Exp3->Compare Sim1 1. Molecular Docking (Find optimal conformation) Sim2 2. Molecular Dynamics (Simulate 100-200 ns) Sim1->Sim2 Sim3 3. Analyze Stability (RMSD, Binding Free Energy) Sim2->Sim3 Sim3->Compare Conclusion Draw Conclusion: β-CD is optimal for this compound Compare->Conclusion

References

Evidence Summary: Menthol vs. Non-Menthol Cessation Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a selection of studies to provide an at-a-glance comparison.

Study / Source Study Design & Population Key Findings on Cessation
CDC (2022) [1] National cross-sectional survey (U.S. adults) Similar quit success (menthol: 9.5% vs non-menthol: 7.9%); Higher quit attempts in this compound smokers (57.3% vs 50.4%); Lower treatment use in this compound smokers (35.2% vs 41.5%).
PATH Study (2020) [2] Longitudinal, nationally representative (U.S. adults) Among daily smokers, this compound users had significantly lower odds of quitting (Adjusted OR = 0.76). Association was significant for White and African American daily smokers. No significant difference for non-daily smokers.
Smith et al. (2014) [3] [4] Randomized Controlled Trial (1,439 smokers) This compound smoking associated with a reduced likelihood of cessation success (model-based abstinence: 31% vs 38%; OR = 0.71). Effect was particularly strong for African American females.
Quitline Study (2012) [5] Comparative Study (6,257 treatment-seekers) No significant difference in intent-to-treat 30-day abstinence rates between this compound and non-menthol smokers (17.3% vs 13.8%) among those who enrolled in quitline services.
Pilot Switch Study (2021) [6] Randomized Pilot (122 African American smokers) Smokers switched to non-menthol cigarettes showed non-significant indications of delayed time to lapse and relapse compared to those who continued smoking this compound.

Detailed Experimental Protocols

To critically appraise the evidence, it is helpful to understand the methodologies of the key studies cited.

Population Assessment of Tobacco and Health (PATH) Study [2]
  • Objective: To prospectively examine the relationship between this compound cigarette use, cessation, and relapse in a nationally representative sample of U.S. adults.
  • Design: A longitudinal cohort study across four waves (2013-2018).
  • Participants: Adult (18+) smokers, categorized as non-daily (n = 3,608) and daily (n = 13,710).
  • Measures:
    • Cessation: Defined as smokers who reported no cigarette use in the past 30 days at a subsequent annual wave.
    • This compound Use: Based on self-report at baseline.
  • Analysis: Used Generalized Estimating Equation (GEE) models to calculate adjusted odds ratios for the likelihood of quitting, controlling for various sociodemographic factors.
Comparative Effectiveness Trial (CET) by Smith et al. [3] [4]
  • Objective: To assess the relationship of this compound cigarette use with cessation success in a controlled trial setting.
  • Design: A randomized, double-blind, placebo-controlled clinical trial.
  • Participants: 1,504 adult smokers motivated to quit. The analysis sample included 1,439 participants from key demographic groups (White non-menthol, White this compound, and African American this compound smokers).
  • Interventions: Participants were randomized to one of six treatment conditions: nicotine lozenge, nicotine patch, bupropion SR, nicotine patch + lozenge, bupropion + lozenge, or placebo. All received six individual counseling sessions.
  • Primary Outcome: Biochemically confirmed 7-day point-prevalence abstinence at 4, 8, and 26 weeks post-quit, measured via exhaled-breath carbon monoxide (CO < 10 ppm).
  • Analysis: Used longitudinal analyses (Generalized Estimating Equations - GEE) to model abstinence over time, controlling for the cessation treatment received.

Conceptual Workflow for Evidence Synthesis

The following diagram illustrates the logical pathway from research question to evidence synthesis, highlighting how different study designs contribute to the overall body of evidence, which often contains inconsistencies.

Start Research Question: This compound vs. Non-Menthol Cessation Outcomes Design1 Longitudinal Cohort Studies (e.g., PATH Study [2]) Start->Design1 Design2 Randomized Controlled Trials (e.g., Smith et al. [3]) Start->Design2 Design3 Cross-Sectional Surveys (e.g., CDC [1]) Start->Design3 Design4 Systematic Reviews & Meta-Analyses (e.g., [7]) Start->Design4 Finding1 Finding: This compound associated with reduced cessation Design1->Finding1 Design2->Finding1 Finding2 Finding: No significant difference in cessation Design2->Finding2 Design3->Finding2 Finding3 Finding: Mixed or Inconsistent Evidence Design4->Finding3 Synthesis Evidence Synthesis: Complex relationship; potential differences by race, gender, and study design. Finding1->Synthesis Finding2->Synthesis Finding3->Synthesis

Key Interpretations and Limitations

When reconciling the seemingly conflicting data, consider these points highlighted in the research:

  • The Role of Study Design: The more robust longitudinal and clinical trial data often suggest this compound smokers have a harder time quitting, especially among certain subgroups like African American women and daily smokers [2] [3]. The null findings from quitlines [5] may reflect the high support of the intervention itself or other sample characteristics.
  • Disparities and Targeted Marketing: The lower cessation success among specific populations is viewed in the context of decades of targeted marketing of this compound cigarettes toward African American and younger communities, which can influence dependence and quitting behaviors [2] [8].
  • Treatment Utilization is Critical: The 2022 CDC data reveals a critical paradox: this compound smokers try to quit more often but succeed less. A potential factor is their significantly lower use of evidence-based cessation treatments (counseling or medication) [1], which are known to double or triple quit success rates [9].
  • Mechanistic Explanations: this compound's cooling and anesthetic properties are hypothesized to reduce throat irritation, allowing for deeper inhalation and greater nicotine exposure. Preclinical research suggests this compound may alter nicotine metabolism and receptor function, potentially increasing addiction potential [2].

References

efficacy comparison of menthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Analgesic and Cooling Menthol Derivatives

This compound and its derivatives can produce significant analgesic and cooling effects, primarily through the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, which is the body's primary cold sensor [1] [2]. The table below compares key derivatives based on pre-clinical research.

Derivative Name Key Structural Change Enhanced Effect & Efficacy (vs. This compound) Primary Mechanism Key Experimental Findings
WS-12 Introduction of a hexacyclic ring and N-alkylcarbonyl side chain [1]. Cooling and analgesic effect enhanced by ~40% [1]. Selective agonist of the TRPM8 receptor [1]. Six-fold increase in potency and two-fold increase in efficacy; high selectivity with no effect on TRPV1-4 or TRPA1 channels [1].
(-)-Menthol β-D-glycoside Introduction of a sugar molecule (β-D-glucose) [1]. Cooling intensity on skin enhanced by ~70% [1]. Likely TRPM8 agonist (prodrug that may slowly release this compound) [1]. Data primarily from sensory studies measuring cooling sensation [1].
MR08 (this compound Propylene Glycol Carbonate) Esterification of the hydroxyl group with a propylene glycol carbonate group [3]. N/A (Developed for extended duration as an insect repellent) [3]. Not fully elucidated; may involve confusing mosquito odor receptors [3]. In field tests, provided 92-100% protection against An. gambiae for up to 6 hours, comparable to DEET [3].

Antimicrobial and Antifungal this compound Derivatives

Structural modifications have also been leveraged to enhance the inherent antibacterial and antifungal properties of this compound.

Derivative Name / Class Key Structural Change Target Pathogen / Application Key Experimental Findings
This compound-Ciprofloxacin Conjugates Conjugation of this compound to the antibiotic Ciprofloxacin via a linker [4]. Mycobacterium tuberculosis (including drug-resistant strains) [4]. Derivative 6: MIC of 8 μg/mL against a Ciprofloxacin-resistant clinical isolate (Ciprofloxacin MIC = 16 μg/mL). Increased lipophilicity (3-4 fold) enhances penetration of the bacterial cell wall [4].
Menthyl Esters (e.g., Chloroacetate) Esterification of the C3 hydroxyl group with chlorine-containing groups [1]. Antibacterial (e.g., E. coli, S. aureus); Insecticidal (e.g., Aedes aegypti mosquitoes) [1]. Insecticidal activity enhanced by 30-50%. Increased lipophilicity from chlorine atoms facilitates penetration through the insect cuticle [1].

The Crucial Role of Stereochemistry

The spatial arrangement of atoms in a this compound molecule, known as stereochemistry, is a critical factor in its biological activity. The eight different stereoisomers can have vastly different effects.

  • (-)-Menthol (L-Menthol): This is the most common and biologically active natural form. It is responsible for the characteristic cooling sensation and minty odor [5] [6].
  • (+)-Menthol (D-Menthol): This isomer has a much weaker cooling effect and a less desirable musty or herbal odor [6].
  • Receptor-Specific Effects: Research on nicotinic receptors has shown that long-term exposure to (-)-menthol upregulated α4β2 nAChRs and decreased dopamine neuron excitability, while (+)-menthol had no such effect. This suggests that only the (-)- isomer may enhance nicotine reward and addiction [5].
  • Antifungal Activity: Studies on Fusarium verticillioides found that (-)-menthol and (+)-menthol were the most potent antifungal isomers, with a Minimum Inhibitory Concentration (MIC) of 1.50 mM, while other isomers like (+)-neothis compound were less effective (MIC of 2.00 mM) [7].

Mechanism of Action: The Analgesic Pathway of this compound

The following diagram illustrates the established pathway through which this compound exerts its analgesic effects, primarily via the TRPM8 receptor.

G This compound This compound TRPM8 TRPM8 Receptor Activation This compound->TRPM8 Binds to & Activates Cellular Cellular Response TRPM8->Cellular Ca²⁺ Influx Effect Analgesic Effect Cellular->Effect Inhibits Nociceptive Signaling

Key Takeaways for Research and Development

  • Structure-Activity Relationship (SAR) is Key: The data consistently shows that specific molecular modifications—such as esterification at the C3 hydroxyl group, introduction of halogen atoms, or adding bulky side chains—can dramatically enhance desired effects like potency, receptor selectivity, and membrane permeability [1] [4].
  • Stereochemical Purity is Critical: Biological activity is highly stereospecific. For reproducible results in both experimental and clinical settings, it is essential to use a defined and pure stereoisomer, typically (-)-menthol (L-menthol) [5] [7] [6].
  • Dual Benefits of Lipophilicity: Increasing a derivative's lipophilicity not only improves its ability to cross cell membranes but can also, as in the case of the this compound-ciprofloxacin conjugates, restore efficacy against otherwise drug-resistant pathogens [4].

References

validation of menthol molecular dynamics simulations

Author: Smolecule Technical Support Team. Date: February 2026

Validation Metrics & Experimental Protocols

For reliable MD simulations, the force field parameters for menthol must be carefully validated against experimental data. The table below summarizes key validation metrics and methodologies based on a dedicated this compound force field study [1].

Validation Metric Experimental Protocol (from Literature) Simulation Protocol (for Validation) Reported Performance (OPLS-AA Force Field)
Density (ρ) Experimentally obtained values at different temperatures [1]. 10 ns NPT simulation at 1 bar pressure; improved sampling at low temperatures using snapshots from high-T simulations [1]. Accurately reproduced experimental values after force field optimization [1].
Surface Tension (γ) Experimentally obtained values at different temperatures [1]. 100 ns NVT simulation of an extended box with vacuum; calculated from pressure tensor components [1]. Good agreement with experimental data after parameter refinement [1].
Enthalpy of Vaporization (ΔHvap) Experimentally obtained values at different temperatures [1]. Compared 100 ns gas-phase (single molecule) and 10 ns liquid-phase (219 molecules) NVT simulations; calculated via energy differences [1]. Reliably reproduced with the optimized force field [1].
Shear Viscosity (η) Not specified in the provided text. Calculated using a non-equilibrium periodic perturbation method in a 10 ns NVT simulation [1]. Used as a key property for force field validation [1].
Binding Free Energy (ΔGbind) Encapsulation Efficiency (EE) measured via GC-MS after dissociating complexes in ethanol [2]. Calculated from MD simulation trajectories using molecular mechanics methods [2]. High consistency between EE (experiment) and ΔGbind (simulation) for various cyclodextrins [2].

Workflow for Validating this compound Simulations

The following diagram illustrates a general workflow for setting up and validating this compound molecular dynamics simulations, integrating the protocols from the studies above.

menthol_validation_workflow start Start: System Setup ff_choice Force Field Selection start->ff_choice ff_this compound Use specialized this compound force field (e.g., OPLS-AA optimized) ff_choice->ff_this compound ff_general Use general force field (e.g., for alcohols) ff_choice->ff_general sim_run Run MD Simulation ff_this compound->sim_run ff_general->sim_run analysis Trajectory Analysis sim_run->analysis exp_data Compare with Experimental Data analysis->exp_data validated Validated Simulation exp_data->validated Good Agreement refinement Refine Parameters exp_data->refinement Poor Agreement refinement->sim_run Re-run

Key Insights for Researchers

  • Specialized Force Field is Crucial: Using a general force field for alcohols may not accurately capture this compound's properties. The optimized OPLS-AA force field for this compound has been proven to reproduce key physicochemical properties like density, surface tension, and enthalpy of vaporization with high accuracy [1].
  • Leverage Advanced Analysis Techniques: Modern analysis methods can automate the interpretation of complex MD data. For instance, a multitiered graph theory approach can automatically identify and highlight the most important mechanistic steps and reaction pathways from large ensembles of direct dynamics simulations [3].
  • Functional Correlation is Key: A strong correlation between computational metrics and experimental results validates the simulation's predictive power. The binding free energy (ΔGbind) calculated from MD simulations showed a high degree of consistency with experimental encapsulation efficiency (EE) for this compound-cyclodextrin complexes [2].

References

comparative analysis of menthol isomer biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Sensory Characteristics and Detection Thresholds

Isomer Odor Profile Detection Threshold (mg/L)
L-menthol Pleasant, sweet, mint-like, distinct freshness [1] [2] 5.166 [1] [2]
D-menthol Information missing 4.734 [1] [2]
L-neomenthol Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing
D-neothis compound Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing
L-isothis compound Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing
D-isothis compound Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing
L-neoisothis compound Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing
D-neoisothis compound Interspersed with negative odors (musty, herbal, earthy) [1] [2] Information missing

Protein Binding Profiles

Isomer Binding Energy (kcal/mol) Key Interacting Residues
L-menthol -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
D-menthol -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
L-neothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
D-neothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
L-isothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
D-isothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
L-neoisothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]
D-neoisothis compound -7.3 to -5.1 (range for all isomers) [1] [2] His-55 (Olfr874), Thr-56 (Olfr874), Leu-55 (OR8B8), Tyr-94 (OR8B8), Thr-57 (OR8B8), Phe-199 (OR8B12), Ser-248 (OR8B12) [1] [2]

Detailed Experimental Protocols

For your experimental planning and replication, here are the methodologies from key studies cited in this guide.

Sensory Evaluation Protocol
  • Objective: To evaluate the odor profiles and determine the detection thresholds of this compound isomers [1] [2].
  • Panel: Recruit 10 trained sensory panelists. Secure ethical approval from an institutional review board (e.g., BTBU202333) [1] [2].
  • Sample Preparation: Dissolve each this compound isomer standard in odorless liquid paraffin. Prepare serial dilutions with a factor of 2, covering a concentration range of 3.125×10⁻⁴ to 5.000×10⁻³ mg/L [1] [2].
  • Procedure:
    • Descriptive Analysis: Present samples in randomized order. Panelists score the intensity of odor attributes (sweet, mint, fresh, earthy, herbal, woody, musty) on a 10-point scale (1=weak, 10=very strong) [1] [2].
    • Threshold Determination: Use a three-alternative forced-choice (3-AFC) procedure. The threshold is the concentration at which the odor is correctly identified in a series of ascending concentrations [1] [2].
Molecular Docking Protocol
  • Objective: To investigate the binding interactions between this compound isomers and olfactory receptors (Olfr874, OR8B8, OR8B12) at the molecular level [1] [2].
  • Software: Utilize molecular docking software capable of simulating ligand-receptor interactions (e.g., tools with RosettaLigand energy function) [3].
  • Structures: Obtain the 3D structures of the olfactory receptors (targets) and the this compound isomers (ligands). Receptor structures may be derived from homology modeling or existing cryo-EM structures (e.g., PDB ID: 6NR2 for TRPM8) [3].
  • Procedure:
    • Prepare the protein and ligand files by adding hydrogen atoms and assigning charges.
    • Define the binding pocket, often within the S1-S4 transmembrane domain for TRPM8 [3].
    • Run the docking simulation to generate multiple binding poses.
    • Analyze the top models (e.g., the cluster with the lowest binding energy) for key interactions like hydrogen bonds and van der Waals forces. Calculate binding energies for each complex [1] [2] [3].
Electrophysiology (Patch-Clamp) Protocol
  • Objective: To functionally validate the activation or inhibition of ion channels (e.g., TRPM8, Voltage-Gated Sodium Channels) by this compound [3] [4].
  • Cell Preparation: Use cells expressing the target ion channel, such as HEK293 cells transfected with TRPM8 or dorsal root ganglion (DRG) neurons [3] [4].
  • Solutions: Prepare appropriate extracellular and intracellular solutions to maintain ion gradients.
  • Procedure:
    • Establish a whole-cell patch-clamp configuration on the cell membrane.
    • Hold the cell at a set potential (e.g., -70 mV).
    • Apply this compound at varying concentrations (e.g., from 0 to 500 µM) and record the resulting ionic currents.
    • Generate concentration-response curves to calculate the half-maximal effective concentration (EC₅₀) or the concentration for half-maximal inhibition (IC₅₀) [3] [4].

Mechanisms of Action Visualization

The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

This compound Olfactory Recognition Pathway

olfactory_pathway This compound This compound OR Olfactory Receptor (Olfr874, OR8B8, OR8B12) This compound->OR HBond Hydrogen Bonding OR->HBond Hydrophobic Hydrophobic Interactions OR->Hydrophobic Residues Key Residues: His-55, Thr-56, Leu-55, Tyr-94, Thr-57, Phe-199, Ser-248 HBond->Residues  via Hydrophobic->Residues  via Signal Neuronal Signal Transduction Residues->Signal Perception Odor Perception (Minty, Fresh, etc.) Signal->Perception

TRPM8 Channel Activation by this compound

trpm8_activation L_this compound L-Menthol Hydroxyl Hydroxyl Group (Hand) L_this compound->Hydroxyl Isopropyl Isopropyl Group (Legs) L_this compound->Isopropyl R842 R842 (S4) Hydroxyl->R842  Grabs I846 I846 (S4) Isopropyl->I846  Stands L843 L843 (S4) Isopropyl->L843  Stands Pore S6 Bundle Crossing & Selectivity Filter R842->Pore Induces Conformational Change Opening Channel Opening Ca²⁺/Na⁺ Influx Pore->Opening Sensation Cooling Sensation Opening->Sensation

Key Comparative Insights

  • Stereoselectivity is Paramount: The significant difference in odor profile between L-menthol and its isomers underscores that biological activity is highly stereoselective [1] [2]. This is critical for designing enantiomerically pure compounds in flavor and drug development.
  • Multi-Target Pharmacology: this compound's effects are not limited to a single pathway. It modulates various targets, including TRPM8, olfactory receptors, and voltage-gated ion channels, suggesting a complex polypharmacological profile that can be exploited for multi-target drug discovery [1] [3] [4].
  • Structure-Based Design Opportunities: The elucidated "grab and stand" mechanism for TRPM8 activation and the identified key residues for olfactory receptor binding provide a solid structural foundation for the rational design of novel this compound analogs with tailored properties [1] [3].

References

menthol TRPM8 activation vs other cooling compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TRPM8-Activating Cooling Compounds

Compound Type / Origin Key Binding Interactions / Activation Features Relative Potency (EC₅₀) Experimental Evidence & Notes
Menthol Natural; mint plants "Grab and stand" mechanism: hydroxyl group ("hand") interacts with R842; isopropyl group ("legs") contacts I846 and L843 [1]. Partial agonist [1]. ~185 µM (mouse TRPM8) [1] In vivo analgesia: Effects abolished in Trpm8⁻/⁻ mice, confirming TRPM8-dependent action [2].
WS-12 Synthetic High-affinity this compound analog; binds the same S1-S4 domain pocket [1] [3]. ~2000x higher than this compound (EC₅₀ ~0.1 nM) [3] Used to validate TRPM8-specific analgesia; recapitulates this compound's effects without major side effects [2].
Icilin (AG-3-5) Synthetic "super-cooling" agent Activation requires extracellular calcium; key determinants include residues N799 and D802 [4] [5] [6]. More potent and efficacious than this compound [4]. Higher than this compound [4] Can also activate TRPA1 channel [6]. "Super-cooling" agent in behavioral studies [4].
Eucalyptol Natural; eucalyptus oil Activates TRPM8 in heterologous systems [4] [6]. Poor specificity; also interacts with other targets like TRPA1 [2]. Information Missing Analgesic effects are TRPM8-independent in vivo, likely mediated by TRPA1 inhibition [2].

Molecular Mechanisms and Experimental Insights

The tables and findings above are grounded in specific molecular mechanisms and experimental approaches that are crucial for researchers to understand.

  • Mechanism of this compound Binding and Activation: this compound binding induces widespread conformational changes. The current model suggests a temporal sequence where rearrangements in the S6 helix bundle crossing occur first, followed by changes in the selectivity filter, leading to channel opening [1]. This process is modulated by the membrane lipid PIP2 [7] [8].

  • Validating TRPM8 as the Principal Target: To confirm that an observed effect (like analgesia) is specifically mediated by TRPM8, researchers primarily use two key approaches [2]:

    • Genetic Knockout Models: Using Trpm8⁻/⁻ mice. If the effect is absent in these mice, it is TRPM8-dependent.
    • Pharmacological Inhibition: Using selective TRPM8 antagonists (e.g., AMG2850). If the effect is blocked, it further confirms TRPM8's role.

The diagram below illustrates the experimental workflow for this functional validation.

Start Observed Physiological Effect (e.g., Analgesia) Step1 Administer Compound in Wild-Type Model Start->Step1 Result1 Effect Present Step1->Result1 Step2 Administer Compound in TRPM8-KO Model Step2->Result1 If effect persists Result2 Effect Absent Step2->Result2 Step3 Administer Compound + TRPM8 Antagonist Step3->Result2 Result1->Step2 Result1->Step3 Alternative Path Conclusion2 Effect is TRPM8-Independent Result1->Conclusion2 Conclusion1 Effect is TRPM8-Dependent Result2->Conclusion1 Result2->Conclusion1

Key Insights for Research and Development

Based on the compiled data, here are the core considerations for different research objectives:

  • For defining TRPM8-specific effects: Using a highly specific agonist like WS-12 is superior to this compound or eucalyptol for isolating TRPM8-mediated pathways [2] [3].
  • For probing complex activation mechanisms: Icilin is a valuable tool for studying calcium-dependent gating and interactions with other channels like TRPA1 [4] [6].
  • For therapeutic targeting: The This compound-binding pocket within the S1-S4 domain is a key site for rational drug design. Developing modulators that can decouple channel activation by cold versus chemicals is a promising strategy to avoid adverse thermal effects in patients [5] [1].

References

comparative stability of menthol inclusion complexes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Menthol Inclusion Complexes

Cyclodextrin Type Preparation Method Encapsulation Efficiency (EE) Key Stability Findings Experimental Characterization
β-CD [1] Saturated aqueous solution 36.54% Binding free energy (ΔGbind): -7.27 kcal/mol; complex is thermodynamically stable [1]. FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1]
γ-CD [1] Saturated aqueous solution 33.35% Less stable than β-CD complex [1]. FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1]
α-CD [1] Saturated aqueous solution Unable to form complex Positive binding free energy (ΔGbind: +2.59 kcal/mol); unstable [1]. FTIR, XRD, TGA, GC-MS, Molecular Dynamics Simulation [1]
HPβCD [2] Highly concentrated aqueous solution This compound evaporation shifted to ~275°C; enhanced water-solubility and slow-release profile [2]. Phase solubility, Electrospinning, DSC, TGA [2]
HPγCD [2] Highly concentrated aqueous solution This compound evaporation shifted to ~275°C; enhanced water-solubility and slow-release profile [2]. Phase solubility, Electrospinning, DSC, TGA [2]
β-CD [3] Supercritical CO₂ 93.75% (Yield) Significantly higher dissolution rate than untreated this compound or a physical mixture [3]. SEM, DSC, XRD, Dissolution Test [3]
γ-CD-COF-Li [4] Microwave-assisted synthesis 25.9% Superior EE among CD-COFs; effective stabilization against heat evaporation [4]. Surface area analysis, Thermal stability measurements [4]

Experimental Protocols for Key Data

For researchers looking to replicate or understand these findings, here are the detailed methodologies behind the key data presented.

Preparation of Inclusion Complexes (Saturated Aqueous Solution)

This is a common method used for β-CD, γ-CD, and α-CD [1].

  • Procedure:
    • Dissolve cyclodextrins (1 mmol) in 30 mL distilled water.
    • Dissolve this compound (1 mmol) in 5.5 mL ethanol.
    • Slowly add the this compound solution to the CDs solution with stirring at 50°C for 3 hours.
    • Cool the mixture to room temperature and refrigerate at 4°C for 24 hours to precipitate the complex.
    • Filter the solution, wash the residue with ethanol, and dry the solid product at 40°C for 3 hours [1].
Determination of Encapsulation Efficiency (EE)
  • Procedure:
    • Prepare a standard curve of this compound concentration using GC-MS.
    • Dissolve a known weight of the inclusion complex (e.g., 25 mg) in ethanol and ultrasonicate for 40 minutes to release this compound from the CD cavity.
    • Filter the solution and analyze the this compound content using GC-MS.
    • Calculate EE using the formula: EE (%) = (Mass of encapsulated this compound / Mass of this compound initially added) × 100 [1].
Molecular Dynamics (MD) Simulation for Binding Free Energy
  • Purpose: To theoretically evaluate and compare the stability of the inclusion complexes by calculating the binding free energy (ΔGbind), which is difficult to measure directly in experiments [1].
  • Application: MD simulations analyzed parameters like root mean square deviation (RMSD), radius of gyration (Rg), and radial distribution function (RDF). The binding free energy was calculated, showing a high consistency with experimental EE results, confirming β-CD forms the most stable complex with this compound [1].

Stability & Selection of Cyclodextrins

The relationship between cyclodextrin type, complex stability, and preparation method is key to selection. The following diagram illustrates this decision-making logic:

G Start Select a Cyclodextrin CD_Type Cyclodextrin Type Start->CD_Type BetaCD β-CD / HPβCD CD_Type->BetaCD GammaCD γ-CD / HPγCD / γ-CD-COF CD_Type->GammaCD AlphaCD α-CD CD_Type->AlphaCD Prep_Method Preparation Method Aqueous Aqueous Solution (Standard) Prep_Method->Aqueous Supercritical Supercritical CO₂ (High Yield) Prep_Method->Supercritical Electrospin Electrospinning (Nanofibers) Prep_Method->Electrospin COF COF Synthesis (Advanced Material) Prep_Method->COF Key_Goal Primary Performance Goal Goal_Stability Maximize Thermal/Volatile Stability Key_Goal->Goal_Stability Goal_Efficiency Maximize Encapsulation Efficiency Key_Goal->Goal_Efficiency Goal_Solubility Maximize Water Solubility Key_Goal->Goal_Solubility BetaCD->Prep_Method GammaCD->Prep_Method NotRec Not Recommended AlphaCD->NotRec Aqueous->Key_Goal Supercritical->Key_Goal Electrospin->Key_Goal COF->Key_Goal

Interpretation of Key Findings

  • β-CD vs. γ-CD: While β-CD showed a slightly higher encapsulation efficiency and more favorable (negative) binding free energy, indicating superior thermodynamic stability, γ-CD in advanced forms like γ-CD-COF-Li demonstrates significant potential for creating high-stability materials [1] [4].
  • α-CD Limitation: The cavity of α-CD is too small to accommodate the this compound molecule effectively, resulting in an unstable complex with a positive binding free energy [1].
  • Role of Derivative CDs: Hydroxypropyl derivatives (HPβCD, HPγCD) enhance the water solubility of this compound and, when processed into nanofibers via electrospinning, can provide exceptional thermal stability, shifting this compound evaporation to temperatures as high as 275°C [2].
  • Advanced Preparation Methods: The supercritical CO₂ method can achieve a very high complex yield (93.75%), and the formation of Covalent Organic Frameworks (COFs) around CDs creates new cavities that can significantly improve encapsulation performance compared to native CDs [4] [3].

References

validating menthol force field with experimental data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation Properties & Protocols

Physicochemical Property Experimental Reference Values (for comparison) MD Simulation Protocol (Calculation Method)
Density (ρ) Values at different temperatures from literature. 10 ns NPT ensemble simulation at 1 bar pressure. For low temperatures (293 K, 298 K), enhanced sampling was used: ten snapshots from a high-temperature (473 K) simulation were used as starting points for ten parallel simulations, the results of which were averaged [1].
Surface Tension (γ) Values at different temperatures from literature. 100 ns NVT ensemble simulation of a box extended in the z-dimension to create two liquid-vacuum interfaces. Calculated from the components of the pressure tensor using the formula: γ = 0.5 * L_z * [P_zz - (P_xx + P_yy)/2] [1].
Enthalpy of Vaporization (ΔHvap) Values at different temperatures from literature. Calculated by combining a 100 ns NVT simulation of a single menthol molecule (gas phase) and a 10 ns NVT simulation of a 219-molecule system (liquid phase). The formula used was: ΔH_vap = E_gas - E_liquid + RT, where E includes dihedral, intramolecular, and intermolecular interaction energies [1].
Shear Viscosity (η) Not specified in available results, but calculated for validation. 10 ns NVT simulation using a non-equilibrium periodic perturbation method. A periodic acceleration was applied along the x-axis, and the viscosity was derived from the system's response [1].

Detailed Experimental & Computational Methodologies

Here is a deeper dive into the key procedures for obtaining the data used in validation.

Parameterization Strategy for the this compound Force Field

The goal is to create and optimize a set of force field parameters that are fully compatible with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) standard. The process is iterative and involves three key steps [1]:

  • Create Parameters: Generate a preliminary set of force field parameters for this compound.
  • Calculate Properties: Run MD simulations to calculate the physicochemical properties of liquid this compound.
  • Tune Parameters: Adjust the parameters to improve the accuracy of the results, then repeat.

The key variables optimized during this process are [1]:

  • Lennard-Jones parameters (ε and σ) governing van der Waals interactions.
  • Partial atomic charges governing electrostatic interactions.
  • Dihedral angle parameters for the rotation of the isopropyl and hydroxyl groups, which are reoptimized to reproduce quantum mechanical energy profiles.
Computational Setup for Molecular Dynamics Simulations

The following setup was used for the MD simulations [1]:

  • Software: GROMACS.
  • System: A box containing 219 this compound molecules with periodic boundary conditions.
  • Force Field: OPLS-AA, with the parameters being optimized.
  • Temperature & Pressure Control: Nosé-Hoover thermostat and Parrinello-Rahman barostat were used for the production runs.
  • Interaction Calculation: Short-range Coulomb and van der Waals interactions were calculated with a 1.0 nm cutoff.
  • Bond Constraints: The LINCS algorithm was used to constrain all bonds.

Workflow Diagram of Force Field Validation

The diagram below illustrates the iterative cycle of force field parameterization and validation.

Start Start: Initial OPLS-AA Parameters for this compound MD_Sim Run MD Simulations to Calculate Physicochemical Properties Start->MD_Sim Comp_Exp Compare Calculated vs. Experimental Data MD_Sim->Comp_Exp Decision Agreement Satisfactory? Comp_Exp->Decision Optimize Tune Force Field Parameters (Lennard-Jones, Charges, Dihedrals) Decision->Optimize No End Validated Force Field Decision->End Yes Optimize->MD_Sim

Strengths and Technical Notes of the Methodology

The described validation approach is robust because it tests the force field against a variety of thermodynamic and kinetic properties [1]. Successfully reproducing this diverse set of data indicates that the force field can reliably model this compound's behavior in different states and conditions.

A key technical aspect is the use of enhanced sampling for low-temperature density calculations. Since this compound is a viscous liquid at room temperature, standard simulations might not sample the configuration space adequately. The protocol of running multiple simulations initialized from a high-temperature trajectory helps achieve more reliable and statistically significant averages for these challenging points [1].

I hope this structured guide provides a clear foundation for your comparison guide. The methodologies outlined here are standard and rigorous practices in the field of molecular dynamics force field development.

> Note on Experimental Data: While the search results detail the protocols for obtaining experimental data from the literature, the specific numerical values for density, surface tension, and enthalpy of vaporization are referenced from other primary sources. For a complete comparison, you would need to consult these original experimental papers.

References

comparative pharmacokinetics of menthol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Menthol

The table below summarizes key pharmacokinetic parameters of this compound from clinical studies.

Study Population Dose Tmax (h) Cmax AUC Key Findings Citation
Children with functional abdominal pain 540 mg (as peppermint oil) ~2.5 Not significantly different from 900 mg dose Evaluable AUC: 1438 ng*h/mL (CV 67%) PK demonstrated apparent dose-proportionality; higher systemic exposure correlated with slower colonic transit. [1]
Children with functional abdominal pain 900 mg (as peppermint oil) ~2.5 Not significantly different from 540 mg dose Mean AUC ~1.5x higher than 540 mg dose The 900 mg dose decreased colonic and whole gut contraction frequency. [1]
Children with functional abdominal pain (earlier study) 180, 360, 540 mg (as peppermint oil) Not specified Not specified AUC was dose-proportional Pharmacokinetics and pharmacodynamics were dose-proportional. [2]
Adult Black Smokers (this compound) 150 mg bid sustained-release bupropion N/A (this compound's effect on Bupropion PK) No significant effect of this compound on bupropion Cmax No significant effect of this compound on bupropion AUC This compound cigarette smoking did not significantly alter the steady-state pharmacokinetics of bupropion or its metabolites. [3]

Structure-Activity Relationships (SAR) of this compound Derivatives

While direct pharmacokinetic comparisons are scarce, studies on Structure-Activity Relationships (SAR) reveal how structural modifications enhance pharmacological activity. The table below outlines key derivatives and their enhanced effects.

This compound Derivative Key Structural Changes Enhanced Pharmacological Effects Primary Mechanism / Target Citation
WS-12 Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. Cooling and analgesic effects enhanced by approximately 40%; high selectivity for TRPM8 receptors. Selective activation of the TRPM8 channel. [4]
Menthyl Chloroacetate Introduction of a chlorine atom and an acetate group at the C3 hydroxyl position. Insecticidal and antibacterial effects increased by 30%–50%. Increased lipophilicity, facilitating penetration through insect cuticle. [4]
Menthone Glyceryl Acetal Conversion of the carbonyl group to an acetal group. Enhanced insecticidal potency. Improved hydrogen bonding with target proteins (e.g., insect GABA receptors). [4]
(−)-Menthol β-D-glycoside Introduction of a sugar molecule (β-D-glucose). Cooling intensity on the skin enhanced by approximately 70%. Altered physicochemical properties affecting sensation. [4]
Menthyl Acetate / Benzoate Esterification of the C3 hydroxyl group with aromatic/aliphatic carboxylic acids. Binding affinity for anti-inflammatory targets (e.g., COX-2) 1.3x stronger than reference drugs. Inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2). [4]

Experimental Protocols for Key Studies

For research reproducibility, here are the methodologies from the cited clinical and preclinical studies.

  • Clinical PK/PD in Pediatric Abdominal Pain [1]:

    • Design: Randomized trial in children (7-12 years) with functional abdominal pain.
    • Intervention: Subjects randomized to oral enteric-coated peppermint oil (540 mg or 900 mg daily).
    • PK Analysis: Blood samples were collected over 24 hours after dosing to determine plasma this compound concentrations using validated assays. Non-compartmental analysis was used to calculate PK parameters (AUC, Cmax, Tmax).
    • PD Analysis (Gut Motility): Gut transit time and contractility were measured using a wireless motility capsule (WMC) test before and after one week of treatment.
  • Effect of this compound on Bupropion PK [3]:

    • Design: A study involving adult Black smokers of this compound and non-menthol cigarettes.
    • Intervention: All participants received 150 mg bid of sustained-release bupropion for 20-25 days.
    • PK Analysis: Blood samples for bupropion and its metabolite analysis were drawn on two occasions: during smoking and during a non-smoking period. Parameters (Cmax, AUC) were compared between this compound and non-menthol smokers.
  • SAR and Efficacy Screening (Preclinical) [4]:

    • TRPM8 Agonist Screening: Novel this compound derivative ligands were synthesized and tested for potency and efficacy in selectively activating the TRPM8 channel in vitro. Their effects on other thermo-TRP channels (TRPV1-4, TRPA1) were also assessed to determine selectivity.
    • Anti-inflammatory Screening: Computer-aided design was used to model the binding of this compound derivatives (e.g., menthyl acetate) to inflammatory targets like COX-2. Synthesized derivatives were then evaluated in antimicrobial and anti-inflammatory assays, with binding affinity and ADMET properties predicted computationally.

Mechanisms and Pathways of this compound and Derivatives

The biological effects of this compound and its derivatives are mediated through multiple cellular targets. The diagram below summarizes the key mechanisms and signaling pathways involved.

G cluster_paths Key Mechanisms & Pathways This compound This compound TRPM8 TRPM8 Receptor Activation This compound->TRPM8 Activates VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Inhibits COX2 COX-2 Enzyme Inhibition This compound->COX2 Inhibits Apoptosis Induction of Apoptosis & Cell Cycle Arrest This compound->Apoptosis Induces Analgesia Analgesic & Cooling Effects TRPM8->Analgesia AntiNociception Antinociception / Reduced Neuronal Excitability VGSC->AntiNociception AntiInflammation Anti-inflammatory Effects COX2->AntiInflammation Anticancer Anticancer Activity Apoptosis->Anticancer Derivatives This compound Derivatives (Structural Modifications) WS12 Derivative WS-12 Derivatives->WS12 MenthylEsters Menthyl Esters (e.g., Acetate, Benzoate) Derivatives->MenthylEsters WS12->TRPM8 Enhanced Activation MenthylEsters->COX2 Enhanced Inhibition

Research Gaps and Future Directions

The current evidence highlights several areas for future investigation:

  • Limited Comparative PK: A significant gap exists in head-to-head comparative pharmacokinetic studies of different this compound derivatives. Future research should focus on determining the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of promising derivatives like WS-12 and various menthyl esters.
  • From Preclinical to Clinical: While numerous derivatives show enhanced efficacy in preclinical models [4] [5], their clinical potential remains largely unexplored. More research is needed to elucidate their mechanisms fully and optimize their therapeutic efficacy in clinical settings.
  • Impact on Drug Disposition: The finding that this compound did not affect bupropion pharmacokinetics [3] is valuable, but its potential to influence the absorption and disposition of other co-administered drugs warrants further systematic investigation.

References

×

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Liquid
Other Solid; Liquid; Pellets or Large Crystals
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Solid/cool minty aroma

Color/Form

White crystals /89-78-1/
Crystals or granules /dl-Menthol/

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
214.6 °C
BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/
214.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste /dl-Menthol/
Cooling taste /dl-Menthol/

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.9131 at 18 °C
0.901 (20°); 0.891 (30°)

LogP

3.4 (LogP)
log Kow = 3.2

Odor

Peppermint odor /dl-Menthol/
Cooling odor /89-78-1/

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-8 °C
MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Menthol is the main component in the essential oils of cornmint and peppermint. It can be extracted from plants or synthetically produced. It is a white or colorless, flaky, crystalline substance. It is solid at room temperature. It has a peppermint smell and taste. It is one of the most important flavoring substances after vanilla and citrus. Menthol is moderately soluble in water. USE: Menthol is used in mentholated cigarettes and can be present at low levels in non-mentholated cigarette brands. It is an ingredient in medicines, make-up and pesticides. It is used in candies, chewing gum, liqueurs and toothpastes as a flavor ingredient. It is used as a cooling ingredient in shampoos and soaps. EXPOSURE: Workers that use, extract or produce menthol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain menthol. Menthol will be inhaled when using vapor medications containing it or from cigarette smoke. Skin exposure will result from use of topical medications, make-up, insect repellants, shampoos and soaps containing menthol. If menthol is released to the environment, it will be broken down in air. It is not expected to be broken down by light. If released to water or soil, it is not expected to bind to soil or suspended particles. It will move into air from water and moist soil surfaces. It is expected to move through soil at a high rate. It is not expected to be broken down by microorganisms. Menthol will not build up in aquatic organisms. RISK: Eye, nose, and throat irritation have been reported in humans exposed to L-menthol vapors. Mild skin irritation has been reported with direct skin contact. Allergic skin reactions are not common in humans. Stomach upset can occur with inhalation or oral exposure to high concentrations. Liver effects, kidney effects, and mild nervous system effects occurred in animals repeatedly fed diets containing high levels of L-menthol or mixture of D- and L-Menthol. No reproductive effects were reported in laboratory animals exposed to menthol. Oral menthol exposure during pregnancy did not cause abortions or birth defects in laboratory animals. Tumors were not induced in laboratory animals following lifetime exposure to a diet containing a mixture of D- and L-menthol. The potential for menthol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

Antipruritics
EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.
Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//
MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...
For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Pharmacology

Menthol is an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Antipruritics

Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/
Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/
In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]
VP: 0.0637 mm Hg at 25 °C /l-Menthol/

Pictograms

Irritant

Irritant

Other CAS

1490-04-6
89-78-1
2216-52-6
3623-51-6
3623-52-7
15356-70-4
491-01-0

Absorption Distribution and Excretion

...The percentage of a dose of l-menthol that is excreted combined with glucuronic acid in the rabbit depends on the magnitude of the dose; the larger the dose, the less is the conjugation. /L-Menthol/
Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/
Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/
Absorption can occur from topical use. /DL-Menthol/
For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the United States, cigarette flavorings are banned, with the exception of menthol. The cooling effects of menthol could facilitate the absorption of tobacco toxicants. We examined levels of biomarkers of tobacco exposure among U.S. smokers of menthol and nonmenthol cigarettes. We studied 4,603 White, African-American, and Mexican-American current smokers 20 years of age or older who participated in the National Health and Nutrition Examination Survey (NHANES) from 1999 through 2010 and had data on cigarette type and serum cotinine, blood cadmium, and blood lead concentrations. Urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) was studied in 1,607 participants with available measures. A total of 3,210 (74.3%) participants smoked nonmenthol cigarettes compared with 1,393 (25.7%) participants who smoked menthol cigarettes. The geometric mean concentrations comparing smokers of nonmenthol with menthol cigarettes were 163.1 versus 175.9 ng/mL for serum cotinine; 0.95 versus 1.02 ug/L for blood cadmium; 1.87 versus 1.75 ug/dL for blood lead; and 0.27 versus 0.23 ng/mL for urine NNAL. After multivariable adjustment, the ratios [95% confidence interval (CI)] comparing smokers of menthol with nonmenthol cigarettes were 1.03 (0.95-1.11) for cotinine, 1.10 (1.04-1.16) for cadmium, 0.95 (0.90-1.01) for lead, and 0.81 (0.65-1.01) for NNAL. In a representative sample of U.S. adult smokers, current menthol cigarette use was associated with increased concentration of blood cadmium, an established carcinogen and highly toxic metal, but not with other biomarkers. These findings provide information regarding possible differences in exposure to toxic constituents among menthol cigarette smokers compared with nonmenthol cigarette smokers./L-Menthol/
Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/
L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/
For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.
Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol
Ciglitazone

Drug Warnings

"Cooling" effect of l-menthol was found...to be superior to that produced by other isomers; odor and taste, too of l-menthol were superior, with some of the isomers producing sharp, irritating and disagreeable perceptions. /L-Menthol/
Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.
Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.
Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.
Vet: overdosing can cause convulsions &, eventually, death.

Biological Half Life

0.06 Days

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Refreshing; Soothing; Masking

Methods of Manufacturing

(-)-Menthol from (+-)-Menthol. (+-)-Menthol can be prepared via several routes and subsequently resolved into the optical isomers: a. Racemic menthol can be synthesized by hydrogenation of thymol. This yields a mixture containing the four stereoisomeric menthols in various proportions. (+-)-Menthol is separated from the other isomers by distillation. The remaining isomeric menthols, neomenthol, isomenthol, and a trace of neoisomenthol, can be epimerized, under the conditions used for the thymol hydrogenation, to give ca. 6:3:1 equilibrium mixture of (+-)-menthol, (+-)-neomenthol, and (+-)-isomenthol, respectively. (+-)-Menthol can, again, be distilled from the equilibrium mixture. b. (+-)-Menthol can be resolved into its optical antipodes by several routes. A large-scale industrial process utilizes selective crystallization of either (+)- or (-)-menthyl benzoate by seeding saturated solutions or supercooled melts of (+-)-menthyl benzoates with crystals of (+)- or (-)-menthyl benzoate. Pure (+)- or (-)-menthol is obtained following hydrolysis of the esters. The undesired (+)-menthol can be reconverted into the racemate. Biochemical resolution methods have also been developed. /L-Menthol/
(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/
(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/
(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/
For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: ACTIVE
Among numerous methods of synthesis of an optically inactive menthol, the most popular involves the catalytic hydrogenation of thymol (obtained from natural sources or synthesized from m-cresol or cresylic acid). The difficulty in the synthesis of (-)-menthol arises from the fact that menthol contains three asymmetric carbon atoms, and there are thus eight stereoisomers, designated as (-)- and (+)-menthol, (-)- and (+)-isomenthol, (-)- and (+)-neomenthol, and (-)- and (+)-neoisomenthol. To obtain a product meeting USP requirements, it is necessary to separate (-)-menthol from its stereoisomers, for which purpose fractional crystallization, distillation under reduced pressure, or esterification may be used.
Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /L-Menthol/
Concentration in final product (%): soap: usual 0.02, max 0.2; detergent: usual 0.002, max 0.02; creams, lotions: usual 0.01, max 0.05; perfume: usual 0.04, max 0.3. /L-Menthol/
Concentration in final product (%): soap: usual 0.03, max 0.2; detergent: usual 0.003, max 0.02; creams, lotions: usual 0.01, max 0.05, perfume: usual 0.04, max 0.3. /Menthol Racemic/
For more General Manufacturing Information (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Both L- and DL-menthol were determined by treating their ethanol solution with 1% p-dimethylaminobenzaldehyde in sulfuric acid and measuring the absorbance at 545 nm. /L-Menthol; DL-Menthol/
AOAC 929.14. Menthol in Drugs. Saponification method.
A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.
High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.
Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

L-Menthol and related monoterpenes were determined in urine by gas-liquid chromatography. Urine was extracted with ethyl acetate, and samples were injected onto a glass column with polyethylene glycol as the stationary phase and nitrogen as the carrier gas. /L-Menthol/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic. /L-Menthol/
The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/
Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/
The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/
For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

[Animal Experimental Study of the Role of Menthol and Cineole, Two Tobacco Additives, on Nicotine Dependence]

Tao He, Kuo-Yan Ma, Xiao-Li Lü, Xiang-Dong Du, An-Ran Hu, Xia Yao, Wei Deng
PMID: 34323045   DOI: 10.12182/20210760202

Abstract

To establish a nicotine intravenous self-administration rat model, and to examine, with this model, the effects of two flavoring additives, menthol and cineole, on nicotine dependence.
Thirty male Sprague-Dawley (SD) rats were included in the study. After jugular venous catheterization was performed, fixed concentration of nicotine was administered in order to train the rats and establish the rat model of intravenous self-administration groups, receiving intraperitoneal injection of menthol, cineole, and dimethyl sulfoxide (DMSO), the vehicle that was used for the control group. The rats were tested with different fixed-ratio (FR) schedules, including FR1 schedule, in which the rat received one nicotine infusion for every active nose poke, FR2 schedule, in which the rat received one nicotine infusion for every two active nose pokes, and FR5 schedule, in which the rat received one nicotine infusion for every five active nose pokes. The number of active and inactive poke responses and the number of nicotine infusion were documented accordingly.
After 10 days of training in nicotine self-administration, the 30 rats demonstrated significant increase in the number of active poke responses and the number of nicotine infusion, which were maintained at a stable and relatively high level. The number of active poke responses was significantly higher that of inactive poke responses (
< 0.001). The rat model of intravenous nicotine self-administration was successfully established. In the testing phase, under the FR2 schedule, the menthol group showed a reduced number of active poke responses (
=0.020). Under the FR5 schedule, the groups showed obvious interaction between time and the number of active poke responses (
<0.011), with the menthol group showing reduced number of active poke responses on day three (
=0.011) and the cineole group showing rising number of active poke responses on day three (
=0.003). The DMSO control group did not show any significant change.
Menthol and cineole are shown to have an effect on nicotine dependence. When there is relative difficulty involved in obtaining nicotine, menthol suppresses nicotine dependence, whereas cineole enhances nicotine dependence.


Cutaneous microbial biofilm formation as an underlying cause of red scrotum syndrome

Theodore W Perry
PMID: 34412706   DOI: 10.1186/s40001-021-00569-9

Abstract

Red scrotum syndrome is typically described as well-demarcated erythema of the anterior scrotum accompanied by persistent itching and burning. It is chronic and difficult to treat and contributes to significant psychological distress and reduction in quality of life. The medical literature surrounding the condition is sparse, with the prevalence likely under-recognized and the pathophysiology remaining poorly understood. Formation of a cutaneous microbial biofilm has not been proposed as an underlying etiology. Microbial biofilms can form whenever microorganisms are suspended in fluid on a surface for a prolonged time and are becoming increasingly recognized as important contributors to medical disease (e.g., chronic wounds).
A 26-year-old man abruptly developed well-demarcated erythema of the bilateral scrotum after vaginal secretions were left covering the scrotum overnight. For 14 months, the patient experienced daily scrotal itching and burning while seeking care from multiple physicians and attempting numerous failed therapies. He eventually obtained complete symptomatic relief with the twice daily application of 0.8% menthol powder. Findings in support of a cutaneous microbial biofilm as the underlying etiology include: (1) the condition began following a typical scenario that would facilitate biofilm formation; (2) the demarcation of erythema precisely follows the scrotal hairline, suggesting that hair follicles acted as scaffolding during biofilm formation; (3) despite resolution of symptoms, the scrotal erythema has persisted, unchanged in boundary 15 years after the condition began; and (4) the erythematous skin demonstrates prolonged retention of gentian violet dye in comparison with adjacent unaffected skin, suggesting the presence of dye-avid material on the skin surface.
The probability that microorganisms, under proper conditions, can form biofilm on intact skin is poorly recognized. This case presents a compelling argument for a cutaneous microbial biofilm as the underlying cause of red scrotum syndrome in one patient, and a review of similarities with other reported cases suggests the same etiology is likely responsible for a significant portion of the total disease burden. This etiology may also be a significant contributor to the disease burden of vulvodynia, a condition with many similarities to red scrotum syndrome.


[Menthol promotes cytokine secretion in human bronchial epithelial BEAS-2B cells by activating transient receptor potential melastatin 8 (TRPM8)]

Yixin Hu, Minchao Li
PMID: 34140067   DOI:

Abstract

Objective To explore the role of transient receptor potential melastatin 8 (TRPM8) in the expression of airway epithelial-derived cytokines interleukin 25 (IL-25), IL-33 and thymic stromal lymphopoietin (TSLP) in human bronchial epithelial BEAS-2B cells induced by menthol and its related signal transduction mechanism. Methods BEAS-2B cells were treated with 2 mmol/L menthol for 1, 2, 3 and 4 hours. The groups with the higher expression of IL-25, IL-33, TSLP or Ca
were chosen to carry out the following experiments. The cells were transfected with siRNA of TRPM8 (si-TRPM8) or negative control siRNA (si-NC) and pretreated with intracellular calcium chelator BAPTA-AM, nuclear factor κB (NF-κB) inhibitor pyrrolidine dithiocarbamate (PDTC), and then intervened with menthol. Cell survival rate was measured by CCK-8 assay. The mRNA levels of IL-25, IL-33 and TSLP were detected by real-time quantitative PCR. The protein levels of IL-25, IL-33 and TSLP were detected by ELISA. The intracellular Ca
fluorescence intensity was detected by flow cytometry with Fluo-4 AM loading. Western blotting was used to detect the interference efficiency of si-TRPM8 on BEAS-2B cells and its effect on the protein expression of NF-κB p65. Results Compared with the blank control group, the mRNA and protein expression of IL-25, IL-33 and TSLP, the level of Ca
, and the protein expression of NF-κB p65 were significantly up-regulated in the menthol group. After knock-down of TRPM8, the menthol-induced increases of Ca
, IL-25, IL-33, TSLP and NF-κB p65 expression were inhibited. Both BAPTA-AM and PDTC could inhibit the high expression of IL-25, IL-33 and TSLP induced by menthol. Conclusion Menthol can induce the secretion of IL-25, IL-33 and TSLP in human BEAS-2B cells by activating TRPM8 which leads to increased Ca
concentration and activation of the NF-κB pathway.


Acute effects of inhaled menthol on cognitive effects of intravenous nicotine among young adult cigarette smokers

Nancy C Jao, Ralitza Gueorguieva, Brian Hitsman, Mehmet Sofuoglu
PMID: 34174551   DOI: 10.1016/j.addbeh.2021.107022

Abstract

Basic science studies indicate that menthol can enhance the cognitive effects of nicotine to increase nicotine dependence; however, the effect of menthol and nicotine on cognitive functioning among humans has been understudied. This double-blind, placebo-controlled study examined the dose-dependent effects of inhaled menthol flavoring and intravenous nicotine on cognitive task performance. Twenty menthol (MS) and 18 non-menthol (NMS) cigarette preferring, young-adult smokers (21% female; 7.9% Hispanic, 44.7% Non-Hispanic/White, 47.4% Non-Hispanic/Black) completed three sessions with randomized order of menthol flavoring (between-sessions: 0.0%/tobacco control, 0.5%/low, 3.2%/high) and intravenous nicotine (within-session: 0.0 mg/saline control, 0.25 mg/low, 0.5 mg/high). After each administration, participants completed three cognitive tasks: Continuous Performance Task (CPT), Mathematical Processing Task (MPT), and Stroop Task. Mixed effects models were used to examine interactive effects of cigarette type preference and menthol and nicotine doses. MS vs. NMS had decreased accuracy on CPT and MPT and efficiency during Stroop. No significant effects of cigarette type preference by menthol or nicotine were found for any task. Significant effects of nicotine by menthol were found during Stroop, where participants had greater accuracy for high nicotine compared to saline during the low menthol session. Significant effects of menthol by timepoint were seen during Stroop, where participants improved across timepoints during the low menthol session. Findings did not support significant effects of inhaled menthol, alone or with nicotine, on cognitive performance. Further research clarifying the impact of varying menthol and nicotine levels in nicotine products may help to elucidate menthol's role in smoking sustainment.


Antiadhesive Properties of Imidazolium Ionic Liquids Based on (-)-Menthol Against

Jakub Suchodolski, Joanna Feder-Kubis, Anna Krasowska
PMID: 34299160   DOI: 10.3390/ijms22147543

Abstract

Infections with
spp. are commonly found in long-time denture wearers, and when under immunosuppression can lead to stomatitis. Imidazolium ionic liquids with an alkyl or alkyloxymethyl chain and a natural (1
,2
,5
)-(-)-menthol substituent possess high antifungal and antiadhesive properties towards
,
,
and
. We tested three compounds and found they disturbed fungal plasma membranes, with no significant hemolytic properties. In the smallest hemolytic concentrations, all compounds inhibited
biofilm formation on acrylic, and partially on porcelain and alloy dentures. Biofilm eradication may result from hyphae inhibition (for alkyl derivatives) or cell wall lysis and reduction of adhesins level (for alkyloxymethyl derivative). Thus, we propose the compounds presented herein as potential anti-fungal denture cleaners or denture fixatives, especially due to their low toxicity towards mammalian erythrocytes after short-term exposure.


Smoking cessation strategies used by former menthol cigarette smokers after a menthol ban

Eric K Soule, Jolene Dubray, Joanna E Cohen, Robert Schwartz, Michael Chaiton
PMID: 34311185   DOI: 10.1016/j.addbeh.2021.107046

Abstract

Menthol cigarettes were banned in Ontario, Canada on January 1st, 2017. We used concept mapping, a mixed-method approach, to describe how menthol cigarette smokers quit smoking after the Ontario menthol ban.
Pre-ban daily and non-daily menthol cigarette smokers who reported smoking abstinence 24 months after the ban (n = 62; 53.2% women; mean age = 43.6, SD = 12.5) generated statements describing reasons and strategies for smoking cessation/reduction after the menthol ban. Participants sorted a final list of 57 statements into groups of similar content and rated statements on how true each statement was for them and multidimensional scaling analysis identified thematic clusters.
Six clusters were identified: Mental and Environment Changes, Direct Ban Impacts, Health Reasons, Cues to Action, Family and Friends, and Cessation Strategies. The highest rated statements (i.e., most true) suggested many participants were motivated to quit smoking before or after the ban and 30.7% of participants believed the menthol ban helped with smoking cessation. Some of the lowest rated statements included using nicotine replacement therapy products, medication (i.e., Champix), or other tobacco products suggesting these strategies were less common. Statement ratings suggested many smokers quit without using replacement products or medication, but modifying cognitions and avoiding smoking cues were common.
The menthol ban aided some menthol smokers to quit, while others reported the ban did not play a role in smoking cessation. These data suggest the menthol ban had direct and indirect effects on smoking reduction behavior. Campaigns supporting similar bans that target both types of effects will likely be most effective for smoking reduction.


Cigarette smoking frequency, quantity, dependence, and quit intentions during adolescence: Comparison of menthol and non-menthol smokers (National Youth Tobacco Survey 2017-2020)

Dale S Mantey, Onyema Greg Chido-Amajuoyi, Onyinye Omega-Njemnobi, LaTrice Montgomery
PMID: 34087763   DOI: 10.1016/j.addbeh.2021.106986

Abstract

Use of menthol cigarettes is linked to sustained cigarette smoking adults. However, the relationship between menthol and smoking profile has not been thoroughly explored in adolescent cigarette smokers. This study examines the relationship between use of menthol cigarette and smoking frequency (i.e., days per month), quantity (i.e., cigarettes per day), quit intentions, and nicotine dependence (i.e., craving tobacco; use within 30 min of waking).
We pooled four years (2017-2020) of cross-sectional data from the National Youth Tobacco Survey. Participants were 2699 adolescent, past 30-day cigarette smokers. Multinomial logistic regression models examined the relationship between menthol and cigarette smoking frequency and quantity. Logistic regressions examined the relationship between menthol and intentions to quit smoking and nicotine dependence. Models controlled for socio-demographics and other tobacco use.
Menthol cigarette smokers had greater risk of smoking 20-30 days per month relative to 1-5 days per month (RRR: 1.90; 95% CI: 1.41 - 2.54) and greater risk of smoking 11+ cigarettes per day relative to 1 or less cigarettes per day (RRR: 1.35; 95% CI: 1.01 - 1.80), adjusting for covariates. Menthol cigarette smokers had lower odds of intentions to quit smoking (Adj OR: 0.70; 95% CI: 0.58 - 0.84) but great odds of craving tobacco (OR: 1.47; 95% CI: 1.20 - 1.81) and using tobacco within 30 minutes of waking (OR: 1.63; 95% CI: 1.29 - 2.05), adjusting for covariates CONCLUSION: Findings suggest the relationship between menthol and cigarette smoking profile (i.e., frequency, quantity, quit intentions) is different for youth than that of adults. This study adds adolescent-specific evidence to existing research that suggests menthol reinforces sustained cigarette smoking among youth.


Sociodemographic Patterns of Exclusive and Dual Use of ENDS and Menthol/Non-Menthol Cigarettes among US Youth (Ages 15-17) Using Two Nationally Representative Surveys (2013-2017)

Akash Patel, Jana L Hirschtick, Steven Cook, Bukola Usidame, Ritesh Mistry, David T Levy, Rafael Meza, Nancy L Fleischer
PMID: 34360077   DOI: 10.3390/ijerph18157781

Abstract

The use of electronic nicotine delivery systems (ENDS) among youth in the United States has increased rapidly in the past decade. Simultaneously, while youth cigarette smoking has declined considerably, youth are still more likely to use menthol cigarettes than any other age group. We used nationally representative data on 15-17-year-olds from the Population Assessment of Tobacco and Health (PATH) Study and the National Youth Tobacco Survey (NYTS) (2013-2017) to better understand current cigarette (by menthol flavoring) and ENDS use in the US. We calculated weighted population prevalence estimates across years for multiple patterns of current cigarette and ENDS use (i.e., exclusive menthol cigarette, exclusive non-menthol cigarette, exclusive ENDS, dual ENDS and menthol cigarette, and dual ENDS and non-menthol cigarette) by sex, race/ethnicity, parental education level, household income, and homeownership. Overall, both exclusive menthol and non-menthol cigarette use declined from 2013-2017. Exclusive ENDS use increased, particularly among youth who were non-Hispanic White or had a higher socioeconomic status (measured by parental education, household income, and homeownership). Dual use of ENDS with either menthol or non-menthol cigarettes did not change significantly. Monitoring changes in these sociodemographic patterns will help inform future youth tobacco prevention strategies.


Energy-Dependent Endocytosis Is Responsible for Skin Penetration of Formulations Based on a Combination of Indomethacin Nanoparticles and l-Menthol in Rat and Göttingen Minipig

Hiroko Otake, Mizuki Yamaguchi, Fumihiko Ogata, Saori Deguchi, Naoki Yamamoto, Hiroshi Sasaki, Naohito Kawasaki, Noriaki Nagai
PMID: 34066280   DOI: 10.3390/ijms22105137

Abstract

We previously designed a Carbopol gel formulation (N-IND/MEN) based on a combination of indomethacin solid nanoparticles (IND-NPs) and l-menthol, and we reported that the N-IND/MEN showed high transdermal penetration. However, the detailed mechanism for transdermal penetration of IND-NPs was not clearly defined. In this study, we investigated whether endocytosis in the skin tissue of rat and Göttingen minipig is related to the transdermal penetration of IND-NPs using pharmacological inhibitors of endocytosis. The pharmacological inhibitors used in this study are as follows: 54 µM nystatin, a caveolae-mediated endocytosis (CavME) inhibitor; 40 µM dynasore, a clathrin-mediated endocytosis (CME) inhibitor; and 2 µM rottlerin, a micropinocytosis (MP) inhibitor. The N-IND/MEN was prepared by a bead mill method, and the particle size of solid indomethacin was 79-216 nm. In both rat and Göttingen minipig skin, skin penetration of approximately 80% IND-NPs was limited by the stratum corneum (SC), although the penetration of SC was improved by the combination of l-menthol. On the other hand, the treatment of nystatin and dynasore decreased the transdermal penetration of indomethacin in rats and Göttingen minipigs treated with N-IND/MEN. Moreover, in addition to nystatin and dynasore, rottlerin attenuated the transdermal penetration of IND-NPs in the Göttingen minipigs' skin. In conclusion, we found that l-menthol enhanced the SC penetration of IND-NPs. In addition, this study suggests that the SC-passed IND-NPs are absorbed into the skin tissue by energy-dependent endocytosis (CavME, CME, and/or MP pathways) on the epidermis under the SC, resulting in an enhancement in transdermal penetration of IND-NPs. These findings provide significant information for the design of nanomedicines in transdermal formulations.


Explore Compound Types